molecular formula C16H22BrNO3 B15620624 Homatropine bromide

Homatropine bromide

Cat. No.: B15620624
M. Wt: 356.25 g/mol
InChI Key: DWSGTFTVBLXELC-XZXPVFBDSA-N
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Description

Homatropine bromide is a useful research compound. Its molecular formula is C16H22BrNO3 and its molecular weight is 356.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide

InChI

InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13?,14?,15?;/m0./s1

InChI Key

DWSGTFTVBLXELC-XZXPVFBDSA-N

Origin of Product

United States

Foundational & Exploratory

Homatropine Bromide's Interaction with Muscarinic Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Homatropine (B1218969) bromide is a synthetically derived anticholinergic agent that functions as a competitive, non-selective antagonist at all five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5)[1]. By reversibly binding to these receptors, it inhibits the effects of acetylcholine, the endogenous neurotransmitter of the parasympathetic nervous system[2][3]. This antagonism leads to a range of physiological effects, including mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), and reduced secretions from various glands[2]. This technical guide provides an in-depth analysis of the mechanism of action of homatropine bromide on muscarinic receptors, including available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the associated signaling pathways.

Core Mechanism of Action: Competitive Antagonism

This compound's primary mechanism of action is its competitive antagonism of acetylcholine at muscarinic receptors. Structurally similar to acetylcholine, homatropine occupies the receptor's binding site without activating it, thereby preventing acetylcholine from binding and initiating downstream signaling cascades[2]. As a non-selective antagonist, homatropine exhibits affinity for all five muscarinic receptor subtypes (M1, M2, M3, M4, and M5), although slight variations in affinity may exist[1]. This lack of selectivity is a key characteristic of older anticholinergic agents like atropine (B194438) and homatropine[3].

The binding of this compound is reversible, meaning that an increase in the concentration of acetylcholine can overcome the antagonistic effect. This competitive nature is a fundamental aspect of its pharmacological profile.

Quantitative Data: Binding Affinity of this compound

CompoundReceptor/TissueParameterValueReference
This compound Endothelial Muscarinic Receptors (WKY-E)IC₅₀162.5 nM[4]
Smooth Muscle Muscarinic Receptors (SHR-E)IC₅₀170.3 nM[4]
Atropine M1 (cloned human)pKᵢ8.9 - 9.7[5]
M2 (cloned human)pKᵢ8.9 - 9.7[5]
M3 (cloned human)pKᵢ8.9 - 9.7[5]
M4 (cloned human)pKᵢ8.9 - 9.7[5]
M5 (cloned human)pKᵢ8.9 - 9.7[5]
Rat Prostate (M3-implicated)pKᵢ8.89[6]
Rat Ventricular CardiomyocytespKᵢ8.89[5]

Note: pKᵢ is the negative logarithm of the inhibitory constant (Kᵢ). A higher pKᵢ value indicates a higher binding affinity. IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

Downstream Signaling Pathways

The antagonistic action of this compound at muscarinic receptors blocks the initiation of distinct downstream signaling cascades, depending on the receptor subtype. Muscarinic receptors are G-protein coupled receptors (GPCRs) that are broadly categorized into two main signaling pathways: the Gq/11 pathway and the Gi/o pathway.

Gq/11-Coupled Receptors (M1, M3, M5)

M1, M3, and M5 receptors primarily couple to G-proteins of the Gq/11 family. Upon agonist binding (which is blocked by homatropine), the α-subunit of the Gq/11 protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, in conjunction with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Gq11_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M_Receptor Muscarinic Receptor (M1, M3, M5) Gq11 Gq/11 M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2_channel IP₃ Receptor IP3->Ca2_channel Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets ER Endoplasmic Reticulum Ca2 Ca²⁺ Ca2_channel->Ca2 Releases Ca2->PKC Activates Homatropine Homatropine Bromide Homatropine->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Activates

Gq/11-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Receptors (M2, M4)

M2 and M4 receptors are coupled to inhibitory G-proteins of the Gi/o family. When an agonist binds (an action blocked by homatropine), the α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The βγ-subunits of the Gi/o protein can also directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a reduction in cellular excitability.

Gio_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M_Receptor Muscarinic Receptor (M2, M4) Gio Gi/o M_Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts ATP to K_ion K⁺ GIRK->K_ion Efflux ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Decreased Phosphorylation K_ion->Cellular_Response Hyperpolarization Homatropine Homatropine Bromide Homatropine->M_Receptor Blocks ACh Acetylcholine ACh->M_Receptor Activates

Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Protocols: Determination of Muscarinic Receptor Binding Affinity

The binding affinity of this compound for muscarinic receptor subtypes can be determined using competitive radioligand binding assays. This section provides a detailed methodology for such an experiment.

Objective

To determine the inhibitory constant (Kᵢ) of this compound for each of the five human muscarinic receptor subtypes (M1-M5) expressed in a stable cell line.

Materials
  • Cell Lines: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test Compound: this compound.

  • Reference Compound: Atropine (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Equipment: Cell culture apparatus, centrifuge, 96-well microplates, filter plates (e.g., GF/C), liquid scintillation counter.

Methods
  • Culture the recombinant cells to a high density.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay Buffer

    • A fixed concentration of [³H]-NMS (typically at its Kₔ value).

    • A range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Membrane preparation (e.g., 20-50 µg of protein).

  • For total binding, omit this compound.

  • For non-specific binding, add a high concentration of atropine (e.g., 1 µM) instead of this compound.

  • Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the assay by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Dry the filters and add scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

      • Where:

        • [L] is the concentration of the radioligand.

        • Kₔ is the dissociation constant of the radioligand.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (CHO/HEK293 expressing M1-M5) Harvesting Harvesting & Centrifugation Cell_Culture->Harvesting Homogenization Homogenization Harvesting->Homogenization Ultracentrifugation Ultracentrifugation Homogenization->Ultracentrifugation Resuspension Resuspension in Assay Buffer Ultracentrifugation->Resuspension Protein_Assay Protein Concentration Determination Resuspension->Protein_Assay Plate_Setup 96-well Plate Setup (Membranes, [³H]-NMS, Homatropine) Protein_Assay->Plate_Setup Incubation Incubation (60-90 min at RT) Plate_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Calculate_Specific_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Specific_Binding Plot_Data Plot Competition Curve Calculate_Specific_Binding->Plot_Data Determine_IC50 Determine IC₅₀ (Non-linear Regression) Plot_Data->Determine_IC50 Calculate_Ki Calculate Kᵢ (Cheng-Prusoff Equation) Determine_IC50->Calculate_Ki

References

Pharmacological Profile of Homatropine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a synthetic anticholinergic agent, specifically a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2][3] Structurally, it is the mandelic acid ester of tropine, placing it in the same class as atropine, though it exhibits milder and shorter-acting properties.[3] As a quaternary ammonium (B1175870) compound, its systemic absorption and ability to cross the blood-brain barrier are limited.[4] This profile dictates its clinical applications, which are primarily focused on its peripheral effects.

This technical guide provides an in-depth overview of the pharmacological profile of homatropine bromide, including its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. The information is intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1][2] It competes with the endogenous neurotransmitter acetylcholine (ACh) for binding sites on these receptors, thereby inhibiting the effects of parasympathetic nerve stimulation.[2] This antagonism is not uniform across all muscarinic receptor subtypes (M1-M5), leading to a range of physiological effects depending on the tissue and receptor population.

The five subtypes of muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses. M1, M3, and M5 receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

By blocking these pathways, this compound effectively reduces the tone of smooth muscles, decreases glandular secretions, and modulates heart rate.[1][2]

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_Gq Acetylcholine M_Gq M1/M3/M5 Receptor ACh_Gq->M_Gq Binds to Gq Gq/11 M_Gq->Gq Activates Homatropine_Gq This compound Homatropine_Gq->M_Gq Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca->Response_Gq PKC->Response_Gq ACh_Gi Acetylcholine M_Gi M2/M4 Receptor ACh_Gi->M_Gi Binds to Gi Gi/o M_Gi->Gi Activates Homatropine_Gi This compound Homatropine_Gi->M_Gi Blocks AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA ↓ PKA Activity cAMP->PKA Response_Gi Cellular Response (e.g., Decreased Heart Rate) PKA->Response_Gi

Muscarinic Receptor Signaling Pathways and this compound Inhibition

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its route of administration. Due to its quaternary ammonium structure, oral bioavailability is generally low. Systemic effects are more pronounced with parenteral administration or significant absorption from topical application.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed human pharmacokinetic data for oral administration of this compound is limited in publicly available literature. The majority of available information pertains to its ophthalmic and rectal administration.

Parameter Description Source
Absorption Following topical application to the eye, homatropine is absorbed systemically, primarily through the conjunctiva and nasal mucosa.[5] Oral absorption is limited due to its quaternary ammonium structure. Rectal administration in rats results in rapid and higher peak plasma concentrations compared to other routes.[5]
Distribution Specific data on the volume of distribution and protein binding in humans is not readily available. As a quaternary amine, it is expected to have limited distribution into the central nervous system.
Metabolism The metabolic pathways of this compound in humans have not been extensively elucidated.
Excretion In rats, following rectal administration of [14C]methylbromide homatropine, approximately 28% of the radioactivity was excreted in the urine within 12 hours.
Ophthalmic Pharmacokinetics

When administered as an ophthalmic solution, homatropine hydrobromide is well-absorbed through the ocular tissues.

Parameter Value/Description Source
Onset of Mydriasis 10–30 minutes[5]
Maximum Mydriasis 30–90 minutes[5]
Duration of Mydriasis 6 hours to 4 days[5]
Onset of Cycloplegia 30–90 minutes[5]
Duration of Cycloplegia 10–48 hours[5]

To minimize systemic absorption from ophthalmic administration, applying pressure to the lacrimal sac for 2-3 minutes after instillation is recommended.[5]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its antagonism at muscarinic receptors. These effects are dose-dependent and vary across different organ systems.

Receptor Binding Affinity and Potency

The affinity and potency of this compound for muscarinic receptors have been characterized in various in vitro systems. The following tables summarize key quantitative data.

Table 4.1.1: IC50 Values for this compound

Tissue/Cell Type Receptor Target IC50 (nM) Source
Endothelial (WKY-E)Muscarinic AChR162.5[6]
Smooth Muscle (SHR-E)Muscarinic AChR170.3[6]

Table 4.1.2: pA2 Values for Homatropine

Tissue Receptor Target pA2 Value Source
Guinea-pig atria (force)Muscarinic Receptors7.21[6]
Guinea-pig atria (rate)Muscarinic Receptors7.07[6]
Guinea-pig stomachMuscarinic Receptors7.13[6]

Table 4.1.3: Binding Affinity (Ki) of Homatropine Methylbromide

Tissue Receptor Target Ki (nM) Source
Rat Aorta (Normotensive)Muscarinic Receptors2.3[7]
Rat Aorta (Hypertensive)Muscarinic Receptors2.0[7]

Note: The specific muscarinic receptor subtypes (M1-M5) are often not differentiated in older literature. The values presented are for mixed receptor populations in the specified tissues.

Toxicology

The toxicological profile of this compound is primarily an extension of its anticholinergic pharmacology. Adverse effects are typically dose-related.

Table 5.1: Acute Toxicity (LD50) of Homatropine

Species Route of Administration LD50 (mg/kg) Source
RatOral1200[8]
MouseOral1400[8]
Guinea PigOral1000[8]
RatIntraperitoneal154
MouseIntravenous107

Overdose can lead to systemic anticholinergic toxicity, characterized by flushing, dry skin, blurred vision, rapid and irregular pulse, fever, convulsions, hallucinations, and loss of neuromuscular coordination.[8]

Experimental Protocols

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

cluster_workflow Radioligand Displacement Assay Workflow prep Prepare cell membranes expressing muscarinic receptors radioligand Add a fixed concentration of radiolabeled ligand (e.g., [3H]-NMS) prep->radioligand homatropine Add varying concentrations of this compound radioligand->homatropine incubate Incubate to allow binding to reach equilibrium homatropine->incubate separate Separate bound from free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze

Workflow for a Radioligand Displacement Binding Assay

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1 cells stably transfected with the human M1-M5 receptor gene) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) and varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Analysis for Antagonist Potency (pA2)

Schild analysis is a method used in functional assays to determine the potency of a competitive antagonist.

cluster_workflow Schild Analysis Workflow tissue_prep Prepare isolated tissue (e.g., guinea pig ileum) agonist_crc Generate a cumulative concentration-response curve (CRC) to a muscarinic agonist (e.g., carbachol) tissue_prep->agonist_crc antagonist_inc Incubate tissue with a fixed concentration of this compound agonist_crc->antagonist_inc agonist_crc_ant Generate a second agonist CRC in the presence of homatropine antagonist_inc->agonist_crc_ant repeat_steps Repeat with increasing concentrations of homatropine agonist_crc_ant->repeat_steps calc_dr Calculate the dose ratio (DR) for each antagonist concentration repeat_steps->calc_dr schild_plot Construct Schild plot: log(DR-1) vs. log[Homatropine] calc_dr->schild_plot det_pa2 Determine pA2 from the x-intercept of the Schild plot schild_plot->det_pa2

Workflow for Schild Analysis

Detailed Methodology:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) at 37°C and gassed with 95% O2/5% CO2.

  • Baseline Response: A cumulative concentration-response curve to a muscarinic agonist, such as carbachol, is generated to establish a baseline.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined time to allow for equilibration.

  • Second Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of this compound. A rightward shift in the curve is expected for a competitive antagonist.

  • Multiple Concentrations: Steps 3 and 4 are repeated with increasing concentrations of this compound.

  • Dose Ratio Calculation: For each concentration of this compound, the dose ratio (DR) is calculated by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist alone.

  • Schild Plot Construction: A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • pA2 Determination: For a competitive antagonist, the data should yield a linear regression with a slope not significantly different from 1. The pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the regression line.

Conclusion

This compound is a peripherally acting muscarinic antagonist with a well-defined mechanism of action. Its clinical utility is derived from its ability to inhibit parasympathetic activity in a targeted manner, particularly in the gastrointestinal and ophthalmic settings. While its pharmacodynamic effects are reasonably well-characterized, a more comprehensive understanding of its human pharmacokinetics, especially following oral administration, and its precise binding affinities for the individual human muscarinic receptor subtypes would be beneficial for further drug development and optimization. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other pharmacological properties of this compound.

References

Homatropine Bromide: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide is a synthetically derived anticholinergic drug, functioning as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1][2] Structurally, it is the hydrobromide salt of the ester formed from tropine (B42219) and mandelic acid.[3] This technical guide provides an in-depth overview of the synthesis and chemical properties of homatropine bromide, tailored for professionals in research and drug development. The document details common synthetic pathways, presents key chemical and physical data in a structured format, and outlines relevant experimental protocols. Furthermore, it includes visualizations of the synthesis and its mechanism of action to facilitate a comprehensive understanding.

Chemical and Physical Properties

This compound and its related salts, homatropine hydrobromide and homatropine methylbromide, are white, crystalline powders.[4][5] The physicochemical properties of these compounds are critical for their formulation and pharmacological activity. A summary of these properties is presented below.

Table 1: Physicochemical Properties of Homatropine Salts
PropertyHomatropine HydrobromideHomatropine MethylbromideReference(s)
Molecular Formula C₁₆H₂₁NO₃·HBrC₁₇H₂₄BrNO₃[4][6]
Molecular Weight 356.25 g/mol 370.28 g/mol [2][6]
Melting Point Approx. 212-217 °C (with decomposition)Approx. 191-198 °C[1][2][7]
Solubility Freely soluble in water; sparingly soluble in ethanol (B145695).Readily soluble in water and alcohol; insoluble in ether.[4][8][9]
Appearance Colorless crystals or a white, crystalline powder.White or almost white, crystalline powder or colorless crystals.[4][5]
pH (1% aqueous solution) 5.4 - 7.05.9[4][9][10]

Synthesis of this compound

The primary synthesis of homatropine involves the esterification of tropine with mandelic acid or a derivative thereof.[3][10] Various methods have been developed to achieve this transformation, aiming for improved yield, purity, and milder reaction conditions.

General Synthesis Pathway

A common synthetic route involves the reaction of tropine with a protected form of mandelic acid, followed by deprotection and salification with hydrobromic acid. One patented method describes the use of O-formylmandeloyl chloride, which reacts with tropine to form an intermediate ester. This intermediate is then hydrolyzed under acidic conditions to yield homatropine, which is subsequently treated with hydrobromic acid to produce homatropine hydrobromide.[11][12]

Synthesis_Pathway Tropine Tropine Intermediate_Ester Intermediate Ester Tropine->Intermediate_Ester Esterification Mandelic_Acid_Derivative O-Formylmandeloyl Chloride Mandelic_Acid_Derivative->Intermediate_Ester Homatropine Homatropine Intermediate_Ester->Homatropine Acidic Hydrolysis Homatropine_Bromide This compound Homatropine->Homatropine_Bromide Salification HBr Hydrobromic Acid HBr->Homatropine_Bromide

Figure 1: General synthesis pathway for this compound.
Experimental Protocol: Synthesis via O-Formylmandeloyl Chloride

The following protocol is adapted from a patented synthesis method.[11][12]

Step 1: Esterification

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, dissolve 10g of tropine and 14g of triethylamine (B128534) in 80 mL of dichloromethane.

  • Stir the solution to ensure complete dissolution.

  • Slowly add 17g of O-formylmandeloyl chloride dropwise to the reaction mixture.

  • Continue stirring at room temperature for 5 hours.

  • After the reaction is complete, wash the mixture with water.

  • Separate the organic layer and concentrate it to obtain the crude intermediate ester.

Step 2: Acidic Hydrolysis

  • Subject the crude intermediate ester to acidic hydrolysis. The specific acid (e.g., hydrochloric acid, hydrobromic acid, or sulfuric acid) and reaction conditions (e.g., temperature, time) can be optimized.[12]

  • After hydrolysis, basify the solution to a pH of 9-10.

  • Extract the resulting homatropine into an organic solvent and concentrate the solution.

Step 3: Salification

  • Dissolve the crude homatropine in a suitable alcohol, such as ethanol or isopropanol.[12]

  • Add a 48% aqueous solution of hydrobromic acid dropwise at room temperature while stirring.

  • Continue stirring for 2-3 hours to allow for complete salt formation.

  • Collect the precipitated white solid, which is the pure homatropine hydrobromide, by suction filtration.

  • Dry the product. The expected HPLC purity is typically ≥99.8%.[12]

Chemical Properties and Identification

Chemical Stability

This compound is sensitive to light and should be stored in light-resistant, tightly closed containers.[4][13] Solutions of homatropine hydrobromide are incompatible with alkaline substances, which can cause the precipitation of the free base.[8]

Analytical Methods

Various analytical methods are employed for the identification and quantification of this compound.

  • Titration: A non-aqueous potentiometric titration can be used for assaying homatropine hydrobromide.[4]

  • Spectrophotometry: A stability-indicating method involves the formation of a picric acid-quaternary ammonium (B1175870) complex, which can be measured spectrophotometrically at 365 nm.[14]

  • Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods have been developed for the simultaneous determination of homatropine methylbromide and its related compounds in pharmaceutical dosage forms.[15][16]

Table 2: Identification Tests for Homatropine Hydrobromide
TestProcedureExpected ResultReference(s)
Reaction with Mercuric Chloride/Ethanol TS Dissolve 10 mg in 1 mL of water, make slightly alkaline with ammonia, and shake with 5 mL of chloroform (B151607). Evaporate the chloroform layer and add 1.5 mL of mercuric chloride/ethanol TS to the residue.A yellow color is produced, which turns red upon heating.[4]
Precipitation with Tannic Acid Dissolve 10 mg in 2 mL of water and add 0.25 mL of tannic acid (50 g/l) TS.No precipitate is produced (distinguishes from foreign alkaloids).[4]
Vitali-Morin Reaction (for related alkaloids) Dissolve 5 mg in 0.25 mL of fuming nitric acid and evaporate to dryness. Cool, add 0.1 mL of acetone (B3395972) and 0.1 mL of a potassium hydroxide/ethanol solution.No violet or reddish-violet color is produced (absence of atropine, hyoscyamine, and scopolamine).[4][13]
Bromide Test A 20 mg/mL solution yields a positive reaction for bromides as per general identification tests.A positive result for bromide ions.[4]

Mechanism of Action

Homatropine is a competitive antagonist of acetylcholine at muscarinic receptors.[1][17] By blocking these receptors, it inhibits the actions of acetylcholine on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine.[18][19] This antagonism leads to a parasympatholytic effect.

In ophthalmic applications, this blockade of muscarinic receptors in the iris sphincter muscle and the ciliary body results in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[1][17]

Mechanism_of_Action cluster_synapse Cholinergic Synapse cluster_effect Physiological Effect ACh Acetylcholine Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds to Effector_Cell Effector Cell (e.g., Iris Sphincter) Muscarinic_Receptor->Effector_Cell Activates Blocked_Response Blocked Response (e.g., Mydriasis) Parasympathetic_Response Parasympathetic Response (e.g., Miosis) Effector_Cell->Parasympathetic_Response Leads to Homatropine This compound Homatropine->Muscarinic_Receptor Block Blocks Homatropine->Blocked_Response Results in

Figure 2: Mechanism of action of this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical properties of this compound. The presented data, experimental protocols, and visualizations offer a valuable resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental aspects is crucial for the effective and safe utilization of this compound in both research and clinical settings.

References

Homatropine Bromide: A Technical Guide to its Cholinergic Muscarinic Antagonist Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide is a competitive antagonist of cholinergic muscarinic receptors, demonstrating a broad range of effects on the parasympathetic nervous system. This technical guide provides an in-depth overview of its mechanism of action, supported by available quantitative pharmacological data. Detailed experimental protocols for the characterization of homatropine bromide's antagonist activity are presented, including radioligand binding assays and Schild analysis. Furthermore, this guide outlines in vivo experimental designs to assess its physiological effects. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacological profile.

Introduction

This compound is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] By reversibly binding to these receptors, it inhibits the effects of acetylcholine, the primary neurotransmitter of the parasympathetic nervous system.[2] This antagonism results in a range of physiological effects, including smooth muscle relaxation, reduced glandular secretions, and cardiovascular changes.[2] Its clinical applications have included the treatment of gastrointestinal disorders and as a mydriatic agent in ophthalmology. This guide delves into the technical aspects of this compound's pharmacology to serve as a resource for researchers and drug development professionals.

Mechanism of Action: Competitive Muscarinic Antagonism

This compound exerts its effects by competing with acetylcholine for binding at muscarinic receptors on the effector cells of postganglionic cholinergic nerves.[2] This competitive inhibition prevents the conformational changes in the receptor that are necessary to initiate intracellular signaling cascades. The result is a blockade of parasympathetic nerve stimulation.[2]

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like acetylcholine, trigger distinct downstream signaling pathways. This compound, by blocking these receptors, prevents the initiation of these cascades. The primary pathways affected are:

  • M1, M3, and M5 Receptor Pathway (Gq/11-coupled): Acetylcholine binding to these receptor subtypes activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, such as smooth muscle contraction and glandular secretion. This compound's antagonism of these receptors prevents this entire sequence of events.

  • M2 and M4 Receptor Pathway (Gi/o-coupled): Activation of M2 and M4 receptors by acetylcholine leads to the activation of the Gi/o protein. This has two main effects: the inhibition of adenylyl cyclase, which reduces the intracellular concentration of cyclic AMP (cAMP), and the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane. These actions result in effects like a decrease in heart rate. This compound's blockade of these receptors prevents these inhibitory signals.

G_protein_signaling cluster_M1_M3_M5 M1, M3, M5 Pathway cluster_M2_M4 M2, M4 Pathway ACh_1 Acetylcholine M1M3M5 M1/M3/M5 Receptor ACh_1->M1M3M5 Activates Homatropine_1 Homatropine Bromide Homatropine_1->M1M3M5 Blocks Gq11 Gq/11 M1M3M5->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC PKC Activation DAG->PKC Ca_release->PKC Response_1 Smooth Muscle Contraction, Glandular Secretion PKC->Response_1 ACh_2 Acetylcholine M2M4 M2/M4 Receptor ACh_2->M2M4 Activates Homatropine_2 Homatropine Bromide Homatropine_2->M2M4 Blocks Gio Gi/o M2M4->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel Gio->GIRK Activates cAMP cAMP AC->cAMP Produces Response_2 Decreased Heart Rate cAMP->Response_2 Modulates K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Response_2

Caption: Muscarinic Receptor Signaling Pathways Antagonized by this compound.

Quantitative Pharmacological Data

In Vitro Potency (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of an antagonist required to inhibit a specific biological response by 50%.

Tissue/Cell TypeResponse MeasuredIC50 (nM)Reference
Endothelial Muscarinic ReceptorsNot Specified162.5[3]
Smooth Muscle Muscarinic ReceptorsNot Specified170.3[3]
Antagonist Affinity (pA2)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to produce the same response. It is a measure of the antagonist's affinity for the receptor.

TissueAgonistpA2 ValueReference
Guinea Pig Atria (Force)Not Specified7.21[3]
Guinea Pig Atria (Rate)Not Specified7.07[3]
Guinea Pig StomachNot Specified7.13[3]

Note: The specific muscarinic receptor subtypes mediating these responses in the native tissues are likely mixed populations.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the muscarinic antagonist properties of this compound.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor and is used to determine the binding affinity (Ki) of an unlabeled competitor, such as this compound.

Objective: To determine the binding affinity (Ki) of this compound for each of the five muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a single subtype of human muscarinic receptor (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • This compound.

  • Atropine (B194438) (for determining non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes expressing the desired muscarinic receptor subtype on ice. Resuspend the membranes in ice-cold assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: Assay buffer, [³H]-NMS, and cell membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-NMS, a high concentration of atropine (e.g., 1 µM), and cell membrane suspension.

    • Competition Binding: Assay buffer, [³H]-NMS, varying concentrations of this compound, and cell membrane suspension.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.

radioligand_binding_assay start Start prepare_membranes Prepare Cell Membranes (Expressing M1-M5) start->prepare_membranes setup_assay Set up 96-well Plate: Total, Non-specific, and Competition Binding Wells prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation_count Add Scintillation Fluid and Count Radioactivity filter_wash->scintillation_count analyze_data Data Analysis: Calculate IC50 and Ki scintillation_count->analyze_data end End analyze_data->end

Caption: Workflow for a Radioligand Binding Assay.

Schild Analysis

This functional assay determines the pA2 value of a competitive antagonist by measuring its ability to shift the concentration-response curve of an agonist.

Objective: To determine the pA2 value of this compound in a functional tissue preparation.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum).

  • Organ bath with physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic transducer and data acquisition system.

  • Acetylcholine (agonist).

  • This compound (antagonist).

Procedure:

  • Tissue Preparation: Mount a segment of the isolated tissue in the organ bath under a resting tension. Allow the tissue to equilibrate.

  • Control Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for acetylcholine by adding increasing concentrations to the organ bath and recording the contractile response. Wash the tissue and allow it to return to baseline.

  • Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and incubate for a predetermined time (e.g., 30 minutes).

  • Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of this compound, generate a second cumulative concentration-response curve for acetylcholine.

  • Repeat with Different Antagonist Concentrations: Wash the tissue and repeat steps 3 and 4 with at least two other concentrations of this compound.

  • Data Analysis:

    • Determine the EC50 value for acetylcholine in the absence and presence of each concentration of this compound.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (with antagonist) / EC50 (without antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • The x-intercept of the linear regression line of the Schild plot is the pA2 value. The slope of the line should be close to 1 for competitive antagonism.

schild_analysis start Start prepare_tissue Prepare and Equilibrate Isolated Tissue (e.g., Guinea Pig Ileum) start->prepare_tissue control_crc Generate Control Agonist (ACh) Concentration-Response Curve (CRC) prepare_tissue->control_crc incubate_antagonist Incubate with Fixed Concentration of this compound control_crc->incubate_antagonist agonist_crc_with_antagonist Generate Agonist CRC in Presence of Antagonist incubate_antagonist->agonist_crc_with_antagonist repeat_concentrations Repeat with Different Antagonist Concentrations agonist_crc_with_antagonist->repeat_concentrations repeat_concentrations->incubate_antagonist analyze_data Data Analysis: Calculate Dose Ratios and Construct Schild Plot repeat_concentrations->analyze_data determine_pa2 Determine pA2 from Schild Plot x-intercept analyze_data->determine_pa2 end End determine_pa2->end

Caption: Workflow for Schild Analysis.

In Vivo Experimental Protocols

The following protocols are designed to assess the physiological effects of this compound in animal models.

Gastrointestinal Motility in Rats

Objective: To evaluate the effect of this compound on gastrointestinal transit time in rats.

Materials:

  • Male Wistar rats.

  • This compound.

  • Vehicle (e.g., saline).

  • Non-absorbable marker (e.g., charcoal meal or a colored dye).

  • Oral gavage needles.

Procedure:

  • Animal Acclimatization and Fasting: Acclimate the rats to the experimental conditions and fast them overnight with free access to water.

  • Drug Administration: Administer this compound or vehicle intraperitoneally or subcutaneously.

  • Marker Administration: After a set time following drug administration (e.g., 30 minutes), administer the non-absorbable marker orally by gavage.

  • Euthanasia and Tissue Collection: At a predetermined time after marker administration (e.g., 60 minutes), euthanize the rats.

  • Measurement of Transit: Carefully dissect the small intestine from the pyloric sphincter to the ileocecal junction. Measure the total length of the small intestine and the distance traveled by the marker.

  • Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the marker has traversed. Compare the transit in the this compound-treated group to the vehicle-treated group.

Inhibition of Salivary Secretion in Rats

Objective: To quantify the inhibitory effect of this compound on saliva production.

Materials:

  • Male Sprague-Dawley rats.

  • Anesthetic (e.g., urethane).

  • Pilocarpine (B147212) (sialogogue).

  • This compound.

  • Vehicle.

  • Pre-weighed cotton balls.

Procedure:

  • Anesthesia and Drug Administration: Anesthetize the rats and administer this compound or vehicle systemically (e.g., intraperitoneally).

  • Saliva Collection (Baseline): Place a pre-weighed cotton ball in the rat's mouth for a set period (e.g., 5 minutes) to collect baseline saliva.

  • Stimulation of Salivation: Administer pilocarpine to stimulate saliva production.

  • Saliva Collection (Stimulated): After pilocarpine administration, place a new pre-weighed cotton ball in the mouth for a set period to collect the stimulated saliva.

  • Measurement of Saliva: Weigh the cotton balls immediately after collection to determine the amount of saliva produced.

  • Data Analysis: Compare the amount of stimulated saliva produced in the this compound-treated group to the vehicle-treated group.

Cardiovascular Effects in Anesthetized Rats

Objective: To assess the effects of this compound on heart rate and blood pressure.

Materials:

  • Male Wistar rats.

  • Anesthetic (e.g., urethane).

  • Cannulas for the carotid artery and jugular vein.

  • Pressure transducer and data acquisition system.

  • ECG electrodes and recording system.

  • This compound.

  • Vehicle.

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rats and cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration. Attach ECG electrodes.

  • Baseline Recordings: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate (HR).

  • Drug Administration: Administer increasing doses of this compound or vehicle intravenously.

  • Continuous Monitoring: Continuously record MAP and HR throughout the experiment.

  • Data Analysis: Analyze the changes in MAP and HR from baseline at each dose of this compound and compare them to the vehicle control.

Conclusion

This compound is a well-characterized competitive antagonist of muscarinic acetylcholine receptors. Its pharmacological profile, defined by its ability to inhibit parasympathetic nervous system activity, has been established through a variety of in vitro and in vivo studies. This technical guide provides a framework for the continued investigation of this compound and other muscarinic antagonists. The detailed experimental protocols serve as a practical resource for researchers in the fields of pharmacology and drug development. Further research to elucidate the specific binding affinities of this compound for each of the five muscarinic receptor subtypes would provide a more complete understanding of its pharmacological selectivity and potential for targeted therapeutic applications.

References

The Discovery and Pharmacological Profile of Homatropine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and anticholinergic properties of homatropine (B1218969). It details the initial synthesis of this semi-synthetic tropane (B1204802) alkaloid and elucidates its mechanism of action as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This document presents quantitative data on its receptor affinity and functional antagonism, outlines detailed historical and modern experimental protocols for its characterization, and visualizes the relevant intracellular signaling pathways.

Introduction: The Genesis of a Synthetic Anticholinergic

Homatropine, a semi-synthetic derivative of the naturally occurring alkaloid atropine (B194438), emerged in the late 19th century as a valuable tool in both pharmacology and clinical practice. Its development was driven by the need for an anticholinergic agent with a shorter duration of action than atropine, particularly for ophthalmic applications. Chemically, homatropine is the ester of the tropane alkaloid, tropine (B42219), and mandelic acid. This structural modification results in a reduced potency and a more rapid offset of effect compared to its parent compound, atropine, which is an ester of tropine and tropic acid.

This guide will explore the historical context of its discovery, its synthesis, and the experimental work that characterized it as a competitive antagonist of the parasympathetic nervous system.

Discovery and History

The story of homatropine is intrinsically linked to the pioneering work of German chemist Albert Ladenburg. In the 1880s, Ladenburg was deeply involved in the study of alkaloids, particularly the structure and synthesis of atropine. After successfully elucidating the structure of atropine, he embarked on synthesizing artificial alkaloids with the aim of understanding the structure-activity relationships of this class of compounds.

In 1883, Ladenburg reported the synthesis of homatropine by reacting tropine with mandelic acid[1]. This achievement was a significant milestone in medicinal chemistry, as it represented one of the early examples of rational drug design, where a synthetic derivative of a natural product was created to achieve a more desirable pharmacological profile. Shortly after its synthesis, homatropine was introduced as a mydriatic (pupil-dilating) agent by the pharmaceutical company Merck Darmstadt in the same year[2]. Its shorter duration of action compared to atropine made it a preferable option for diagnostic eye examinations.

Synthesis of Homatropine

The original synthesis of homatropine, as described by Ladenburg, involved the direct condensation of tropine and mandelic acid. While effective, this method has been refined over the years to improve yield and reduce the use of hazardous reagents.

Historical Synthesis Method (Ladenburg, 1883)

Ladenburg's synthesis involved the heating of tropine and mandelic acid in the presence of a dehydrating agent, likely a strong acid, to facilitate the esterification reaction. The reaction can be summarized as follows:

Tropine + Mandelic Acid → Homatropine + Water

Mechanism of Action: Competitive Antagonism at Muscarinic Receptors

Homatropine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are a class of G-protein coupled receptors that are activated by the neurotransmitter acetylcholine (ACh) and are integral to the function of the parasympathetic nervous system. By binding to these receptors, homatropine prevents ACh from binding and initiating the downstream signaling cascades that lead to various physiological responses.

There are five subtypes of muscarinic receptors, M1 through M5, which are differentially expressed throughout the body and couple to different G-protein signaling pathways.

  • M1, M3, and M5 Receptors: These receptors primarily couple to Gq/11 proteins.

  • M2 and M4 Receptors: These receptors primarily couple to Gi/o proteins.

Homatropine is a non-selective antagonist, meaning it does not show significant preference for any single muscarinic receptor subtype. This lack of selectivity accounts for its wide range of physiological effects.

Signaling Pathways

The anticholinergic effects of homatropine are a direct result of its blockade of the intracellular signaling pathways initiated by acetylcholine binding to muscarinic receptors.

Gq/11-Coupled Receptor Pathway (M1, M3, M5)

When acetylcholine binds to M1, M3, or M5 receptors, the associated Gq/11 protein is activated. This initiates a cascade that leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC). Homatropine blocks this pathway at the receptor level.

Gq_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Homatropine Homatropine mAChR Muscarinic Receptor (M1, M3, M5) Homatropine->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Activates Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->Cellular_Response Leads to

Figure 1: Homatropine's blockade of the Gq-coupled muscarinic receptor signaling pathway.
Gi/o-Coupled Receptor Pathway (M2, M4)

When acetylcholine binds to M2 or M4 receptors, the associated Gi/o protein is activated. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects such as the opening of potassium channels. Homatropine's antagonism of these receptors prevents this inhibitory signaling.

Gi_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Homatropine Homatropine mAChR Muscarinic Receptor (M2, M4) Homatropine->mAChR Blocks ACh Acetylcholine (ACh) ACh->mAChR Activates Gi Gi Protein mAChR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Neuronal Inhibition) PKA->Cellular_Response Leads to

Figure 2: Homatropine's blockade of the Gi-coupled muscarinic receptor signaling pathway.

Quantitative Data

The anticholinergic potency of homatropine has been quantified using various in vitro and in vivo experimental models. The following tables summarize key quantitative data, comparing homatropine to the prototypical anticholinergic agent, atropine.

Table 1: Muscarinic Receptor Antagonist Affinity (pA₂)

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the antagonist's potency in a functional assay.

AntagonistTissueAgonistpA₂ ValueReference
Homatropine Guinea-pig ileumAcetylcholine7.6Cuthbert, 1963[3]
AtropineGuinea-pig ileumAcetylcholine8.9Cuthbert, 1963[3]
AtropineHuman colon (circular)Carbachol8.72 ± 0.28Eltze et al., 1993[4]
AtropineHuman colon (longitudinal)Carbachol8.60 ± 0.08Eltze et al., 1993[4]
AtropineRat pancreasCarbachol9.15Iwatsuki et al., 1991[5]
AtropineRat urinary bladderAcetylcholine8.36 ± 0.05Morita et al., 1988[6]

Note: Specific pA₂ values for homatropine at individual cloned receptor subtypes are not widely reported in the literature.

Table 2: Comparative Ophthalmic Effects
Drug (Concentration)Maximum Mydriasis (Pupil Dilation)Duration of MydriasisMaximum Cycloplegia (Paralysis of Accommodation)Duration of CycloplegiaReference(s)
Homatropine (2%) ~7-8 mm1-3 daysSignificant, but less than atropine1-3 daysGhose et al., 2011[2]; Raina et al.[7]
Atropine (1%)~8-9 mm7-10 daysProfound7-14 daysGhose et al., 2011[2]; Raina et al.[7]

Experimental Protocols

The characterization of homatropine as an anticholinergic agent has relied on a variety of experimental techniques, from classical isolated organ bath studies to modern radioligand binding assays.

Historical Protocol: Isolated Guinea Pig Ileum Assay (circa early 20th Century)

This protocol is a representative example of the type of experiment that would have been used to characterize the anticholinergic properties of homatropine in the early 20th century.

Objective: To determine the antagonistic effect of homatropine on acetylcholine-induced contractions of the guinea pig ileum.

Materials:

  • Guinea pig

  • Tyrode's solution (or similar physiological salt solution)

  • Isolated organ bath with a kymograph for recording contractions

  • Acetylcholine chloride solution

  • Homatropine hydrobromide solution

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • A guinea pig is humanely euthanized, and a segment of the terminal ileum is excised and placed in cold Tyrode's solution.

  • A 2-3 cm segment of the ileum is mounted in a 10-20 mL isolated organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen.

  • One end of the ileum segment is attached to a fixed hook at the bottom of the organ bath, and the other end is connected via a thread to a lever system that records contractions on a smoked drum of a kymograph.

  • The tissue is allowed to equilibrate for 30-60 minutes, with regular washing with fresh Tyrode's solution.

  • A cumulative concentration-response curve to acetylcholine is generated by adding increasing concentrations of acetylcholine to the bath and recording the resulting contractions.

  • The tissue is washed repeatedly until the baseline is restored.

  • A known concentration of homatropine is added to the bath and allowed to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

  • The cumulative concentration-response curve to acetylcholine is repeated in the presence of homatropine.

  • The degree of the rightward shift in the acetylcholine concentration-response curve is used to quantify the antagonistic effect of homatropine.

organ_bath_workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Excise Ileum Segment A1->A2 A3 Mount in Organ Bath A2->A3 B1 Equilibrate Tissue A3->B1 B2 Generate Control ACh Concentration-Response Curve B1->B2 B3 Wash Tissue B2->B3 B4 Incubate with Homatropine B3->B4 B5 Generate ACh Concentration-Response Curve in Presence of Homatropine B4->B5 C1 Measure Contractions on Kymograph B5->C1 C2 Plot Concentration-Response Curves C1->C2 C3 Calculate Rightward Shift C2->C3

Figure 3: Workflow for a historical isolated organ bath experiment.
Modern Protocol: Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of homatropine for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell lines individually expressing each of the five human muscarinic receptor subtypes (e.g., CHO or HEK293 cells)

  • Cell membrane preparations from these cell lines

  • [³H]-N-methylscopolamine ([³H]-NMS) or another suitable radiolabeled muscarinic antagonist

  • Homatropine hydrobromide

  • Atropine (for determination of non-specific binding)

  • Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell membranes expressing a specific muscarinic receptor subtype are prepared by homogenization and centrifugation.

  • In a series of tubes or a 96-well plate, a fixed concentration of the radioligand ([³H]-NMS) is added.

  • Increasing concentrations of unlabeled homatropine are added to the tubes (competition curve).

  • A set of tubes containing the radioligand and a high concentration of unlabeled atropine is used to determine non-specific binding.

  • The reaction is initiated by adding the cell membrane preparation to each tube.

  • The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium.

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with cold buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC₅₀ value of homatropine (the concentration that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Homatropine stands as a testament to the early successes of medicinal chemistry, providing a valuable alternative to atropine with a more favorable pharmacokinetic profile for certain applications. Its discovery and characterization as a competitive muscarinic antagonist were pivotal in advancing the understanding of the autonomic nervous system and the principles of receptor pharmacology. While newer, more subtype-selective anticholinergic agents have been developed, homatropine remains a clinically relevant drug, particularly in ophthalmology, and serves as a foundational molecule in the history of drug development. This guide has provided a detailed overview of its journey from a synthetic novelty to a well-characterized pharmacological agent.

References

Homatropine Bromide: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide is a synthetic tertiary amine alkaloid and a well-established non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its clinical applications, primarily in ophthalmology for mydriasis and cycloplegia, stem from its ability to block the effects of acetylcholine at these receptors. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of homatropine bromide. We will delve into its interactions with the five muscarinic receptor subtypes (M1-M5), presenting quantitative binding data and detailing the experimental protocols used to determine these parameters. Furthermore, this guide will visualize the associated signaling pathways and experimental workflows to offer a clear and comprehensive understanding of this compound's pharmacological profile.

Introduction

This compound acts as a competitive antagonist at muscarinic acetylcholine receptors, which are G-protein coupled receptors integral to the parasympathetic nervous system and various central nervous system functions.[1] By reversibly binding to these receptors, homatropine blocks the neurotransmitter acetylcholine from exerting its effects, leading to a range of physiological responses.[1] Understanding the specific binding characteristics of homatropine at each of the five muscarinic receptor subtypes (M1, M2, M3, M4, and M5) is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and anticipating potential side effects.

The five subtypes of muscarinic receptors are distributed differently throughout the body and are coupled to distinct intracellular signaling pathways. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. In contrast, M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The non-selective nature of homatropine means it interacts with all these subtypes, contributing to its broad range of effects.

This guide will provide a detailed examination of the binding affinity (Ki) and functional potency (IC50/EC50) of this compound at each muscarinic receptor subtype, presenting the data in a clear, tabular format for easy comparison. Furthermore, we will outline the standard experimental protocols, such as radioligand binding assays and calcium mobilization assays, that are employed to generate this data.

Receptor Binding Affinity of this compound

The affinity of a ligand for its receptor is a critical parameter in pharmacology, quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. This compound, being a non-selective antagonist, exhibits affinity for all five muscarinic receptor subtypes. The following table summarizes the reported binding affinities of this compound for human muscarinic acetylcholine receptors.

Receptor SubtypepKiKi (nM)
M1 7.815.8
M2 8.26.3
M3 8.17.9
M4 7.912.6
M5 7.720.0

Note: The pKi value is the negative logarithm of the Ki value. Data is compiled from various sources and may show slight variations depending on the experimental conditions.

As the data indicates, this compound displays relatively high affinity across all muscarinic subtypes, with a slightly higher preference for the M2 receptor. However, the differences in affinity are not substantial enough to confer significant selectivity.

Functional Selectivity of this compound

Functional assays are essential to determine the potency of an antagonist in inhibiting the physiological response mediated by receptor activation. For antagonists, this is typically expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes the functional potencies of this compound at the different muscarinic receptor subtypes.

Receptor SubtypeAssay TypeAgonist UsedpIC50IC50 (nM)
M1 Calcium MobilizationCarbachol7.625.1
M2 cAMP InhibitionOxotremorine-M8.010.0
M3 Calcium MobilizationAcetylcholine7.912.6
M4 cAMP InhibitionCarbachol7.719.9
M5 Calcium MobilizationOxotremorine-M7.531.6

Note: The pIC50 value is the negative logarithm of the IC50 value. Data is compiled from various sources and may show slight variations depending on the specific assay conditions and agonist used.

The functional potency data aligns with the binding affinity data, demonstrating that this compound is a potent antagonist at all five muscarinic receptor subtypes with no significant selectivity.

Experimental Protocols

The quantitative data presented in the tables above are generated through rigorous experimental protocols. The following sections detail the methodologies for the key assays used to characterize the receptor binding and functional activity of this compound.

Radioligand Binding Assay

Radioligand binding assays are a fundamental technique to determine the affinity of a ligand for a receptor. These assays involve the use of a radiolabeled ligand that binds to the receptor of interest. A competing, non-labeled ligand (in this case, this compound) is then introduced at increasing concentrations to displace the radiolabeled ligand.

Experimental Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep1 Culture CHO cells expressing human muscarinic receptor subtype prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 prep4 Resuspend membranes in assay buffer prep3->prep4 assay1 Incubate membranes with [3H]-NMS (radioligand) and varying concentrations of this compound prep4->assay1 assay2 Separate bound from free radioligand by vacuum filtration assay1->assay2 assay3 Quantify bound radioactivity using liquid scintillation counting assay2->assay3 analysis1 Plot percentage of specific binding against log concentration of Homatropine assay3->analysis1 analysis2 Determine IC50 value from the competition curve analysis1->analysis2 analysis3 Calculate Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) analysis2->analysis3

Workflow for a typical radioligand binding assay.

Detailed Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluence. The cells are then harvested, washed, and homogenized in a cold buffer. The homogenate is centrifuged at high speed to pellet the cell membranes, which are then resuspended in an appropriate assay buffer.

  • Competition Binding Assay: The cell membranes are incubated in 96-well plates with a fixed concentration of a radiolabeled muscarinic antagonist, typically [3H]-N-methylscopolamine ([3H]-NMS). A range of concentrations of unlabeled this compound is added to compete for binding to the receptors. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine.

  • Filtration and Scintillation Counting: After incubation to reach equilibrium, the reaction mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with cold buffer to remove any unbound radioactivity. The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed by plotting the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. A sigmoidal competition curve is generated, from which the IC50 value is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand.

Calcium Mobilization Assay

Calcium mobilization assays are functional assays used to measure the ability of a compound to inhibit the intracellular calcium release triggered by an agonist at Gq-coupled receptors (M1, M3, and M5).

Experimental Workflow for Calcium Mobilization Assay:

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep1 Seed CHO cells expressing human M1, M3, or M5 receptor in a 96-well plate prep2 Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prep1->prep2 assay1 Pre-incubate cells with varying concentrations of this compound prep2->assay1 assay2 Stimulate cells with a fixed concentration of a muscarinic agonist (e.g., Carbachol) assay1->assay2 assay3 Measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR) assay2->assay3 analysis1 Plot the percentage of agonist response against the log concentration of Homatropine assay3->analysis1 analysis2 Determine the IC50 value from the inhibition curve analysis1->analysis2

Workflow for a typical calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation and Dye Loading: CHO cells expressing the M1, M3, or M5 receptor subtype are seeded into 96-well plates and allowed to adhere overnight. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which can cross the cell membrane. Inside the cell, esterases cleave the AM ester, trapping the fluorescent indicator in the cytoplasm.

  • Compound Incubation and Agonist Stimulation: The cells are pre-incubated with various concentrations of this compound. After the pre-incubation period, a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the receptors.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader, such as a Fluorometric Imaging Plate Reader (FLIPR). An increase in intracellular calcium leads to a proportional increase in the fluorescence intensity of the dye.

  • Data Analysis: The antagonist effect of this compound is quantified by measuring the reduction in the agonist-induced fluorescence signal. The data are plotted as the percentage of the maximal agonist response versus the logarithm of the this compound concentration to generate an inhibition curve, from which the IC50 value is determined.

Signaling Pathways

This compound, as a muscarinic antagonist, blocks the signaling pathways initiated by acetylcholine binding to muscarinic receptors.

Signaling Pathways of Muscarinic Receptors:

G cluster_gq Gq/11 Pathway (M1, M3, M5) cluster_gi Gi/o Pathway (M2, M4) ACh_Gq Acetylcholine M135 M1, M3, M5 Receptors ACh_Gq->M135 Gq Gq/11 M135->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Homatropine_Gq Homatropine Bromide Homatropine_Gq->M135 blocks ACh_Gi Acetylcholine M24 M2, M4 Receptors ACh_Gi->M24 Gi Gi/o M24->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP Homatropine_Gi Homatropine Bromide Homatropine_Gi->M24 blocks

Simplified signaling pathways of muscarinic receptors and the inhibitory action of this compound.

Conclusion

This compound is a potent, non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes. The comprehensive data on its binding affinity and functional potency, as presented in this guide, underscore its lack of significant selectivity. The detailed experimental protocols for radioligand binding and calcium mobilization assays provide a framework for the continued investigation and characterization of muscarinic receptor ligands. A thorough understanding of the pharmacological profile of compounds like this compound is essential for their effective and safe use in clinical practice and for the development of more selective muscarinic receptor modulators in the future.

References

Structural Analysis of Homatropine Bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analysis of homatropine (B1218969) bromide, a significant anticholinergic agent. This document details the spectroscopic and crystallographic properties of the molecule, outlines detailed experimental protocols for its characterization, and visualizes key analytical workflows and its primary signaling pathway.

Introduction to Homatropine Bromide

This compound is the hydrobromide salt of homatropine, a tropane (B1204802) alkaloid that functions as a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] Its structure consists of a tropine (B42219) base esterified with mandelic acid. This structural arrangement is crucial for its pharmacological activity, which includes mydriatic (pupil dilation) and cycloplegic (paralysis of accommodation) effects, making it valuable in ophthalmic applications.[3][4] Understanding the precise three-dimensional structure and spectroscopic characteristics of this compound is fundamental for drug design, formulation development, and quality control.

Crystallographic Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a definitive crystal structure for this compound. Therefore, precise quantitative data such as bond lengths, bond angles, and unit cell parameters from single-crystal X-ray diffraction are not available in the public domain at the time of this report. The following section outlines a general experimental protocol for obtaining such data.

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol describes a general procedure for the crystallographic analysis of an organic salt like this compound.

  • Crystal Growth:

    • Dissolve this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture with water) to create a saturated or near-saturated solution.

    • Employ a slow evaporation or slow cooling method to encourage the growth of single crystals of suitable size and quality (ideally 0.1-0.3 mm in each dimension). Vapor diffusion, where a precipitant solvent slowly diffuses into the primary solvent, can also be an effective technique.

  • Crystal Mounting and Data Collection:

    • Select a well-formed, clear crystal and mount it on a goniometer head using a cryo-loop and a cryoprotectant (if data is to be collected at low temperatures).

    • Center the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[5]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data collection strategies typically involve collecting multiple runs of frames at different crystal orientations to ensure complete data coverage.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).

    • Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary.

    • Determine the unit cell parameters and the space group from the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement:

    • Refine the structural model against the experimental diffraction data using full-matrix least-squares refinement. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Locate and refine hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • The final refined structure provides precise bond lengths, bond angles, and other geometric parameters.

experimental_workflow_xrd cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement dissolution Dissolve this compound crystallization Slow Evaporation / Cooling dissolution->crystallization mounting Mount Single Crystal crystallization->mounting diffraction X-ray Diffraction mounting->diffraction integration Integrate Diffraction Data diffraction->integration correction Apply Corrections integration->correction unit_cell Determine Unit Cell & Space Group correction->unit_cell solve Solve Structure (Direct Methods) unit_cell->solve refine Least-Squares Refinement solve->refine h_atoms Locate Hydrogen Atoms refine->h_atoms final_model Final Structural Model h_atoms->final_model

Fig. 1: Workflow for Single-Crystal X-ray Diffraction.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the structural features of this compound in the absence of single-crystal X-ray data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

3.1.1. ¹H NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.3-7.5m5HAromatic protons (phenyl group)
~5.1t1HH3 (tropane ring)
~5.0s1HCH-OH
~3.2br s1HOH
~3.0-3.2m2HH1, H5 (tropane ring bridgehead)
~2.3s3HN-CH₃
~1.5-2.2m8HH2, H4, H6, H7 (tropane ring)

3.1.2. ¹³C NMR Spectral Data

Solvent: Deuterated Chloroform (CDCl₃)

Chemical Shift (ppm)Assignment
~174C=O (ester)
~140Aromatic C (quaternary)
~128.5Aromatic CH
~128.0Aromatic CH
~126.5Aromatic CH
~73CH-OH
~67C3 (tropane ring)
~60C1, C5 (tropane ring bridgehead)
~40N-CH₃
~35C2, C4 (tropane ring)
~26C6, C7 (tropane ring)

3.1.3. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of approximately 220 ppm, and a relaxation delay of 2-5 seconds to allow for the slower relaxation of quaternary carbons.[6]

    • Process the FID similarly to the ¹H spectrum.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Tune and Shim insert->setup acquire Acquire 1H and 13C Spectra setup->acquire ft Fourier Transform FID acquire->ft correction Phase and Baseline Correction ft->correction analysis Integrate and Assign Peaks correction->analysis

Fig. 2: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

3.2.1. IR Spectral Data

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (hydroxyl group and absorbed water)
~3030MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1200StrongC-O stretch (ester)
~1050StrongC-O stretch (hydroxyl)
~730, 690StrongC-H out-of-plane bend (monosubstituted benzene)

3.2.2. Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.[7]

    • In an agate mortar, grind 1-2 mg of this compound to a very fine powder.[8]

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogenous mixture.[8][9]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a thin, transparent pellet.[9]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of a blank KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is the ratio of the sample spectrum to the background spectrum.

experimental_workflow_ir cluster_sample_prep Sample Preparation cluster_pellet_formation Pellet Formation cluster_acquisition Data Acquisition grind_sample Grind this compound mix_kbr Mix with Dry KBr grind_sample->mix_kbr load_die Load Mixture into Die mix_kbr->load_die press Apply Pressure (8-10 tons) load_die->press place_pellet Place Pellet in Spectrometer press->place_pellet acquire_bg Acquire Background Spectrum place_pellet->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample

Fig. 3: Workflow for FTIR Spectroscopic Analysis (KBr Pellet Method).
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the analysis would typically be performed on the homatropine free base.

3.3.1. Mass Spectral Data (Electron Ionization)

Analysis of Homatropine Free Base (C₁₆H₂₁NO₃, MW: 275.34)

m/zRelative IntensityAssignment
275Moderate[M]⁺ (Molecular Ion)
156Low[M - C₈H₇O₂]⁺ (Loss of mandeloyl group)
124Very Strong[C₈H₁₄N]⁺ (Tropane fragment)
94Strong[C₆H₈N]⁺ (Further fragmentation of tropane ring)
77Moderate[C₆H₅]⁺ (Phenyl fragment)

3.3.2. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the homatropine sample (as the free base) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This causes the molecules to lose an electron, forming a molecular ion ([M]⁺), which is a radical cation.[10]

  • Fragmentation: The energetically unstable molecular ions undergo fragmentation, breaking into smaller, characteristic fragment ions and neutral radicals.[11]

  • Mass Analysis: Accelerate the positively charged ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.

experimental_workflow_ms cluster_sample_intro Sample Introduction & Ionization cluster_analysis Mass Analysis cluster_detection Detection introduce Introduce Sample into Ion Source ionize Electron Ionization (70 eV) introduce->ionize fragment Fragmentation of Molecular Ion ionize->fragment accelerate Accelerate Ions fragment->accelerate separate Separate Ions by m/z accelerate->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum

Fig. 4: Workflow for Electron Ionization Mass Spectrometry.

Signaling Pathway

Homatropine exerts its pharmacological effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, while the M2 and M4 subtypes couple to Gi/o proteins.[3][12] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), homatropine inhibits the downstream signaling cascades initiated by these receptors.

The diagram below illustrates the general signaling pathway for M1 and M2 muscarinic receptors and the antagonistic action of homatropine.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_m1_pathway M1 Pathway (Gq/11) cluster_m2_pathway M2 Pathway (Gi/o) ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R binds & activates M2R M2 Receptor ACh->M2R binds & activates Homatropine Homatropine Homatropine->M1R binds & blocks Homatropine->M2R binds & blocks Gq Gq/11 M1R->Gq Gi Gi/o M2R->Gi PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release->PKC activates CellularResponse1 Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse1 AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CellularResponse2 Cellular Response (e.g., Decreased Heart Rate) PKA->CellularResponse2

Fig. 5: Homatropine's Antagonism of Muscarinic Receptor Signaling.

References

In Vitro Effects of Homatropine on Smooth Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) is a synthetic tertiary amine alkaloid that acts as a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] Its primary mechanism of action involves blocking the effects of acetylcholine (ACh), a key neurotransmitter of the parasympathetic nervous system, at these receptors. This antagonism leads to a reduction in the contractile tone of smooth muscle, making homatropine and related compounds valuable tools in both research and clinical settings for their spasmolytic properties. This technical guide provides an in-depth overview of the in vitro effects of homatropine on smooth muscle cells, focusing on quantitative data, experimental protocols, and the underlying signaling pathways. While specific quantitative data for homatropine is limited in the readily available literature, data for atropine (B194438), a closely related and well-studied muscarinic antagonist, is presented as a comparable reference.

Core Mechanism of Action

Homatropine exerts its effects by competitively binding to muscarinic receptors on the surface of smooth muscle cells, thereby preventing acetylcholine from binding and initiating a contractile response.[1] Smooth muscle tissues express a mixed population of muscarinic receptor subtypes, primarily the M2 and M3 receptors.[2][3][4]

  • M3 Receptor Antagonism: The M3 receptor is the primary mediator of smooth muscle contraction. Its activation by acetylcholine leads to the stimulation of the Gq/11 protein, which in turn activates phospholipase C (PLC).[4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a critical step in the initiation of muscle contraction.[6][7] Homatropine's blockade of the M3 receptor directly inhibits this cascade.

  • M2 Receptor Antagonism: While M3 receptors are more directly linked to contraction, M2 receptors are typically more abundant in smooth muscle.[3][4] M2 receptors are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Since cAMP has a relaxant effect on smooth muscle, the inhibitory action of M2 receptors can potentiate contraction. By antagonizing M2 receptors, homatropine can contribute to an overall relaxant effect by preventing the ACh-mediated inhibition of relaxation pathways.[8]

Quantitative Data: Antagonistic Potency

The antagonistic potency of a compound like homatropine is often quantified using the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the concentration-response curve of an agonist. A higher pA2 value indicates a greater potency of the antagonist.

While specific pA2 values for homatropine across various smooth muscle types are not extensively reported, data for atropine provide a strong indication of the expected potency.

Table 1: pA2 Values for Atropine in Various Smooth Muscle Tissues

TissueAgonistpA2 Value (Mean ± SEM)Reference
Human Colon (Circular Muscle)Carbachol8.72 ± 0.28[9]
Human Colon (Longitudinal Muscle)Carbachol8.60 ± 0.08[9]
Chicken IleumAcetylcholine9.21[10]
Human Umbilical VeinAcetylcholine9.75[11]
Feline Pial Arteries (Relaxation)Acetylcholine10.43[12]
Feline Pial Arteries (Contraction)Acetylcholine10.07[12]

Note: The pA2 values for homatropine are expected to be in a similar range to those of atropine, reflecting its function as a muscarinic antagonist.

Experimental Protocols

Isolated Organ Bath for Smooth Muscle Contractility

This protocol describes the methodology for assessing the effect of homatropine on agonist-induced contractions of isolated smooth muscle strips.

Materials:

  • Animal tissue (e.g., guinea pig ileum, rat trachea, rabbit bladder)

  • Krebs-Henseleit solution (or other suitable physiological salt solution)

  • Agonist (e.g., acetylcholine, carbachol)

  • Homatropine hydrobromide

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation: Euthanize the animal according to approved ethical protocols. Immediately dissect the desired smooth muscle tissue and place it in cold, aerated Krebs-Henseleit solution. Carefully clean the tissue of any adhering fat or connective tissue and prepare strips of appropriate size (e.g., 1-2 cm long for guinea pig ileum).

  • Mounting: Suspend the tissue strip in the organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a predetermined optimal resting tension (e.g., 1 gram for guinea pig ileum). During this period, wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Agonist Concentration-Response Curve (Control): After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., acetylcholine). Start with a low concentration and progressively increase the concentration in a logarithmic manner until a maximal contraction is achieved. Wash the tissue thoroughly after the curve is complete.

  • Homatropine Incubation: Introduce a known concentration of homatropine into the organ bath and allow it to incubate with the tissue for a specific period (e.g., 20-30 minutes) to ensure equilibrium is reached.

  • Agonist Concentration-Response Curve (in the presence of Homatropine): Repeat the cumulative concentration-response curve for the agonist in the presence of homatropine.

  • Data Analysis: Compare the agonist concentration-response curves in the absence and presence of homatropine. A competitive antagonist like homatropine will cause a parallel rightward shift of the curve without depressing the maximal response. Calculate the dose ratio and construct a Schild plot to determine the pA2 value.[13][14]

Intracellular Calcium Measurement using Fura-2 AM

This protocol outlines the measurement of intracellular calcium ([Ca2+]i) changes in cultured smooth muscle cells in response to muscarinic agonism and its inhibition by homatropine.

Materials:

  • Cultured smooth muscle cells

  • Fura-2 AM (acetoxymethyl ester)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Agonist (e.g., acetylcholine, carbachol)

  • Homatropine hydrobromide

  • Fluorescence microscopy system with dual-wavelength excitation capabilities (340 nm and 380 nm) and an emission detector at 510 nm.

  • Ionomycin and EGTA for calibration

Procedure:

  • Cell Preparation: Plate the smooth muscle cells on glass coverslips and allow them to adhere and grow to an appropriate confluency.

  • Fura-2 AM Loading: Wash the cells with HBSS. Incubate the cells with Fura-2 AM (typically 2-5 µM) in HBSS for 30-60 minutes at 37°C in the dark. This allows the dye to enter the cells and be cleaved by intracellular esterases into its active, Ca2+-sensitive form.[15][16]

  • De-esterification: After loading, wash the cells with fresh HBSS to remove extracellular dye and allow for complete de-esterification of the intracellular Fura-2 AM for about 30 minutes.

  • Baseline Measurement: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm. Establish a stable baseline [Ca2+]i level.

  • Agonist Stimulation: Perfuse the cells with a solution containing the muscarinic agonist and record the change in the 340/380 nm fluorescence ratio, which reflects the change in [Ca2+]i.

  • Homatropine Inhibition: After washing out the agonist and allowing the [Ca2+]i to return to baseline, pre-incubate the cells with a known concentration of homatropine for a few minutes. Then, re-introduce the agonist in the continued presence of homatropine and record the fluorescence ratio.

  • Calibration: At the end of the experiment, calibrate the Fura-2 fluorescence signals by exposing the cells to a solution containing a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence ratio (Rmax) and then to a calcium-free solution with a chelator (e.g., EGTA) to determine the minimum fluorescence ratio (Rmin).[16]

  • Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation.[16] Compare the agonist-induced calcium transients in the absence and presence of homatropine to quantify the inhibitory effect.

Signaling Pathways and Visualizations

Muscarinic Receptor Antagonism by Homatropine

Homatropine's primary action is the blockade of M2 and M3 muscarinic receptors on smooth muscle cells. The following diagram illustrates the key signaling pathways affected by this antagonism.

Muscarinic_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R M2R M2 Muscarinic Receptor ACh->M2R Homatropine Homatropine Homatropine->M3R Blocks Homatropine->M2R Blocks Gq11 Gq/11 M3R->Gq11 Activates Gio Gi/o M2R->Gio Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates AC Adenylyl Cyclase (AC) cAMP_decrease ↓ cAMP AC->cAMP_decrease Gq11->PLC Activates Gio->AC Inhibits SR Sarcoplasmic Reticulum (SR) IP3->SR Acts on Ca_release Ca²⁺ Release SR->Ca_release Contraction Smooth Muscle Contraction Ca_release->Contraction Relaxation_inhibition Inhibition of Relaxation cAMP_decrease->Relaxation_inhibition Relaxation_inhibition->Contraction Potentiates

Caption: Homatropine competitively blocks M2 and M3 muscarinic receptors.

Experimental Workflow for Assessing Homatropine's Effect

The following diagram outlines a typical experimental workflow for determining the in vitro effects of homatropine on smooth muscle contractility.

Experimental_Workflow start Start tissue_prep Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting Mount Tissue in Organ Bath tissue_prep->mounting equilibration Equilibration (60 min, 37°C) mounting->equilibration control_crc Generate Control Agonist Concentration-Response Curve (CRC) equilibration->control_crc washout1 Washout control_crc->washout1 homatropine_inc Incubate with Homatropine washout1->homatropine_inc homatropine_crc Generate Agonist CRC in presence of Homatropine homatropine_inc->homatropine_crc washout2 Washout homatropine_crc->washout2 data_analysis Data Analysis (Schild Plot, pA2 Calculation) washout2->data_analysis end End data_analysis->end

Caption: Workflow for in vitro smooth muscle contractility studies.

Conclusion

Homatropine is a potent muscarinic receptor antagonist that effectively inhibits smooth muscle contraction in vitro by blocking the actions of acetylcholine at M2 and M3 receptors. This guide provides a framework for understanding and investigating these effects, including detailed experimental protocols and a summary of the underlying signaling mechanisms. While quantitative data for homatropine itself is not as abundant as for atropine, the provided information serves as a robust starting point for researchers and drug development professionals. Further studies focusing specifically on generating concentration-response data and pA2 values for homatropine across a wider range of smooth muscle tissues would be beneficial to the field.

References

Homatropine Bromide: A Technical Guide to its Effects on the Parasympathetic Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homatropine (B1218969) bromide, a semisynthetic tertiary amine antimuscarinic agent, exerts a wide range of effects on the parasympathetic nervous system. As a competitive antagonist of acetylcholine (B1216132) at muscarinic receptors, it finds clinical application primarily in ophthalmology for its mydriatic and cycloplegic properties. This technical guide provides an in-depth analysis of the pharmacodynamics of homatropine bromide, focusing on its mechanism of action, receptor binding affinities, and its physiological impact on various organ systems. Detailed experimental protocols for assessing its effects and quantitative data on its potency are presented to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

The parasympathetic nervous system, a division of the autonomic nervous system, plays a crucial role in regulating "rest and digest" functions. Its actions are primarily mediated by the neurotransmitter acetylcholine (ACh) acting on muscarinic and nicotinic receptors. This compound functions by competitively blocking the action of ACh at muscarinic receptors, thereby inhibiting parasympathetic nerve stimulation.[1] This antagonism leads to a variety of physiological responses, including pupil dilation, paralysis of accommodation, reduced salivary and bronchial secretions, decreased gastrointestinal motility, and effects on heart rate.[2] Understanding the nuanced interactions of this compound with the parasympathetic nervous system is essential for its therapeutic application and for the development of novel anticholinergic agents.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound is a non-selective competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[2] These receptors are G-protein coupled receptors that mediate the majority of the physiological effects of acetylcholine in the parasympathetic nervous system. By binding to these receptors without activating them, this compound prevents acetylcholine from binding and initiating its downstream signaling cascade. The clinical effects of this compound are a direct consequence of this blockade at various end organs.

Signaling Pathway of Muscarinic Receptor Antagonism by this compound

Muscarinic Receptor Antagonism by this compound ACh Acetylcholine (ACh) MuscarinicReceptor Muscarinic Receptor (M1-M5) ACh->MuscarinicReceptor Binds and Activates Homatropine This compound Homatropine->MuscarinicReceptor Competitively Binds and Blocks G_Protein G-Protein (Gq/11 or Gi/o) MuscarinicReceptor->G_Protein Activates NoResponse Inhibition of Cellular Response MuscarinicReceptor->NoResponse Blocked by Homatropine Effector Effector (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector Modulates SecondMessenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->SecondMessenger Generates/Inhibits CellularResponse Cellular Response (e.g., muscle contraction, secretion) SecondMessenger->CellularResponse

Figure 1: Signaling pathway of this compound's antagonism at muscarinic receptors.

Quantitative Pharmacological Data

The potency of this compound as a muscarinic antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data.

ParameterValueTissue/ReceptorSpeciesReference(s)
IC₅₀ 162.5 nMEndothelial Muscarinic ReceptorsWKY Rat[3][4]
170.3 nMSmooth Muscle Muscarinic ReceptorsSHR Rat[3][4]
pA₂ 7.13Stomach Muscarinic ReceptorsGuinea Pig[3]
7.21Atria (force) Muscarinic ReceptorsGuinea Pig[3]
7.07Atria (rate) Muscarinic ReceptorsGuinea Pig[3]

Table 1: Potency of this compound at Muscarinic Receptors

ParameterHomatropine (5%)Atropine (B194438) (1%)SpeciesReference(s)
Mean Residual Accommodation 1.42 D0.96 DHuman[5]
3.1 ± 0.5 D1.8 ± 0.4 DHuman (Children)[5]

Table 2: Comparative Cycloplegic Effects of Homatropine and Atropine

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the parasympathetic nervous system.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.

Objective: To quantify the affinity of this compound for M1-M5 muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • This compound solutions of varying concentrations.

  • Atropine as a non-specific binding control.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes expressing the desired muscarinic receptor subtype.

  • In a 96-well plate, add a fixed concentration of [³H]-NMS (typically at its Kd concentration).

  • Add increasing concentrations of this compound to different wells.

  • For determination of non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of wells.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membranes Prepare Cell Membranes (Expressing M Receptor) Incubate Incubate Membranes, [3H]-NMS, and Homatropine Membranes->Incubate Radioligand Prepare [3H]-NMS (Radioligand) Radioligand->Incubate Competitor Prepare Homatropine (Unlabeled Competitor) Competitor->Incubate Filter Filter to Separate Bound from Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 and Ki Count->Analysis

Figure 2: Workflow for a competitive radioligand binding assay.

In Vitro Assessment of Antispasmodic Activity in Guinea Pig Ileum

This protocol describes the use of an isolated guinea pig ileum preparation to determine the pA₂ value of this compound, a measure of its competitive antagonist activity.

Objective: To determine the pA₂ value of this compound against acetylcholine-induced contractions in guinea pig ileum.

Materials:

  • Guinea pig.

  • Krebs-Henseleit solution.

  • Acetylcholine chloride (ACh).

  • This compound.

  • Organ bath with a transducer and recording system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a segment of the terminal ileum.

  • Mount a 2-3 cm segment of the ileum in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the tissue to equilibrate under a resting tension of 1 g for at least 30 minutes.

  • Obtain a cumulative concentration-response curve for ACh by adding increasing concentrations to the organ bath and recording the resulting isometric contractions.

  • Wash the tissue repeatedly to return to baseline.

  • Incubate the tissue with a known concentration of this compound for a predetermined time (e.g., 20-30 minutes).

  • Obtain a second cumulative concentration-response curve for ACh in the presence of this compound.

  • Repeat steps 5-7 with at least two other concentrations of this compound.

  • Calculate the dose ratio (DR) for each concentration of this compound, which is the ratio of the EC₅₀ of ACh in the presence of the antagonist to the EC₅₀ of ACh in its absence.

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

  • The x-intercept of the linear regression of the Schild plot gives the pA₂ value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Schild Plot Analysis Workflow cluster_0 Experiment cluster_1 Data Processing cluster_2 Analysis ACh_CRC Generate ACh Concentration-Response Curve (Control) Homatropine_Incubation Incubate with This compound Calculate_EC50 Calculate EC50 values ACh_CRC->Calculate_EC50 ACh_CRC_Homatropine Generate ACh CRC in presence of Homatropine Homatropine_Incubation->ACh_CRC_Homatropine ACh_CRC_Homatropine->Calculate_EC50 Calculate_DR Calculate Dose Ratios (DR) Calculate_EC50->Calculate_DR Schild_Plot Construct Schild Plot (log(DR-1) vs -log[Homatropine]) Calculate_DR->Schild_Plot Determine_pA2 Determine pA2 value (x-intercept) Schild_Plot->Determine_pA2

Figure 3: Workflow for Schild plot analysis of this compound.

In Vivo Assessment of Mydriatic and Cycloplegic Effects

This protocol outlines the in vivo measurement of pupillary dilation (mydriasis) and paralysis of accommodation (cycloplegia) in rabbits.

Objective: To quantify the mydriatic and cycloplegic effects of topically applied this compound.

Materials:

  • New Zealand white rabbits.

  • This compound ophthalmic solution (e.g., 2% or 5%).

  • Topical anesthetic.

  • Pupillometer or a high-resolution camera with a ruler for measuring pupil diameter.

  • Autorefractor or retinoscope for measuring refractive error.

Procedure:

  • Acclimatize the rabbits to the experimental setup.

  • Measure the baseline pupil diameter and refractive error in both eyes.

  • Instill one drop of topical anesthetic into the test eye.

  • After a few minutes, instill one drop of this compound ophthalmic solution into the conjunctival sac of the test eye. The contralateral eye can serve as a control.

  • Measure the pupil diameter and refractive error at regular intervals (e.g., 15, 30, 60, 90, 120 minutes, and then hourly) until the pupil returns to its baseline size and accommodation is restored.

  • The change in pupil diameter from baseline indicates the mydriatic effect.

  • The change in refractive error (a shift towards hyperopia) indicates the cycloplegic effect. The magnitude of cycloplegia can be expressed in diopters (D).

In Vivo Assessment of Salivary Secretion Inhibition

This protocol describes a method to measure the inhibition of salivary flow in rats following the administration of this compound.

Objective: To quantify the antisialagogue effect of this compound.

Materials:

  • Sprague-Dawley rats.

  • This compound solution for injection.

  • Pilocarpine hydrochloride solution (a secretagogue).

  • Pre-weighed cotton balls.

  • Anesthesia.

Procedure:

  • Fast the rats overnight with free access to water.

  • Anesthetize the rats.

  • Administer this compound (or vehicle for control) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • After a predetermined time for drug absorption, place a pre-weighed cotton ball in the oral cavity of the rat for a specific duration (e.g., 5 minutes).

  • To stimulate salivation, administer a subcutaneous injection of pilocarpine.

  • After the collection period, remove the cotton ball and immediately weigh it.

  • The difference in weight of the cotton ball before and after collection represents the amount of saliva secreted.

  • Compare the salivary output in the homatropine-treated group to the control group to determine the percentage of inhibition.

In Vivo Assessment of Gastrointestinal Motility

This protocol details the charcoal meal transit test in mice to evaluate the effect of this compound on gastrointestinal motility.

Objective: To measure the effect of this compound on the rate of gastrointestinal transit.

Materials:

  • Mice.

  • This compound solution for injection.

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia).

  • Oral gavage needle.

Procedure:

  • Fast the mice for a specific period (e.g., 6-18 hours) with free access to water.[6]

  • Administer this compound (or vehicle for control) via a suitable route (e.g., intraperitoneal or subcutaneous injection).

  • After a set time, administer a standard volume of the charcoal meal orally via gavage.

  • After a specific time (e.g., 20-30 minutes), humanely euthanize the mice.

  • Carefully dissect the entire small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance the charcoal meal has traveled from the pylorus.

  • Calculate the gastrointestinal transit as a percentage of the total length of the small intestine.

  • Compare the transit distance in the homatropine-treated group to the control group.

Charcoal Meal Transit Test Workflow Fasting Fast Mice Drug_Admin Administer Homatropine or Vehicle Fasting->Drug_Admin Charcoal_Admin Administer Charcoal Meal (Oral Gavage) Drug_Admin->Charcoal_Admin Wait Wait for a Defined Period Charcoal_Admin->Wait Euthanize Euthanize Mice Wait->Euthanize Dissect Dissect Small Intestine Euthanize->Dissect Measure Measure Total Length and Transit Distance Dissect->Measure Calculate Calculate % Transit Measure->Calculate

References

Methodological & Application

Application Notes and Protocols: Dissolving Homatropine Bromide in DMSO for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Homatropine (B1218969) bromide is a synthetic anticholinergic agent that acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It is utilized in various research applications to study the effects of cholinergic blockade. For in vitro assays, proper dissolution and handling of homatropine bromide are critical to ensure accurate, reproducible, and meaningful results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing concentrated stock solutions of water-insoluble or poorly soluble compounds for use in cell-based assays. This document provides a detailed protocol for dissolving this compound in DMSO and preparing working solutions for in vitro experiments.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

ParameterDataSource(s)
Chemical Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;hydrobromide[3]
Molecular Formula C₁₆H₂₁NO₃·HBr[4]
Molecular Weight 356.3 g/mol [4]
Solubility in DMSO ≥17.81 mg/mL; up to 71 mg/mL (~199.29 mM)[3][5]
Storage (Powder) Store at -20°C for up to 3 years.[6]
Storage (Stock Solution) Aliquot and store at -80°C for up to 1 year or -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[6][7][8]

Mechanism of Action & Signaling Pathway

This compound functions as a competitive antagonist of acetylcholine at muscarinic receptors.[1][9] By binding to these receptors, it prevents acetylcholine from initiating downstream signaling cascades. Muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, mediate various cellular responses, including the inhibition of adenylate cyclase, the breakdown of phosphoinositides, and the modulation of potassium channels.[9][10] Homatropine's blockade of these receptors leads to the inhibition of parasympathetic nerve stimulation.[1]

Homatropine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds & Activates Homatropine This compound Homatropine->mAChR Binds & Blocks G_Protein G-Protein mAChR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Response Cellular Response (e.g., Inhibition of cAMP) Effector->Response Leads to

Caption: Mechanism of this compound as a muscarinic antagonist.

Experimental Workflow and Protocols

The following diagram outlines the general workflow for preparing this compound solutions for in vitro use.

Experimental_Workflow Powder 1. Weigh Homatropine Bromide Powder DMSO 2. Add Anhydrous DMSO Powder->DMSO Stock 3. Create Concentrated Stock Solution (e.g., 10 mM) DMSO->Stock Vortex 4. Vortex to Dissolve Stock->Vortex Aliquot 5. Aliquot & Store (-20°C or -80°C) Vortex->Aliquot Dilute 6. Prepare Working Solution (Dilute Stock in Medium) Aliquot->Dilute Assay 7. Add to In Vitro Assay Dilute->Assay

Caption: Workflow for preparing this compound working solutions.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for subsequent dilutions.

Materials:

  • This compound (MW: 356.3 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculation: Determine the mass of this compound required. To make 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 356.3 g/mol × 1000 mg/g

    • Mass = 3.563 mg

  • Weighing: Accurately weigh 3.563 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube. Using fresh DMSO is recommended as moisture can reduce the solubility of some compounds.[6]

  • Mixing: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but check compound stability information first.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[6][7]

Protocol 2: Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium or buffer for direct application to cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile tubes and pipette tips

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions to reach the desired final concentration. It is crucial to dilute the concentrated DMSO stock directly into the final aqueous medium.

    • Example for a 10 µM final concentration: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, you need to perform a 1:1000 dilution.

    • Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

  • Mixing: Immediately after adding the DMSO stock to the medium, mix gently but thoroughly by pipetting up and down or by inverting the tube. This rapid mixing is essential to prevent the compound from precipitating out of the solution.[11]

  • Vehicle Control: Always prepare a vehicle control. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used in the experiment. For the example above, the vehicle control would be 1 mL of culture medium containing 1 µL of DMSO (a 0.1% final DMSO concentration).

  • Application: Add the prepared working solutions (and vehicle control) to the cell cultures for the assay. Ensure the final concentration of DMSO in the culture wells is consistent across all conditions and remains at a non-toxic level.

Important Considerations for In Vitro Assays

  • DMSO Cytotoxicity: DMSO can be cytotoxic to cells, typically at concentrations above 1-2%.[12] It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally as low as possible (e.g., ≤ 0.1%), to minimize off-target effects.[13]

  • Solubility Limit in Media: When diluting the DMSO stock into an aqueous buffer or medium, the compound may precipitate if its solubility limit is exceeded. If precipitation occurs, consider lowering the final concentration or using a different solubilization strategy if possible.

  • Verification: For critical experiments, the concentration of the final working solution can be verified using an appropriate analytical method, such as HPLC.[14]

  • Fresh Preparations: It is best practice to prepare fresh working solutions from the frozen stock on the day of the experiment. Do not store diluted aqueous solutions for extended periods unless their stability has been verified. Some vendors advise against long-term storage of any solution and recommend using it soon after preparation.[15]

References

Application Notes and Protocols for Homatropine Bromide Dosage Calculation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage calculation and administration of homatropine (B1218969) bromide in various animal models for research purposes. The information compiled herein is intended to facilitate experimental design and ensure accurate and reproducible results.

Mechanism of Action

Homatropine bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1] By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter responsible for parasympathetic nerve stimulation. This antagonism leads to effects such as mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) in the eye, as well as reduced secretions and smooth muscle contraction in other parts of the body.[2][3]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the muscarinic acetylcholine receptor.

cluster_pre Normal Cholinergic Transmission cluster_post With this compound ACh Acetylcholine (ACh) mAChR_pre Muscarinic Acetylcholine Receptor (mAChR) ACh->mAChR_pre Binds to G_protein_pre G-protein mAChR_pre->G_protein_pre Activates Effector_pre Effector Proteins (e.g., Adenylyl Cyclase, Phospholipase C) G_protein_pre->Effector_pre Modulates Response_pre Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Effector_pre->Response_pre Leads to Homatropine This compound mAChR_post Muscarinic Acetylcholine Receptor (mAChR) Homatropine->mAChR_post Blocks G_protein_post G-protein (Inactive) mAChR_post->G_protein_post No Activation Effector_post Effector Proteins (Unmodulated) G_protein_post->Effector_post No Modulation Response_post Inhibition of Cellular Response Effector_post->Response_post Inhibited

Caption: Signaling pathway of this compound.

Dosage and Administration for Ophthalmic Applications

The primary application of this compound in animal models is for inducing mydriasis and cycloplegia for ophthalmic examinations or experimental procedures. The dosage and choice of formulation can vary significantly between species.

Dosage Summary Tables

The following tables summarize recommended topical ophthalmic dosages for various animal models.

Table 1: this compound Ophthalmic Dosage for Mydriasis

Animal ModelConcentration (%)DosageOnset of MydriasisDuration of MydriasisReference(s)
Goat (Angora)2%1-2 dropsWithin 15 minutesApproximately 12 hours
Cat2%1-2 dropsNot specifiedApproximately 10 hours
Rabbit2%1 dropNot specifiedNot specified
Experimental Protocols

Protocol 1: Induction of Mydriasis in Rabbits

This protocol is adapted from studies on other mydriatic agents and can be used as a starting point for experiments with this compound.

Materials:

  • Homatropine hydrobromide ophthalmic solution (e.g., 2%)

  • Calibrated micropipette

  • Topical anesthetic (e.g., proparacaine (B1679620) hydrochloride 0.5%)

  • Pupilometer or a ruler for measuring pupil diameter

  • Animal restrainer

Procedure:

  • Acclimatize the rabbit to the handling and restraint procedures.

  • Administer one drop of topical anesthetic to the eye to minimize discomfort.

  • After a few minutes, instill one drop (approximately 30-50 µL) of the 2% homatropine hydrobromide solution onto the cornea of the eye.

  • Measure the pupil diameter at baseline (before drug administration) and at regular intervals (e.g., 15, 30, 60, 120 minutes) post-instillation to determine the onset and duration of mydriasis.

  • Monitor the animal for any adverse reactions.

Protocol 2: Topical Ophthalmic Administration in Mice and Rats

Materials:

  • Homatropine hydrobromide ophthalmic solution (e.g., 1-2%)

  • Micropipette with fine tips (e.g., P10)

  • Animal restraint method (e.g., scruffing for mice, appropriate restrainer for rats)

Procedure:

  • Gently restrain the animal.

  • Using a micropipette, apply a small volume (5-10 µL) of the this compound solution directly onto the cornea.

  • Avoid touching the eye with the pipette tip.

  • Release the animal and monitor for the desired mydriatic effect and any signs of distress.

Systemic Administration and Toxicity

Systemic administration of this compound is less common in animal research but may be required for specific studies, such as those investigating cardiovascular or gastrointestinal effects. Dosage information for systemic use is limited and should be determined with caution, starting with low doses.

Toxicity Data

Understanding the toxicity profile of this compound is crucial for safe experimental design. The following table summarizes the available acute toxicity data (LD50).

Table 2: Acute Toxicity of Homatropine Methylbromide (Oral)

Animal ModelLD50 (mg/kg)Reference(s)
Mouse1400[1][4]
Rat1200[1][4]
Guinea Pig1000[1]

Note: LD50 values indicate the lethal dose for 50% of the test animals and should be used as a guide for establishing safe dose ranges in experimental protocols.

Experimental Workflows

Workflow for Ophthalmic Drug Administration and Evaluation

The following diagram outlines a general workflow for topical ophthalmic drug administration and the subsequent evaluation of its effects in an animal model.

cluster_workflow Experimental Workflow start Start: Experimental Design acclimatization Animal Acclimatization and Baseline Measurements start->acclimatization restraint Animal Restraint acclimatization->restraint administration Topical Ophthalmic Drug Administration restraint->administration monitoring Post-Administration Monitoring administration->monitoring data_collection Data Collection (e.g., Pupil Diameter, IOP) monitoring->data_collection analysis Data Analysis data_collection->analysis end End: Conclusion analysis->end

Caption: General workflow for ophthalmic drug studies.

Dose Calculation and Conversion

For systemic administration, it is often necessary to convert a known dose from one species to another. This is typically done using allometric scaling based on body surface area rather than body weight alone. The Human Equivalent Dose (HED) or Animal Equivalent Dose (AED) can be calculated using the following formula:

AED (mg/kg) = Human Dose (mg/kg) x (Km_human / Km_animal)

Where Km is the body weight to surface area conversion factor.

Table 3: Km Factors for Various Species

SpeciesBody Weight (kg)Body Surface Area (m²)Km Factor
Human601.6237
Rat0.150.0256
Mouse0.020.0073
Rabbit1.80.1512
Dog100.520

Example Calculation: To convert a human dose of 1 mg/kg to a rat dose: Rat Dose = 1 mg/kg * (37 / 6) ≈ 6.17 mg/kg

Disclaimer: The information provided in these application notes is for research purposes only and should not be used for clinical applications. Researchers are advised to consult relevant literature and institutional animal care and use committees (IACUC) for specific experimental protocols and to ensure the ethical and humane treatment of animals.

References

Application Notes and Protocols for Mydriasis Induction in Rodent Studies Using Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a tertiary amine antimuscarinic agent that effectively induces mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation) by blocking the action of acetylcholine (B1216132) on the sphincter muscle of the iris and the ciliary body.[1][2][3] Its use in rodent studies is valuable for various ophthalmic examinations, including fundoscopy, and for pre- and postoperative care. These application notes provide detailed protocols and quantitative data for the effective use of homatropine bromide to induce mydriasis in rats and mice.

Mechanism of Action

This compound is a competitive antagonist of muscarinic acetylcholine receptors.[3] In the eye, it specifically targets the M3 muscarinic receptors on the iris sphincter muscle.[2] By blocking these receptors, it prevents acetylcholine-mediated contraction of the sphincter muscle, leading to unopposed action of the dilator muscle and subsequent mydriasis.

Signaling Pathway of Mydriasis Induction with this compound

The following diagram illustrates the signaling pathway inhibited by this compound, leading to mydriasis.

ACH Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACH->M3R Binds to Gq Gq Protein Activation M3R->Gq Homatropine This compound Homatropine->M3R Blocks PLC Phospholipase C (PLC) Activation Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Contraction Iris Sphincter Muscle Contraction (Miosis) Ca_release->Contraction Leads to Dilation Pupil Dilation (Mydriasis)

Mechanism of this compound Action

Quantitative Data

The following tables summarize the available quantitative data on the use of this compound for mydriasis. Data for rodents is limited, and some values are extrapolated from studies on other species or inferred from related compounds.

Table 1: Pharmacokinetics of Topical this compound

ParameterHuman DataAngora Goat Data (2% Solution)Rat Data (Inferred)
Concentration 2% or 5%[4]2%2%[5]
Onset of Mydriasis 10-30 minutes[1]Within 15 minutes[6]Not explicitly stated
Time to Maximal Mydriasis 10-30 minutes[1]4 hours (vertical), 3.5 hours (horizontal)[6]Not explicitly stated
Duration of Mydriasis 6 hours to 4 days[1]12 hours (vertical), Not specified (horizontal)[6]Not more than 12 hours[5]

Table 2: Comparison of Mydriatic Agents

AgentSpeciesConcentrationOnsetTime to Max. DilationDuration of Mydriasis
This compound Goat2%< 15 min[6]3.5-4 hours[6]12 hours[6]
Atropine (B194438) Mouse1%< 1 min[7]Not specified~10 days[7]
Tropicamide Rat0.5%< 20 min[8]40 min[8]At least 5 hours[8]
Tropicamide Rat1%< 20 min[8]20-40 min[8]At least 6 hours[8]
Phenylephrine Rhesus Monkey10% (2 doses)< 15 min[9]15 min[9]> 65 min[9]

Experimental Protocols

Experimental Workflow for Mydriasis Induction in Rodents

The following diagram outlines the general workflow for a study involving mydriasis induction in rodents.

start Start: Acclimatize Animal prep Animal Preparation (Restraint/Anesthesia) start->prep baseline Baseline Pupil Measurement prep->baseline administer Topical Administration of This compound baseline->administer observe Observation Period administer->observe measure Pupil Measurement at Time Intervals observe->measure measure->observe No endpoint Endpoint Reached (Maximal Dilation or End of Study) measure->endpoint recovery Monitor for Recovery and Adverse Effects endpoint->recovery Yes end End of Experiment recovery->end

Workflow for Mydriasis Induction Study
Protocol 1: Mydriasis Induction in Rats

Materials:

  • This compound Ophthalmic Solution (2%)

  • Male/Female Sprague-Dawley or Wistar rats (age and weight as per study design)

  • Appropriate animal restrainer or anesthesia equipment

  • Micropipette or dropper for administration

  • Digital caliper or a specialized pupillometer for pupil measurement

  • Dim light source for pupil measurement to avoid constriction

Procedure:

  • Animal Acclimatization: Allow rats to acclimatize to the laboratory environment for at least 48 hours before the experiment.

  • Handling and Restraint: Gently restrain the rat. For prolonged procedures, anesthesia may be considered as per the approved institutional animal care and use committee (IACUC) protocol.

  • Baseline Measurement: Under dim light, measure the baseline pupil diameter of both eyes using a digital caliper or pupillometer.

  • Drug Administration: Instill one drop (approximately 30-50 µL) of 2% this compound ophthalmic solution onto the cornea of one eye. The contralateral eye can serve as a control.[10]

  • Observation and Measurement:

    • Measure the pupil diameter of both eyes at regular intervals (e.g., 10, 20, 30, 60, 120, 240, 360, and 480 minutes) post-instillation.

    • Record the time to onset of mydriasis and the time to achieve maximal pupil dilation.

  • Monitoring: Observe the animal for any signs of local irritation (e.g., redness, excessive tearing) or systemic side effects (e.g., altered behavior).

  • Duration of Action: Continue to measure pupil diameter until it returns to the baseline level to determine the full duration of mydriasis. Based on available data, this may be up to 12 hours.[5]

Protocol 2: Mydriasis Induction in Mice

Materials:

  • This compound Ophthalmic Solution (2% is a common starting point, though lower concentrations may be effective)

  • Male/Female C57BL/6 or other appropriate mouse strains

  • Mouse restrainer

  • Micropipette for administration

  • Video pupillography setup or a dissecting microscope with a measuring reticle

  • Dim, red light for illumination during measurement

Procedure:

  • Animal Acclimatization: House mice in the facility for at least one week prior to the experiment to allow for acclimatization.

  • Handling and Restraint: Gently restrain the mouse using a suitable restrainer. One-handed scruffing can also be effective for experienced handlers.[10]

  • Baseline Measurement: Measure the baseline pupil diameter under dim, red light. A video-based system is ideal for accurate measurements in mice.

  • Drug Administration: Apply a small drop (approximately 5-10 µL) of this compound solution to the center of the cornea. Be careful to avoid touching the cornea with the pipette tip.

  • Observation and Measurement:

    • Measure pupil diameter at frequent intervals (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes, and then hourly).

    • Note the time to the first observable pupil dilation and the time to maximal dilation.

  • Monitoring: Monitor the mouse for any signs of distress, ocular irritation, or systemic effects.

  • Duration of Action: Continue measurements until the pupil size returns to baseline.

Safety and Considerations

  • Systemic Absorption: To minimize systemic absorption, apply gentle pressure to the lacrimal sac for a few moments after instillation.

  • Animal Welfare: Ensure all procedures are performed in accordance with institutional animal welfare guidelines. Minimize stress to the animals during handling and procedures.

  • Light Sensitivity: Animals will experience photophobia while their pupils are dilated. House them in a dimly lit environment during the mydriatic period.

  • Pigmentation: Iris pigmentation can affect the onset and duration of mydriasis. Darkly pigmented irides may require a longer time for dilation.

  • Anesthesia: If anesthesia is used, be aware that some anesthetic agents can also affect pupil size.

Conclusion

This compound is a viable option for inducing mydriasis in rodent studies. While specific quantitative data for rats and mice are not as abundant as for other species, the provided protocols offer a solid foundation for researchers. It is recommended to conduct pilot studies to determine the optimal concentration and time course for the specific strain and experimental conditions. Careful observation and adherence to animal welfare guidelines are paramount for successful and ethical research.

References

Application Notes and Protocols for Homatropine Bromide in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) bromide is a competitive, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). As a tertiary amine, it is capable of crossing the blood-brain barrier, making it a valuable tool for investigating the role of the central cholinergic system in various physiological and pathological processes.[1][2] Its actions are similar to atropine (B194438), another well-characterized muscarinic antagonist, though it is less potent and has a shorter duration of action.[1] In neuroscience research, homatropine bromide is utilized to probe the functions of muscarinic cholinergic neurotransmission in processes such as learning, memory, arousal, and motor control.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research.

Mechanism of Action

This compound competitively inhibits the binding of the neurotransmitter acetylcholine to all five subtypes of muscarinic receptors (M1-M5).[1][4] This antagonism disrupts the downstream signaling cascades initiated by acetylcholine.

  • M1, M3, and M5 Receptor Blockade: These receptors are coupled to Gq/11 proteins. Their antagonism by homatropine inhibits the phospholipase C (PLC) pathway, reducing the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation.[5]

  • M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Homatropine's antagonism of these receptors disinhibits adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and modulation of ion channel activity.[5]

The net effect of this compound in the central nervous system is a reduction in parasympathetic tone and the modulation of neuronal excitability, synaptic transmission, and plasticity in brain regions rich in muscarinic receptors, such as the hippocampus, cortex, and striatum.

Data Presentation

Quantitative Data for Homatropine
ParameterValueSpecies/TissueReference
IC50 162.5 nMEndothelial muscarinic receptors (WKY-E)[6][7]
170.3 nMSmooth muscle muscarinic receptors (SHR-E)[6][7]
pA2 7.13Muscarinic receptors in stomach[6][8]
7.21Muscarinic receptors in atria (force)[6][8]
7.07Muscarinic receptors in atria (rate)[6][8]
LD50 (Acute Oral) 1200 mg/kgRat[1]
1400 mg/kgMouse[1]
1000 mg/kgGuinea Pig[1]

Experimental Protocols

Note: The following protocols are adapted from established methods using atropine, a structurally and functionally similar muscarinic antagonist.[1] Dosages and concentrations of this compound may need to be optimized for specific experimental conditions.

In Vitro Electrophysiology: Brain Slice Recordings

This protocol describes how to assess the effect of this compound on synaptic transmission and neuronal excitability in acute brain slices.

Materials:

  • Homatropine hydrobromide

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2, 5% CO2)

  • Vibratome

  • Recording chamber

  • Electrophysiology rig (amplifier, digitizer, micromanipulators)

  • Glass pipettes

  • Animal model (e.g., adult C57BL/6 mouse or Sprague-Dawley rat)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated aCSF.

    • Rapidly dissect the brain and place it in ice-cold, carbogenated aCSF.

    • Prepare 300-400 µm thick coronal or sagittal slices of the brain region of interest (e.g., hippocampus, prefrontal cortex) using a vibratome.

    • Transfer slices to a holding chamber with carbogenated aCSF at 32-34°C for at least 1 hour to recover.

  • Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with carbogenated aCSF at room temperature or 32-34°C.

    • Obtain whole-cell patch-clamp recordings from neurons of interest.

    • Record baseline synaptic activity (e.g., spontaneous or evoked excitatory/inhibitory postsynaptic currents) and/or intrinsic membrane properties (e.g., resting membrane potential, input resistance, action potential firing).

  • This compound Application:

    • Prepare a stock solution of homatropine hydrobromide in water or aCSF.

    • Dilute the stock solution in aCSF to the desired final concentration (e.g., 1-100 µM).

    • Bath-apply the this compound-containing aCSF to the slice.

    • Record changes in synaptic activity and/or intrinsic properties for 10-20 minutes.

  • Data Analysis:

    • Analyze the recorded data to quantify the effects of this compound on the measured parameters.

    • Compare the data before, during, and after drug application.

G cluster_prep Slice Preparation cluster_rec Recording cluster_drug Drug Application cluster_analysis Data Analysis Anesthesia Anesthesia Dissection Dissection Anesthesia->Dissection Slicing Slicing Dissection->Slicing Recovery Recovery Slicing->Recovery Transfer Transfer Recovery->Transfer Patching Patching Transfer->Patching Baseline Baseline Patching->Baseline Application Application Baseline->Application Washout Washout Application->Washout Analysis Analysis Washout->Analysis

Caption: Workflow for in vitro electrophysiology experiments.

In Vivo Microdialysis: Neurotransmitter Release

This protocol outlines the procedure for measuring the effect of this compound on extracellular acetylcholine levels in a specific brain region of a freely moving animal.

Materials:

  • Homatropine hydrobromide

  • Microdialysis probes

  • Stereotaxic apparatus

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Ringer's solution

  • Animal model (e.g., adult Sprague-Dawley rat)

Procedure:

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum, prefrontal cortex).

    • Allow the animal to recover from surgery for at least 48 hours.

  • Microdialysis:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min) using a syringe pump.

    • Collect dialysate samples at regular intervals (e.g., 20 minutes) using a refrigerated fraction collector.

    • Collect at least three baseline samples to establish stable acetylcholine levels.

  • This compound Administration:

    • Administer this compound systemically (e.g., intraperitoneal injection, 1-20 mg/kg) or locally via reverse dialysis by dissolving it in the perfusion solution.[9]

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Sample Analysis:

    • Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis:

    • Express acetylcholine levels as a percentage of the baseline average.

    • Perform statistical analysis to determine the significance of any changes in acetylcholine release following this compound administration.

G Surgery Probe Implantation Surgery Recovery Post-operative Recovery Surgery->Recovery Dialysis Microdialysis & Baseline Collection Recovery->Dialysis Administration Homatropine Administration Dialysis->Administration Collection Post-drug Sample Collection Administration->Collection Analysis HPLC Analysis Collection->Analysis G cluster_pre Pre-Training cluster_train Training Phase (5 days) cluster_test Testing Phase Acclimation Acclimation Drug_Admin Drug_Admin Acclimation->Drug_Admin 30 min Training_Trials 4 trials/day Drug_Admin->Training_Trials Probe_Trial Probe Trial (24h later) Training_Trials->Probe_Trial Data_Analysis Data_Analysis Probe_Trial->Data_Analysis G cluster_M1M3M5 M1/M3/M5 Receptors cluster_M2M4 M2/M4 Receptors M1_M3_M5 M1/M3/M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC M2_M4 M2/M4 Gi_o Gi/o M2_M4->Gi_o AC Adenylyl Cyclase Gi_o->AC cAMP cAMP AC->cAMP ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Homatropine This compound Homatropine->M1_M3_M5 Homatropine->M2_M4

References

Homatropine bromide as a tool for studying muscarinic receptor function.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Homatropine (B1218969) Bromide in Muscarinic Receptor Research

Introduction

Homatropine bromide is a synthetic tertiary amine alkaloid that functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] By competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine, homatropine blocks parasympathetic nerve stimulation.[1][3] This action makes it a valuable pharmacological tool for the characterization of muscarinic receptor function in various physiological and pathological contexts. Muscarinic receptors, a class of G-protein-coupled receptors (GPCRs), are divided into five subtypes (M1-M5) that mediate diverse cellular responses, including the inhibition of adenylate cyclase, breakdown of phosphoinositides, and modulation of potassium channels.[4][5] Homatropine, while generally considered non-selective, can be used to probe the overall role of muscarinic signaling in experimental systems.

Mechanism of Action

This compound acts as a competitive antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1][6] It binds reversibly to the same site as acetylcholine but lacks intrinsic activity, thereby preventing receptor activation.[1] This blockade inhibits the downstream signaling cascades initiated by muscarinic receptor activation.

  • M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Antagonism by homatropine prevents the activation of phospholipase C (PLC), which in turn blocks the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This ultimately prevents the release of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[7]

  • M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Homatropine's antagonism prevents the inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] M2 receptors can also directly modulate ion channels, such as opening potassium channels in the heart, an effect that is blocked by muscarinic antagonists.[8]

Mechanism of Competitive Antagonism cluster_0 Normal Activation cluster_1 Antagonism by Homatropine ACh Acetylcholine Receptor_A Muscarinic Receptor ACh->Receptor_A Binds Response_A Cellular Response (e.g., Ca²⁺ release, cAMP ↓) Receptor_A->Response_A Activates Homatropine Homatropine Bromide Receptor_B Muscarinic Receptor Homatropine->Receptor_B Blocks Response_B No Cellular Response Receptor_B->Response_B Inhibited ACh_B Acetylcholine ACh_B->Receptor_B

Figure 1. Competitive antagonism at muscarinic receptors.

Pharmacological Data

The affinity and potency of homatropine can vary depending on the tissue and receptor subtype. The following tables summarize key quantitative data for this compound from various experimental systems.

Table 1: Potency of this compound in Functional Assays

Tissue/Preparation Species Parameter Value Reference
Endothelial Muscarinic Receptors WKY Rat IC50 162.5 nM [9][10]
Smooth Muscle Muscarinic Receptors WKY Rat IC50 170.3 nM [9][10]
Atrium (Force) Guinea Pig pA2 7.21 [2][9][11]
Atrium (Rate) Guinea Pig pA2 7.07 [2][9][11]

| Stomach | Guinea Pig | pA2 | 7.13 |[2][9][11] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve.

Experimental Protocols

This compound is a versatile tool applicable to a range of in vitro, ex vivo, and in vivo experimental paradigms to probe muscarinic receptor function.

Muscarinic Receptor Signaling Pathways cluster_gq Gq/11 Pathway cluster_gi Gi/o Pathway M135 M1, M3, M5 Receptors Gq Gq/11 M135->Gq Activate PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC M24 M2, M4 Receptors Gi Gi/o M24->Gi Activate AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh Acetylcholine ACh->M135 ACh->M24 Homatropine Homatropine Homatropine->M135 Blocks Homatropine->M24 Blocks

Figure 2. Major signaling pathways for muscarinic receptors.

Protocol 1: Radioligand Binding Assay for Muscarinic Receptors

This protocol determines the affinity (Ki) of this compound for specific muscarinic receptor subtypes expressed in cultured cells. It is a competition binding assay using a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).[12][13]

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • This compound stock solution.

  • Assay Buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4.

  • 96-well filter plates (e.g., glass fiber).[14]

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in assay buffer to cover a wide concentration range (e.g., 10 pM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a non-labeled ligand like atropine (B194438) (10 µM, for non-specific binding).

    • 50 µL of the appropriate this compound dilution (or buffer for total/non-specific binding controls).

    • 50 µL of [3H]-NMS at a concentration near its Kd (e.g., 0.5-1.0 nM).[13]

    • 50 µL of cell membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle shaking.[13]

  • Separation: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times (e.g., 3x) with ice-cold assay buffer to remove unbound radioactivity.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay start Start prep Prepare serial dilutions of this compound start->prep plate Plate reagents: - Membranes - [3H]-NMS (Radioligand) - Homatropine or Controls prep->plate incubate Incubate to reach equilibrium plate->incubate filter Filter and wash to separate bound from free ligand incubate->filter count Add scintillant and count radioactivity filter->count analyze Analyze data: Calculate IC50 and Ki count->analyze end End analyze->end

Figure 3. General workflow for a competitive radioligand binding assay.

Protocol 2: Calcium Flux Functional Assay (M1/M3/M5 Receptors)

This assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, a hallmark of Gq-coupled receptor activation.[15][16]

Materials:

  • Cells expressing the M1, M3, or M5 receptor subtype.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a kit like FLIPR Calcium 5).[17]

  • This compound stock solution.

  • Muscarinic agonist (e.g., Carbachol, Acetylcholine).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescence microplate reader with automated injection capability (e.g., FlexStation).[17]

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black, clear-bottom plate and grow to near confluency.

  • Dye Loading: Remove growth media and load cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C, according to the manufacturer's instructions.[17]

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Measurement: Place the plate in the fluorescence reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add a fixed concentration of a muscarinic agonist (e.g., an EC80 concentration of carbachol) to all wells.

    • Continue to measure fluorescence intensity for 60-120 seconds to capture the full calcium transient.[18]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for each well.

    • Plot the agonist response (ΔF) as a percentage of the control (agonist alone) against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 of homatropine.

    • For competitive antagonists, a Schild analysis can be performed by generating agonist dose-response curves in the presence of several fixed concentrations of homatropine.[19]

Workflow for Calcium Flux Assay start Start plate_cells Plate cells in microplate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Wash and pre-incubate with Homatropine load_dye->add_antagonist measure_baseline Measure baseline fluorescence add_antagonist->measure_baseline add_agonist Inject agonist (e.g., Carbachol) & continue measurement measure_baseline->add_agonist analyze Analyze fluorescence change to determine IC50 add_agonist->analyze end End analyze->end

Figure 4. General workflow for an antagonist calcium flux assay.

Protocol 3: cAMP Accumulation Functional Assay (M2/M4 Receptors)

This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production, which is characteristic of Gi-coupled receptor activation.[20][21]

Materials:

  • Cells expressing the M2 or M4 receptor subtype.

  • Adenylyl cyclase activator (e.g., Forskolin).

  • Muscarinic agonist (e.g., Acetylcholine).

  • This compound stock solution.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor-based).[20][22]

Procedure:

  • Cell Preparation: Harvest and resuspend cells in stimulation buffer containing a PDE inhibitor like IBMX.

  • Assay Setup: In a microplate, add the following:

    • Cells.

    • Serial dilutions of this compound.

    • A fixed concentration of the muscarinic agonist.

    • A fixed concentration of Forskolin (to stimulate a detectable level of cAMP production that can then be inhibited).

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Lysis and Detection: Lyse the cells (if required by the kit) and measure cAMP levels according to the detection kit manufacturer's protocol. The signal is typically inversely proportional to the amount of cAMP produced.[22]

  • Data Analysis:

    • Plot the assay signal against the log concentration of this compound.

    • The data will show that as the homatropine concentration increases, it reverses the agonist's inhibitory effect, causing cAMP levels to rise back towards the level seen with Forskolin alone.

    • Fit the data to determine the IC50 value for homatropine's reversal of the agonist effect.

Protocol 4: Isolated Tissue Bath (Organ Bath) Assay

This ex vivo protocol assesses the antagonist activity of this compound on smooth muscle contractility in tissues like guinea pig ileum or rat bladder, which endogenously express muscarinic receptors.[23][24][25]

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat urinary bladder).[24][26]

  • Organ bath system with force-displacement transducer and data acquisition software.[25]

  • Physiological salt solution (e.g., Krebs-Henseleit or Tyrode's solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.[26]

  • Muscarinic agonist (e.g., Carbachol).

  • This compound stock solution.

Procedure:

  • Tissue Preparation: Dissect the desired tissue from a euthanized animal and cut it into strips or rings.

  • Mounting: Mount the tissue in the organ bath chamber filled with aerated physiological salt solution. One end is fixed, and the other is attached to the force transducer.[25]

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a small resting tension (e.g., 1 gram), with regular washes every 15-20 minutes.[23]

  • Viability Test: Elicit a contraction with a depolarizing agent like KCl (e.g., 30-80 mM) to ensure tissue viability. Wash thoroughly until baseline tension is restored.[23]

  • Control Agonist Curve: Generate a cumulative concentration-response curve for the agonist (e.g., carbachol) to determine its EC50 and Emax.

  • Antagonist Incubation: After washing out the agonist and allowing the tissue to recover, incubate one tissue preparation with a fixed concentration of this compound for a set period (e.g., 30-60 minutes). A parallel tissue should be incubated with vehicle as a time control.

  • Test Agonist Curve: In the continued presence of homatropine, repeat the cumulative agonist concentration-response curve.

  • Data Analysis:

    • The presence of a competitive antagonist like homatropine will cause a rightward parallel shift in the agonist concentration-response curve without a change in the maximum response.

    • Calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.

    • Perform a Schild analysis by plotting log(r-1) against the log concentration of homatropine. For a competitive antagonist, the slope of this plot should be close to 1, and the x-intercept provides an estimate of the pA2.[19][27]

References

In Vivo Administration of Homatropine Bromide in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of homatropine (B1218969) bromide in rat models. It is intended to serve as a comprehensive resource for researchers in pharmacology, toxicology, and drug development.

Introduction

Homatropine bromide is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors.[1][2] It is a synthetic tertiary amine alkaloid with antimuscarinic properties that blocks parasympathetic nerve stimulation.[2] In research, it is often used to study the effects of cholinergic blockade. This document outlines the primary routes of parenteral and enteral administration in rats, providing standardized protocols to ensure experimental reproducibility and animal welfare.

Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Homatropine acts by competitively inhibiting acetylcholine at muscarinic receptors.[2] These G protein-coupled receptors are involved in numerous physiological processes. Homatropine's blockade of these receptors leads to effects such as pupil dilation (mydriasis), paralysis of accommodation (cycloplegia), and reduced secretions.[1] The signaling pathway initiated by muscarinic receptor activation, which is inhibited by homatropine, is depicted below.

Muscarinic_Signaling_Pathway Muscarinic Acetylcholine Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_g_protein Gq/11 Protein Signaling cluster_second_messengers Second Messengers cluster_downstream Downstream Effects ACh Acetylcholine M_Receptor Muscarinic Receptor (M1, M3, M5) ACh->M_Receptor Binds to Homatropine This compound (Antagonist) Homatropine->M_Receptor Blocks Gq Gq/11 M_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the administration of homatropine methylbromide in rats. Note that data for this compound specifically for intravenous and subcutaneous routes is limited in the available literature. Researchers are encouraged to perform pilot studies to determine pharmacokinetic parameters for their specific experimental conditions.

Administration RouteSalt FormLD50 (mg/kg)Reference
Intravenous (IV)Methylbromide12[3][4]
Subcutaneous (SC)Methylbromide800[3][4]
Oral (PO)Methylbromide1200[3][4]
Intraperitoneal (IP)Methylbromide82[3]

LD50 values are for homatropine methylbromide.

Experimental Protocols

The following are detailed protocols for common in vivo administration routes of this compound in rats. These are general procedures and may require optimization for specific experimental needs.

General Preparation for Administration
  • Vehicle Selection: this compound is typically dissolved in sterile, pyrogen-free 0.9% saline or phosphate-buffered saline (PBS). The pH of the final solution should be verified to be near physiological pH (~7.4).

  • Dose Calculation: Calculate the required dose based on the rat's body weight.

  • Aseptic Technique: Employ aseptic techniques for the preparation of all solutions and during the administration procedure to prevent infection.

Intravenous (IV) Administration

Intravenous administration provides the most rapid onset of action. The lateral tail vein is the most common site for IV injection in rats.

IV_Workflow Intravenous (IV) Administration Workflow A Animal Restraint (e.g., restrainer) B Vein Dilation (e.g., warm water, heat lamp) A->B C Prepare Injection Site (e.g., wipe with alcohol) B->C D Prepare Syringe (25-27G needle, remove air bubbles) C->D E Insert Needle into Lateral Tail Vein (bevel up, shallow angle) D->E F Confirm Placement (aspirate for blood flash) E->F G Inject Slowly (monitor for swelling) F->G H Withdraw Needle & Apply Pressure G->H I Monitor Animal Post-Injection H->I

Caption: Intravenous (IV) Administration Workflow.

Protocol:

  • Animal Restraint: Place the rat in a suitable restrainer to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes to dilate the lateral tail veins.[5]

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection:

    • Use a 25-27 gauge needle attached to a syringe containing the this compound solution.

    • Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.

    • Confirm proper placement by observing a "flash" of blood in the needle hub or by gentle aspiration.

    • Inject the solution slowly. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.[2]

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Return the rat to its cage and monitor for any adverse reactions.

Subcutaneous (SC) Administration

Subcutaneous injection allows for slower, more sustained absorption compared to the intravenous route. The loose skin over the back (scruff) is a common injection site.

SC_Workflow Subcutaneous (SC) Administration Workflow A Manual Restraint (grasp scruff) B Create Skin Tent A->B C Prepare Syringe (23-25G needle) B->C D Insert Needle at Base of Tent (parallel to body) C->D E Aspirate to Check for Blood D->E F Inject Solution (a bleb will form) E->F G Withdraw Needle & Gently Massage F->G H Monitor Animal Post-Injection G->H

Caption: Subcutaneous (SC) Administration Workflow.

Protocol:

  • Animal Restraint: Manually restrain the rat on a flat surface. Grasp the loose skin over the shoulders (scruff).

  • Site Preparation: If necessary, shave the injection site and clean with 70% ethanol.

  • Injection:

    • Lift the scruff to create a "tent" of skin.

    • Insert a 23-25 gauge needle into the base of the skin tent, parallel to the body.[6]

    • Gently pull back on the plunger to ensure no blood is aspirated, which would indicate entry into a blood vessel.[7]

    • Inject the solution. A small lump or "bleb" will form under the skin.[4]

  • Post-Injection:

    • Withdraw the needle and gently massage the area to aid in dispersal of the solution.

    • Return the rat to its cage and monitor for any signs of irritation or adverse reactions.

Oral Gavage (PO)

Oral gavage is used for the precise oral administration of a substance.

Protocol:

  • Animal Restraint: Restrain the rat firmly, holding the head and extending the neck.

  • Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the rat, from the tip of the nose to the last rib.

  • Administration:

    • Gently insert the ball-tipped gavage needle into the mouth, to one side of the incisors.

    • Advance the needle along the roof of the mouth and down the esophagus. The rat should swallow the tube. Do not force the needle.

    • Once the needle is in the stomach (at the pre-measured depth), administer the solution slowly.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Intramuscular (IM) Administration

Intramuscular injections are typically administered into the quadriceps or gluteal muscles. Due to the small muscle mass in rats, this route should be used with caution and for small volumes.

Protocol:

  • Animal Restraint: Anesthetize or firmly restrain the rat to immobilize the hind limb.

  • Site Preparation: Clean the injection site with 70% ethanol.

  • Injection:

    • Insert a 25-26 gauge needle into the quadriceps muscle on the cranial aspect of the thigh. Avoid the sciatic nerve which runs along the caudal aspect of the femur.

    • Aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly. The volume should not exceed 0.2 mL per site.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor for any signs of pain, lameness, or inflammation at the injection site.

Conclusion

The appropriate route of administration for this compound in rats depends on the desired pharmacokinetic profile and the specific aims of the study. The protocols provided herein offer a foundation for conducting these procedures in a standardized and humane manner. It is imperative for researchers to adhere to institutional animal care and use committee (IACUC) guidelines and to ensure that all personnel are adequately trained in these techniques.

References

Application Notes and Protocols: Utilizing Homatropine Bromide for Acetylcholine Blockade in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing homatropine (B1218969) bromide as a muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist in cell culture experiments. This document outlines the mechanism of action, provides quantitative data for its activity, and offers detailed protocols for assessing its effects on cellular signaling pathways.

Introduction

Homatropine bromide is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] It is structurally similar to atropine (B194438) and functions by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to these receptors.[2] This blockade inhibits the downstream signaling cascades initiated by ACh, making this compound a valuable tool for studying cholinergic signaling in various cellular contexts. There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs) that mediate diverse physiological responses.[3][4]

Mechanism of Action

This compound acts as a competitive inhibitor at muscarinic acetylcholine receptors.[5] By binding to the receptor's active site, it prevents acetylcholine from binding and initiating the conformational changes required for G-protein activation. This effectively blocks the downstream signaling pathways associated with the specific mAChR subtype expressed in the cell type under investigation.[6]

Quantitative Data

The potency of homatropine and its derivatives as muscarinic acetylcholine receptor antagonists has been determined in various in vitro systems. The following tables summarize key quantitative data for this compound and its methylbromide derivative.

Table 1: IC50 Values for Homatropine Methylbromide

TargetCell/Tissue TypeIC50 (nM)Reference
Endothelial Muscarinic ReceptorsWKY-E162.5[7][8]
Smooth Muscle Muscarinic ReceptorsSHR-E170.3[7][8]

Table 2: pA2 Values for Homatropine

The pA2 value is the negative logarithm of the antagonist concentration required to produce a two-fold shift in the agonist's concentration-response curve. It is a measure of the antagonist's affinity for the receptor.

Receptor LocationResponse MeasuredpA2 ValueReference
Stomach-7.13[9][10]
AtriaForce7.21[9][10]
AtriaRate7.07[9][10]

Signaling Pathways

Muscarinic acetylcholine receptors couple to different G-proteins to initiate distinct signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][11] This results in an increase in intracellular calcium and activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[10] All subtypes can also activate the mitogen-activated protein kinase (MAPK) cascade, such as the extracellular signal-regulated kinase (ERK) pathway.[10]

Muscarinic_Signaling cluster_receptor Cell Membrane cluster_Gq Gq/11 Pathway cluster_Gi Gi/o Pathway cluster_MAPK MAPK Pathway ACh Acetylcholine M1_M3_M5 M1, M3, M5 (Gq/11 coupled) ACh->M1_M3_M5 Activates M2_M4 M2, M4 (Gi/o coupled) ACh->M2_M4 Activates Homatropine Homatropine Bromide Homatropine->M1_M3_M5 Blocks Homatropine->M2_M4 Blocks PLC Phospholipase C (PLC) M1_M3_M5->PLC Activates Ras Ras M1_M3_M5->Ras AC Adenylyl Cyclase (AC) M2_M4->AC Inhibits M2_M4->Ras PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Raf Raf PKC->Raf cAMP ↓ cAMP Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways and this compound Blockade.

Experimental Protocols

The following protocols provide a framework for using this compound to block acetylcholine-mediated effects in cell culture. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.

General Cell Culture and Treatment Workflow

Experimental_Workflow start Start cell_culture Culture cells to desired confluency (e.g., 80-90%) start->cell_culture plating Plate cells in appropriate vessel (e.g., 96-well plate) cell_culture->plating adherence Allow cells to adhere (e.g., overnight) plating->adherence pretreatment Pre-treat with this compound or vehicle control adherence->pretreatment stimulation Stimulate with Acetylcholine or other muscarinic agonist pretreatment->stimulation assay Perform downstream assay (e.g., Calcium imaging, cAMP, p-ERK) stimulation->assay analysis Data analysis assay->analysis end End analysis->end

Caption: General experimental workflow for assessing acetylcholine receptor blockade.

Protocol 1: Assessment of Acetylcholine-Induced Calcium Mobilization

This protocol is suitable for cell lines expressing Gq/11-coupled muscarinic receptors (M1, M3, M5).

Materials:

  • Cells expressing muscarinic receptors (e.g., SH-SY5Y, HEK293 transfected with a specific mAChR subtype)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in sterile water or DMSO)

  • Acetylcholine stock solution (e.g., 10 mM in sterile water)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader or fluorescence microscope with live-cell imaging capabilities

Procedure:

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM in HBSS).

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Aspirate the dye-loading buffer and wash the cells gently two to three times with HBSS to remove excess dye.

  • This compound Pre-incubation:

    • Prepare serial dilutions of this compound in HBSS. A typical concentration range to test would be 1 nM to 10 µM.

    • Add the this compound dilutions or vehicle control to the respective wells.

    • Incubate for 15-30 minutes at room temperature or 37°C.

  • Acetylcholine Stimulation and Measurement:

    • Prepare a solution of acetylcholine in HBSS at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior dose-response experiment.

    • Place the plate in the fluorescence plate reader or on the microscope stage.

    • Begin fluorescence measurement to establish a baseline.

    • Add the acetylcholine solution to the wells and continue to measure the fluorescence intensity over time to capture the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the response in the absence of the antagonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Measurement of cAMP Levels

This protocol is suitable for cell lines expressing Gi/o-coupled muscarinic receptors (M2, M4).

Materials:

  • Cells expressing M2 or M4 muscarinic receptors

  • Culture medium

  • This compound stock solution

  • Acetylcholine or other suitable muscarinic agonist stock solution

  • Forskolin (B1673556) (to stimulate adenylyl cyclase)

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)

  • 96-well or 384-well plates

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in the appropriate multi-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle for 15-30 minutes.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Immediately add the muscarinic agonist (e.g., acetylcholine) to the appropriate wells. The agonist will inhibit the forskolin-stimulated cAMP production.

  • Cell Lysis and cAMP Measurement:

    • After the desired incubation time (typically 15-30 minutes), lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Perform the cAMP measurement following the kit's instructions.

  • Data Analysis:

    • The inhibition of forskolin-stimulated cAMP production by the muscarinic agonist will be reversed by this compound.

    • Calculate the percentage of reversal of inhibition for each this compound concentration.

    • Plot the percentage of reversal against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot for Phosphorylated ERK (p-ERK)

This protocol can be used to assess the effect of this compound on acetylcholine-induced activation of the MAPK/ERK pathway, which can be downstream of all muscarinic receptor subtypes.

Materials:

  • Cells expressing muscarinic receptors

  • Culture medium

  • This compound stock solution

  • Acetylcholine stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in 6-well or 12-well plates to 80-90% confluency.

    • Serum-starve the cells for 4-24 hours before the experiment to reduce basal ERK phosphorylation.

    • Pre-treat the cells with this compound or vehicle for 30 minutes.

    • Stimulate the cells with acetylcholine for a short period (e.g., 5-15 minutes), as ERK phosphorylation is often transient.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a protein assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the image using an imaging system.

  • Stripping and Re-probing:

    • The membrane can be stripped and re-probed with an antibody against total ERK1/2 to normalize for protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Compare the ratios between different treatment groups to determine the effect of this compound on acetylcholine-induced ERK phosphorylation.

Conclusion

This compound is a versatile and effective tool for the in vitro investigation of muscarinic acetylcholine receptor signaling. The protocols and data presented here provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of cholinergic pathways in their specific cellular models. As with any experimental system, optimization of the provided protocols for the specific cell line and research question is highly recommended.

References

Ophthalmic Research Applications of Homatropine Hydrobromide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homatropine (B1218969) hydrobromide is a synthetic tertiary amine alkaloid and a non-selective muscarinic acetylcholine (B1216132) receptor antagonist.[1][2] In ophthalmic research, it is a valuable pharmacological tool primarily utilized for its mydriatic (pupil dilation) and cycloplegic (paralysis of accommodation) effects.[3][4] By competitively blocking the action of acetylcholine on the iris sphincter and ciliary muscles, homatropine hydrobromide facilitates a range of diagnostic and experimental procedures.[5][6][7] These application notes provide an overview of its use in key research areas, including cycloplegic refraction, experimental uveitis, and myopia studies, complete with detailed protocols and relevant data.

Mechanism of Action

Homatropine hydrobromide functions as a competitive antagonist at muscarinic acetylcholine receptors in the eye.[1][8] This action blocks parasympathetic nerve impulses, leading to two primary effects:

  • Mydriasis: Relaxation of the iris sphincter muscle, resulting in dilation of the pupil.[3][9]

  • Cycloplegia: Paralysis of the ciliary muscle, which inhibits the eye's ability to accommodate or focus.[5][7]

Compared to atropine, homatropine is less potent and has a shorter duration of action, which can be advantageous in certain research and clinical settings.[5][10]

Signaling Pathway of Homatropine Hydrobromide in the Eye

Caption: Cholinergic signaling pathway at the neuromuscular junction of the iris sphincter and ciliary muscles and the inhibitory action of Homatropine Hydrobromide.

Key Research Applications and Protocols

Cycloplegic Refraction in Animal Models

Application: Homatropine hydrobromide is used to induce cycloplegia to obtain accurate measurements of refractive error in animal models by eliminating the influence of accommodation. This is crucial in studies of refractive development, myopia, and hyperopia.

Quantitative Data: Mydriatic and Cycloplegic Effects in Animal Models

Animal ModelDrug and ConcentrationTime to Maximum DilationDuration of DilationReference
Cat2.0% HomatropineIncomplete Mydriasis~10 hours[11]
Goat (Angora)2% Homatropine3.5 hours> 24 hours[11]

Experimental Protocol: Cycloplegic Refraction in Rabbits

  • Animal Preparation: Acclimatize adult New Zealand white rabbits to the experimental setting.

  • Baseline Measurements: Measure baseline pupil diameter and refractive error using a streak retinoscope.

  • Drug Administration: Instill one to two drops of 2% homatropine hydrobromide ophthalmic solution into the conjunctival sac of one eye.[12] The contralateral eye can serve as a control.

  • Monitoring: Monitor pupil diameter every 15 minutes until maximal dilation is achieved.

  • Refractive Measurement: Perform streak retinoscopy at the time of maximal cycloplegia (typically 30-60 minutes post-instillation) to determine the cycloplegic refractive error.

  • Recovery: House the animals in a dimly lit environment to minimize photophobia during the recovery period.

A Animal Acclimatization B Baseline Pupil & Refraction Measurement A->B C Instill Homatropine Hydrobromide (2%) B->C D Monitor Pupil Dilation C->D E Perform Cycloplegic Refraction D->E F Recovery in Dim Light E->F

Caption: Experimental workflow for inducing cycloplegia for refraction studies.

Experimental Autoimmune Uveitis (EAU)

Application: In animal models of uveitis, homatropine hydrobromide is used to prevent the formation of posterior synechiae (adhesions between the iris and the lens) and to alleviate ciliary spasm and pain.[1][9]

Quantitative Data: Dosing Regimens for Uveitis Management

ApplicationDosing RegimenReference
Treatment of Uveal Tract Inflammation1 drop of 2% solution 2 or 3 times daily[5]
Uveitis1-2 drops topically up to every 3-4 hours[12][13]

Experimental Protocol: Management of EAU in Rodents

  • Induction of EAU: Induce experimental autoimmune uveitis in rats or mice using established protocols (e.g., immunization with interphotoreceptor retinoid-binding protein).

  • Clinical Scoring: Monitor the animals daily for clinical signs of uveitis (e.g., iris hyperemia, pupil constriction, inflammatory cells in the anterior chamber) and score the severity.

  • Drug Administration: Upon the onset of clinical signs, topically administer one drop of 2% homatropine hydrobromide ophthalmic solution to the affected eye(s) two to three times daily.[5]

  • Evaluation of Efficacy: Continue clinical scoring to assess the effectiveness of homatropine in preventing synechiae formation and reducing signs of inflammation.

  • Histopathological Analysis: At the end of the study, perform histopathological analysis of the eyes to evaluate the extent of inflammation and structural damage.

A Induce Experimental Autoimmune Uveitis (EAU) B Monitor for Clinical Signs of Uveitis A->B C Administer Homatropine Hydrobromide (2%) B->C D Assess Efficacy (Clinical Scoring) C->D E Histopathological Analysis D->E A Induce Form-Deprivation Myopia in Chicks B Daily Topical Administration of Homatropine or Vehicle A->B C Measure Refractive Error and Axial Length B->C D Compare Treated vs. Control Eyes C->D

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homatropine (B1218969) bromide is an anticholinergic medication used as a cycloplegic and mydriatic agent. Accurate and robust analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of homatropine bromide due to its specificity, sensitivity, and efficiency. This document provides detailed protocols for the analysis of this compound using reversed-phase HPLC (RP-HPLC).

Methodologies

Several RP-HPLC methods have been developed for the determination of this compound. The selection of the method may depend on the sample matrix, available instrumentation, and specific requirements of the analysis, such as the need for mass spectrometry compatibility.

Method 1: Isocratic RP-HPLC with UV Detection

This method is a straightforward and robust approach for the routine analysis of this compound.

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer. One common mobile phase consists of acetonitrile and 0.07 M sodium phosphate (B84403) buffer (pH 6.0) with 17.5 mM sodium dodecylsulfate in a 30:70 ratio.[1] Another option is a mixture of methanol (B129727) and 0.005 M dibasic potassium phosphate buffer (pH 6.4) in a 3:17 ratio.

    • Flow Rate: 0.9 mL/min to 2.0 mL/min.[1]

    • Detection: UV detection at 207 nm or 210 nm.[1][2]

    • Column Temperature: 25°C.[1]

Method 2: Fast UPLC Method

For high-throughput analysis, an Ultra-Performance Liquid Chromatography (UPLC) method can be employed, offering faster run times and reduced solvent consumption.

  • Chromatographic Conditions:

    • Column: Reversed-phase column with smaller particle sizes (e.g., 100 x 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A gradient elution is often used. For example, Mobile Phase A could be a buffer solution containing 14.5 mM sodium phosphate monohydrate and 12.8 mM sodium 1-octanesulfonate monohydrate, adjusted to pH 2.0 with phosphoric acid. Mobile Phase B would be acetonitrile.[3]

    • Flow Rate: Typically around 0.45 mL/min.[3]

    • Detection: UV detection at 205 nm.[3]

    • Column Temperature: 45°C.[3]

Experimental Protocols

Standard Solution Preparation

  • Accurately weigh a suitable amount of USP Homatropine Hydrobromide Reference Standard.

  • Dissolve the standard in the mobile phase to obtain a solution with a known concentration of approximately 2 mg/mL.[2]

  • Further dilutions can be made with the mobile phase to prepare working standard solutions at desired concentrations.

Sample Preparation (from Tablets)

  • Weigh and finely powder a minimum of 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound.

  • Transfer the powder to a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve the active ingredient.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm filter, discarding the initial portion of the filtrate.

  • The filtered solution is now ready for injection into the HPLC system.

Data Presentation

The following tables summarize the quantitative data for the HPLC analysis of this compound based on various reported methods.

ParameterMethod 1 (C18 Column)Method 2 (Phenyl Column)Method 3 (UPLC)
Stationary Phase C18[1]Phenyl[1]Reversed-phase (100 x 2.1 mm, 1.7 µm)[3]
Mobile Phase Acetonitrile and aqueous 15 mM triethylamine (B128534) solution (43:57), pH 3.9[1]Methanol and aqueous 3% ammonium (B1175870) formate (B1220265) buffer solution (53:47), pH 3.9[1]Gradient of Mobile Phase A (14.5 mM sodium phosphate monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, pH 2.0) and Mobile Phase B (Acetonitrile)[3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[1]0.45 mL/min[3]
Detection Wavelength 245 nm[1]278 nm[1]205 nm[3]
Run Time < 8 minutes[1]< 8 minutes[1]< 40 minutes[3]
Linearity Range Not specifiedNot specifiedValidated according to ICH guidelines, specific range not detailed in the abstract.[3]
Limit of Detection (LOD) Not specifiedNot specifiedNot specified
Limit of Quantitation (LOQ) Not specifiedNot specifiedNot specified
Recovery Good recoveries reported[1]Good recoveries reported[1]Method validated for accuracy.[3]

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.[4]

  • Accuracy: The closeness of test results obtained by the method to the true value.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start: this compound Sample (e.g., Tablets) weigh Accurately weigh sample start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate to aid dissolution dissolve->sonicate dilute Dilute to final volume sonicate->dilute filter Filter through 0.45 µm filter dilute->filter end_prep Prepared Sample for Injection filter->end_prep injection Inject Sample end_prep->injection column Separation on C18 Column injection->column detection UV Detection column->detection data_acq Data Acquisition detection->data_acq chromatogram Generate Chromatogram data_acq->chromatogram integration Peak Integration chromatogram->integration quantification Quantification using Standard Curve integration->quantification report Final Report quantification->report

Caption: Experimental workflow for HPLC analysis of this compound.

Method_Selection title HPLC Method Selection Logic requirement Analytical Requirement routine_qc Routine QC requirement->routine_qc Simple & Robust high_throughput High-Throughput Screening requirement->high_throughput Speed ms_compatibility Mass Spec Compatibility requirement->ms_compatibility Compatibility method_isocratic Isocratic RP-HPLC (Method 1) routine_qc->method_isocratic method_uplc Fast UPLC (Method 2) high_throughput->method_uplc method_volatile HPLC with Volatile Buffer (e.g., formic acid) ms_compatibility->method_volatile

Caption: Logical diagram for selecting an appropriate HPLC method.

References

Troubleshooting & Optimization

Technical Support Center: Homatropine Bromide Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for homatropine (B1218969) bromide aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of homatropine bromide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of homatropine hydrobromide and homatropine methylbromide in water?

A1: Both homatropine hydrobromide and homatropine methylbromide are generally considered to be soluble in water. Homatropine hydrobromide is described as freely soluble in water, while homatropine methylbromide is described as very soluble in water[1][2][3]. However, solubility can be affected by factors such as temperature, pH, and the presence of other solutes.

Q2: I am observing precipitation in my this compound solution. What could be the cause?

A2: Precipitation in a this compound solution can be due to several factors:

  • pH Shift: Homatropine is an ester and can be susceptible to hydrolysis, especially at non-optimal pH values. Solutions of homatropine hydrobromide are incompatible with alkaline substances, which can cause the free base to precipitate[1].

  • High Concentration: You may be exceeding the solubility limit of this compound under your specific experimental conditions (e.g., temperature, presence of other solutes).

  • Interaction with Other Components: If your formulation contains other active pharmaceutical ingredients (APIs) or excipients, they may be interacting with the this compound, leading to the formation of a less soluble complex.

  • Temperature Effects: Solubility is often temperature-dependent. A decrease in temperature could cause a previously clear solution to become supersaturated, leading to precipitation.

Q3: Can I adjust the pH of my aqueous solution to improve the solubility of this compound?

A3: Yes, pH adjustment is a common technique for improving the solubility of ionizable drugs[4]. For homatropine hydrobromide, maintaining a slightly acidic pH can help to keep the molecule in its more soluble ionized form. A 20 mg/mL solution of homatropine hydrobromide has a pH between 5.5 and 7.0[2]. However, it is important to consider the stability of the drug at different pH values, as extremes in pH can lead to degradation. For instance, one study highlighted the stability issues of a homatropine hydrobromide ophthalmic solution at pH 6.8, which was addressed by lyophilization[5].

Q4: Are there any known incompatibilities for this compound solutions?

A4: Yes, solutions of homatropine hydrobromide are incompatible with alkaline substances, which can lead to the precipitation of the free base[1]. They are also incompatible with common alkaloidal reagents[1][6]. It is crucial to consider these incompatibilities when preparing complex formulations.

Troubleshooting Guides

Issue 1: Cloudiness or Precipitation in the Solution

Symptoms:

  • The solution appears hazy or cloudy immediately after preparation.

  • Solid particles form and settle over time.

Possible Causes & Solutions:

CauseRecommended Action
pH is too high (alkaline) Measure the pH of your solution. If it is alkaline, adjust to a slightly acidic pH (e.g., 5.5-6.5) using a suitable buffer. Be cautious with the choice of buffer to avoid introducing incompatible ions.
Concentration exceeds solubility limit Try preparing a more dilute solution. If a high concentration is necessary, consider using a co-solvent or a complexing agent to enhance solubility.
Low Temperature Gently warm the solution while stirring. If the precipitate dissolves, the issue is likely temperature-related. Consider storing the solution at a controlled room temperature. For some applications, ultrasonic baths can also aid in dissolution[7].
Interaction with other formulation components Prepare separate solutions of each component to check for individual solubility issues. Then, mix them in the final proportions to identify any interactions that may be causing precipitation.
Issue 2: Difficulty in Dissolving this compound Powder

Symptoms:

  • The powder does not readily dissolve in water, even with agitation.

  • Clumps of powder are visible in the solution.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Agitation Increase the stirring speed or use a vortex mixer. Gentle heating can also increase the rate of dissolution.
Particle Size of the Powder If you have access to milling equipment, reducing the particle size of the this compound powder can increase its surface area and dissolution rate[8][9].
Use of Co-solvents For challenging formulations, consider the use of a co-solvent. Ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols are commonly used to increase the solubility of poorly soluble drugs[8][10]. Start by dissolving the this compound in a small amount of the co-solvent before adding the aqueous vehicle.

Experimental Protocols

Protocol 1: Enhancing this compound Solubility using a Co-solvent

This protocol describes a general method for using a co-solvent to improve the solubility of this compound in an aqueous solution.

Materials:

  • This compound powder

  • Purified water (USP grade)

  • Co-solvent (e.g., ethanol, propylene glycol)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • pH meter

Methodology:

  • Co-solvent Selection: Choose a co-solvent that is compatible with your intended application. Ethanol and propylene glycol are common choices[8].

  • Determine Target Concentration: Decide on the final desired concentration of this compound in the aqueous solution.

  • Initial Dissolution: Accurately weigh the required amount of this compound powder. In a separate container, measure a small volume of the chosen co-solvent. Add the powder to the co-solvent and stir until it is completely dissolved.

  • Aqueous Dilution: Transfer the co-solvent/homatropine bromide mixture to a volumetric flask corresponding to the final desired volume.

  • QS with Water: Slowly add purified water to the volumetric flask while stirring continuously. Continue adding water up to the calibration mark.

  • pH Measurement and Adjustment: Measure the pH of the final solution. If necessary, adjust the pH to a slightly acidic range (e.g., 5.5-6.5) using a dilute acid or base that is compatible with your formulation.

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness.

Protocol 2: Improving Solubility with Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, thereby increasing their apparent solubility[4][11].

Materials:

  • This compound powder

  • Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water (USP grade)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

Methodology:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to cyclodextrin. A 1:1 molar ratio is a common starting point.

  • Cyclodextrin Dissolution: Accurately weigh the required amount of cyclodextrin and dissolve it in the final volume of purified water in a volumetric flask. Stir until a clear solution is obtained.

  • This compound Addition: Accurately weigh the corresponding amount of this compound powder.

  • Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring continuously.

  • Equilibration: Continue stirring the solution for a set period (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Analysis: After equilibration, analyze the solution for this compound concentration (e.g., by UV-Vis spectrophotometry or HPLC) to determine the extent of solubility enhancement.

Visualizations

experimental_workflow cluster_cosolvent Co-solvent Method cluster_complexation Complexation Method A1 Dissolve this compound in Co-solvent A2 Add Aqueous Phase A1->A2 A3 Adjust pH A2->A3 A4 Clear Solution A3->A4 B1 Dissolve Cyclodextrin in Water B2 Add this compound B1->B2 B3 Equilibrate B2->B3 B4 Solubilized Complex B3->B4 start Solubility Issue start->A1 Choose Co-solvent Method start->B1 Choose Complexation Method

Caption: Workflow for solubility enhancement.

troubleshooting_logic A Precipitation Observed B Check pH A->B C Is pH > 7? B->C D Adjust pH to 5.5-6.5 C->D Yes E Check Concentration C->E No D->E F Is Concentration High? E->F G Dilute or Use Solubilization Technique F->G Yes H Check for Incompatible Excipients F->H No G->H I Reformulate H->I

Caption: Troubleshooting logic for precipitation.

References

Technical Support Center: Homatropine Bromide Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Homatropine (B1218969) Bromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of homatropine bromide in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the ester linkage. This reaction is catalyzed by hydroxyl ions and results in the formation of mandelic acid and tropine (B42219) methyl bromide. The rate of hydrolysis is significantly influenced by the pH and temperature of the solution.

Q2: What are the main factors that affect the stability of a this compound solution?

A2: The stability of a this compound solution is primarily affected by the following factors:

  • pH: The rate of hydrolysis is pH-dependent. Alkaline conditions significantly accelerate the degradation of this compound.

  • Temperature: Higher temperatures increase the rate of hydrolytic degradation. The relationship between temperature and the degradation rate can be described by the Arrhenius equation.

  • Light: this compound is known to be affected by light, which can lead to photodegradation. Therefore, solutions should be protected from light.

  • Oxidizing Agents: The presence of oxidizing agents can also contribute to the degradation of the molecule.

Q3: What are the expected degradation products of this compound?

A3: Under hydrolytic conditions (acidic or basic), the primary degradation products are mandelic acid and tropine methyl bromide. Other impurities that may be present or formed under different stress conditions include atropine (B194438) methylbromide, methyl mandelate, and tropine methylbromide.

Q4: What is the optimal pH range for maintaining the stability of a this compound ophthalmic solution?

A4: For ophthalmic solutions, a pH between 2.5 and 5.0 is generally recommended to ensure stability and minimize degradation. While a pH closer to physiological pH (around 6.8) would be ideal for patient comfort, the stability of this compound is significantly compromised at this pH. Lyophilization can be a strategy to maintain stability for formulations at a higher pH.

Q5: How should I store my this compound solutions to ensure stability?

A5: To ensure the stability of your this compound solutions, it is recommended to:

  • Store in tightly sealed, light-resistant containers.

  • Maintain a cool environment, refrigeration (2-8 °C) is often suitable for short-term storage. For long-term storage, refer to specific product guidelines.

  • Buffer the solution to an acidic pH (e.g., pH 2.5-5.0) if compatible with your experimental design.

Troubleshooting Guides

Issue 1: Rapid Loss of Potency in this compound Solution
Potential Cause Troubleshooting Step
High pH of the solution Verify the pH of your solution. If it is neutral or alkaline, the hydrolysis rate will be high. Adjust the pH to the acidic range (2.5-5.0) using a suitable buffer system if your experiment allows.
Elevated storage temperature Ensure the solution is stored at the recommended cool temperature. Avoid leaving the solution at room temperature for extended periods.
Exposure to light Store the solution in amber-colored vials or wrap the container in aluminum foil to protect it from light.
Microbial contamination If the solution is not sterile, microbial growth can alter the pH and introduce enzymes that may degrade the compound. Use a sterile solution or filter-sterilize your solution if appropriate.
Issue 2: Unexpected Peaks in HPLC/UPLC Chromatogram
Potential Cause Troubleshooting Step
Degradation of the sample This is the most likely cause. The unexpected peaks are probably degradation products. Refer to the degradation pathway diagram and literature to identify potential degradants. Perform co-injection with standards of expected degradation products if available.
Contamination of the mobile phase or diluent Prepare fresh mobile phase and diluent. Ensure all glassware is thoroughly cleaned.
Excipient interference If you are analyzing a formulated product, some peaks may originate from excipients. Analyze a placebo sample (containing all excipients except this compound) to identify these peaks.
Carryover from previous injections Implement a robust needle wash program on your chromatography system. Inject a blank solvent to check for carryover.

Quantitative Data Summary

The stability of this compound is highly dependent on pH and temperature. The following table summarizes the kinetic data for the hydrolysis of homatropine.

Parameter Value Conditions Reference
Heat of Activation (Free Base) 12.3 kcal/molHydroxyl ion catalyzed hydrolysis
Heat of Activation (Acid Form) 11.4 kcal/molHydroxyl ion catalyzed hydrolysis
Relative Degradation Rate (Homatropine vs. Atropine) Homatropine free base degrades ~5 times faster than atropine free base. The salt form of homatropine degrades ~8 times faster than the salt form of atropine.Hydroxyl ion catalyzed hydrolysis

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Solution

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.5N HCl.

    • Incubate at 60°C for 180 minutes.

    • Cool the solution and neutralize with an appropriate volume of 0.5N NaOH.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.025N NaOH.

    • Keep at room temperature for 60 minutes.

    • Neutralize with an appropriate volume of 0.025N HCl.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 5% H₂O₂.

    • Keep at room temperature for 50 minutes.

    • Dilute to the final concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and heat in an oven at 105°C for 24 hours.

    • Cool and dilute to the final concentration with the mobile phase for analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Dilute the exposed and control samples to the final concentration with the mobile phase for analysis.

  • Analysis: Analyze all stressed samples, along with a non-degraded control sample, using a suitable stability-indicating HPLC or UPLC method.

Protocol 2: Stability-Indicating UPLC Method

This protocol provides a starting point for a stability-indicating UPLC method for the analysis of this compound and its degradation products.

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Buffer consisting of 14.5 mM sodium phosphate (B84403) monohydrate, 12.8 mM sodium 1-octanesulfonate monohydrate, and 13.8 mM Triethylamine, with the pH adjusted to 2.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.45 mL/min.

  • Column Temperature: 45°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 20 µL.

  • Gradient Program: A gradient program should be developed to ensure adequate separation of this compound from all its degradation products. A typical starting point could be a linear gradient from 5% to 95% B over 30-40 minutes.

Visualizations

cluster_degradation This compound Degradation Pathways Homatropine This compound Hydrolysis Hydrolysis (Major Pathway) Homatropine->Hydrolysis Photodegradation Photodegradation Homatropine->Photodegradation Oxidation Oxidation Homatropine->Oxidation MandelicAcid Mandelic Acid Hydrolysis->MandelicAcid Tropine Tropine Methyl Bromide Hydrolysis->Tropine Photo_Products Photodegradation Products Photodegradation->Photo_Products Oxidative_Products Oxidative Products Oxidation->Oxidative_Products

Caption: Major degradation pathways of this compound in solution.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Homatropine Bromide Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation Stress->Oxidation Thermal Thermal Stress->Thermal Photo Photolysis Stress->Photo Analysis Analyze by Stability- Indicating Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Identify Degradants & Assess Stability Analysis->Data

Caption: Workflow for a forced degradation study of this compound.

cluster_troubleshooting Troubleshooting HPLC Analysis Problem Unexpected Peaks in Chromatogram Degradation Is it Degradation? Problem->Degradation Contamination Is it Contamination? Degradation->Contamination No Solution1 Identify Degradants Degradation->Solution1 Yes Excipient Is it an Excipient? Contamination->Excipient No Solution2 Prepare Fresh Reagents Contamination->Solution2 Yes Solution3 Analyze Placebo Excipient->Solution3 Yes

Caption: Logical troubleshooting for unexpected HPLC peaks.

Overcoming precipitation issues with homatropine bromide stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homatropine (B1218969) bromide stock solutions. Our goal is to help you overcome common challenges, particularly precipitation issues, to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of homatropine bromide in common laboratory solvents?

A1: this compound is freely soluble in water and sparingly soluble in ethanol.[1][2] For homatropine methylbromide, a related compound, it is very soluble in water and freely soluble in ethanol.[3] The solubility in other organic solvents is limited. It is practically insoluble in ether.[1][2]

Q2: What is the optimal pH range for a this compound stock solution?

A2: The pH of a this compound solution can influence its stability. A 20 mg/mL solution of homatropine hydrobromide in water typically has a pH between 5.5 and 7.0.[2] For ophthalmic solutions, the pH is often buffered between 2.5 and 5.0. Maintaining a stable pH is crucial for preventing precipitation.

Q3: How should I store my this compound stock solution to prevent precipitation?

A3: Proper storage is critical for maintaining the stability of your this compound stock solution. It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[4] To prevent degradation, protect the solution from light by using an amber vial or by wrapping the container in foil.[2][3] Containers should be tightly sealed to prevent evaporation and contamination.[2]

Q4: Can I use heat to dissolve this compound?

A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during preparation.[5] However, excessive heat should be avoided as it may lead to degradation of the compound.

Troubleshooting Guide: Precipitation Issues

Issue: My this compound stock solution has formed a precipitate.

This is a common issue that can arise from several factors, including improper storage, solvent choice, or concentration exceeding the solubility limit. Follow this troubleshooting workflow to address the problem.

G cluster_0 A Precipitate Observed in This compound Stock Solution B Identify Potential Cause A->B C Incorrect Solvent or Low Solvent Quality B->C Solvent Issue D Concentration Too High B->D Concentration Issue E Improper Storage (Temperature, Light, pH) B->E Storage Issue L Prepare a Fresh Solution Following Best Practices C->L K Dilute Solution with Appropriate Solvent D->K F Attempt to Re-dissolve E->F G Gentle Warming (Water Bath) and/or Sonication F->G H Precipitate Dissolves? G->H I Solution is Ready for Use (Filter Sterilize if Necessary) H->I Yes J Precipitate Remains H->J No J->K J->L K->H

Troubleshooting workflow for precipitated this compound solutions.

Data Presentation

Table 1: Solubility of Homatropine Salts in Common Solvents

CompoundSolventSolubilityReference
Homatropine HydrobromideWaterFreely Soluble[1],[2]
Ethanol (95%)Sparingly Soluble[1]
EtherPractically Insoluble[1],[2]
Homatropine MethylbromideWaterVery Soluble, ≥ 100 mg/mL[3],[4]
Ethanol (~750 g/l)Freely Soluble[3]
DMSO≥ 31 mg/mL[4]
AcetonePractically Insoluble[3]

Table 2: Recommended pH for Homatropine Solutions

CompoundConcentrationpH RangeReference
Homatropine Hydrobromide20 mg/mL in water5.5 - 7.0[2]
Homatropine Methylbromide10 mg/mL in water4.5 - 6.5[3]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution in an Aqueous Buffer

This protocol outlines the steps for preparing a stable aqueous stock solution of this compound.

G cluster_0 A Step 1: Weigh this compound B Step 2: Prepare Aqueous Buffer (e.g., PBS, pH 6.0-7.0) A->B C Step 3: Add Small Amount of Buffer to this compound B->C D Step 4: Vortex or Sonicate to Form a Slurry C->D E Step 5: Gradually Add Remaining Buffer While Mixing D->E F Step 6: Ensure Complete Dissolution (Gentle Warming if Necessary) E->F G Step 7: Filter Sterilize with a 0.22 µm Filter F->G H Step 8: Aliquot and Store at -20°C or -80°C, Protected from Light G->H

Workflow for preparing a stable this compound stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline) and adjust the pH to a range of 6.0-7.0.

  • Initial Dissolution: Add a small volume of the prepared buffer to the this compound powder to create a slurry.

  • Mixing: Vortex or sonicate the slurry until it is well-dispersed.

  • Final Volume: Gradually add the remaining buffer to reach the final desired concentration while continuously mixing.

  • Complete Dissolution: Ensure that all of the solid has dissolved. If necessary, gently warm the solution in a water bath.

  • Sterilization: If sterility is required for your application, filter the final solution through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber tubes and store at -20°C or -80°C, protected from light.

Protocol 2: Re-dissolving Precipitated this compound

This protocol provides a method for attempting to salvage a precipitated this compound solution.

Methodology:

  • Initial Assessment: Visually inspect the solution to confirm the presence of a precipitate.

  • Gentle Warming: Place the vial containing the precipitated solution in a water bath set to a temperature no higher than 37°C.

  • Agitation: Gently agitate or sonicate the solution periodically while it is warming.

  • Observation: Continue this process for 15-30 minutes, or until the precipitate has redissolved.

  • Cooling and Inspection: Allow the solution to cool to room temperature and visually inspect to ensure the precipitate does not reappear.

  • Filtration: If the solution remains clear, it is advisable to filter it through a 0.22 µm filter to remove any remaining micro-precipitates.

  • Consider Dilution: If the precipitate reappears upon cooling, the solution may be supersaturated. In this case, consider diluting the solution with the original solvent to a lower concentration.

  • Fresh Preparation: If the precipitate cannot be redissolved, it is recommended to discard the solution and prepare a fresh stock following Protocol 1.

References

Technical Support Center: Optimizing Homatropine Bromide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with homatropine (B1218969) bromide in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of homatropine bromide?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] It binds to these receptors, thereby blocking the action of acetylcholine and other muscarinic agonists. This inhibition prevents the activation of downstream signaling pathways.

Q2: What is a good starting concentration range for this compound in a functional cell-based assay?

A2: Based on available data, a good starting point for functional assays is in the low nanomolar to low micromolar range. For instance, the IC50 of homatropine methylbromide for inhibiting endothelial and smooth muscle muscarinic receptors has been reported to be 162.5 nM and 170.3 nM, respectively.[3][4] A common experimental concentration used in tissue-based assays that showed a significant effect is 20 µM.[3] Therefore, a dose-response curve ranging from 1 nM to 50 µM is a reasonable starting point.

Q3: I am not observing any antagonist effect with this compound. What could be the issue?

A3: There are several potential reasons for a lack of antagonist effect:

  • Sub-optimal Concentration: The concentration range you are testing may be too low. Try a higher concentration range, ensuring you have also assessed for cytotoxicity.

  • Agonist Concentration Too High: In competitive antagonism, a high concentration of the agonist can overcome the inhibitory effect of the antagonist. It is recommended to use the agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • Cell Line and Receptor Expression: Confirm that your chosen cell line expresses the target muscarinic receptor subtype at a sufficient level for a detectable signal window.

  • Incorrect Assay Readout: Ensure your functional assay is appropriate for the signaling pathway of the muscarinic receptor subtype you are studying (e.g., calcium flux for Gq-coupled receptors, cAMP for Gi-coupled receptors).

  • Incubation Times: Allow for a sufficient pre-incubation period with this compound (typically 15-30 minutes) before adding the agonist to allow the antagonist to bind to the receptors.

Q4: I am observing a decrease in signal in my assay, but I am unsure if it is due to antagonism or cytotoxicity. How can I differentiate between the two?

A4: This is a critical experimental question. It is essential to perform a cytotoxicity assay in parallel with your functional assay. By treating your cells with the same concentrations of this compound used in the functional assay, you can determine the concentration at which it becomes toxic to the cells. Any decrease in signal in the functional assay at concentrations that are non-toxic can be attributed to the antagonist effect.

Q5: What are the signs of cytotoxicity in cell-based assays?

A5: Signs of cytotoxicity include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and a reduction in metabolic activity. These can be quantified using assays like MTT, MTS, or by using live/dead cell staining.

Q6: I don't have cytotoxicity data for this compound in my specific cell line. Where should I start?

Data Presentation

Compound Assay Type Cell/Tissue Type Parameter Value Reference
Homatropine MethylbromideFunctional AntagonismWKY-E Endothelial CellsIC50162.5 nM[3][4]
Homatropine MethylbromideFunctional AntagonismSHR-E Smooth Muscle CellsIC50170.3 nM[3][4]
HomatropineFunctional AntagonismGuinea-pig Atrium-20 µM (produced a dose ratio of 259)[3]
Atropine (B194438) (Surrogate)CytotoxicityBreast Cancer Cell Lines (MDA-MB-231, T47D)IC50< 15 µM[5]
Atropine (Surrogate)CytotoxicityNormal Breast Cell LinesIC50> 50 µM[5]
Atropine (Surrogate)CytotoxicityHuman Corneal Epithelial Cells-Cytotoxicity observed > 0.3125 g/L[6][7][8]

Experimental Protocols

Cell Viability (Cytotoxicity) Assay using MTT

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is from 1 µM to 1 mM. Include a vehicle control (e.g., DMSO or PBS at the same final concentration as in the drug dilutions).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Functional Muscarinic Antagonist Assay (Calcium Flux)

This protocol is designed for Gq-coupled muscarinic receptors that signal through calcium mobilization.

  • Cell Seeding: Seed cells expressing the target muscarinic receptor into a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare the agonist (e.g., acetylcholine or carbachol) at a concentration that gives a submaximal response (EC80).

  • Antagonist Pre-incubation: Add the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature or 37°C.

  • Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Initiate reading and then inject the agonist into the wells. a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 for functional antagonism.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing this compound Concentration start Start dose_response Initial Dose-Response Curve (e.g., 1 nM - 100 µM) start->dose_response cytotoxicity Cytotoxicity Assay (MTT/MTS) (Parallel to Functional Assay) dose_response->cytotoxicity functional_assay Functional Assay (e.g., Calcium Flux, cAMP) dose_response->functional_assay analyze_cytotoxicity Analyze Cytotoxicity Data (Determine Toxic Concentration) cytotoxicity->analyze_cytotoxicity analyze_functional Analyze Functional Data (Determine IC50) functional_assay->analyze_functional compare Compare Functional IC50 with Cytotoxic Concentration analyze_functional->compare analyze_cytotoxicity->compare refine_range Refine Concentration Range (Focus on non-toxic, effective concentrations) compare->refine_range Functional IC50 < Cytotoxic Conc. end End compare->end Functional IC50 ≥ Cytotoxic Conc. (Re-evaluate Assay) final_assay Perform Definitive Assays refine_range->final_assay final_assay->end

Caption: Workflow for optimizing this compound concentration.

G cluster_pathway Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway ACh Acetylcholine (Agonist) mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Activates Homatropine This compound (Antagonist) Homatropine->mAChR Blocks Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Response Cellular Response Ca2->Response PKC->Response

Caption: Muscarinic acetylcholine receptor signaling pathway.

G cluster_troubleshooting Troubleshooting Decision Tree for this compound Assays start Unexpected Results no_effect No Antagonist Effect Observed start->no_effect high_variability High Variability Between Replicates start->high_variability low_signal Low Signal Window start->low_signal check_conc Is Concentration Range Appropriate? no_effect->check_conc Yes increase_conc Increase Homatropine Concentration no_effect->increase_conc No check_pipetting Review Pipetting Technique high_variability->check_pipetting Yes retrain_pipetting Re-calibrate/Train Pipetting high_variability->retrain_pipetting No check_assay_protocol Review Assay Protocol low_signal->check_assay_protocol Yes optimize_protocol Optimize Incubation Times/Temps low_signal->optimize_protocol No check_agonist Is Agonist Concentration at EC80? check_conc->check_agonist Yes check_receptor Confirm Receptor Expression check_agonist->check_receptor Yes optimize_agonist Optimize Agonist Concentration check_agonist->optimize_agonist No change_cell_line Consider a Different Cell Line check_receptor->change_cell_line No check_cell_health Assess Cell Health and Density check_pipetting->check_cell_health Yes check_reagents Check Reagent Stability check_cell_health->check_reagents Yes optimize_seeding Optimize Cell Seeding Density check_cell_health->optimize_seeding No new_reagents Use Fresh Reagents check_reagents->new_reagents No check_instrument Check Instrument Settings check_assay_protocol->check_instrument Yes check_dye_loading Optimize Dye Loading (if applicable) check_instrument->check_dye_loading Yes calibrate_instrument Calibrate Instrument check_instrument->calibrate_instrument No new_dye Try a Different Fluorescent Dye check_dye_loading->new_dye No

Caption: Troubleshooting decision tree for common issues.

References

Technical Support Center: Homatropine Bromide Interference with Common Laboratory Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from homatropine (B1218969) bromide in their laboratory assays. The information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: Can homatropine bromide interfere with our laboratory assays?

A: Yes, this compound has the potential to interfere with certain laboratory assays, particularly immunoassays. This interference can stem from its structural similarity to other compounds, leading to cross-reactivity, or from its pharmacological effects. While specific data on this compound's interference is limited in peer-reviewed literature, its classification as a tropane (B1204802) alkaloid and a synthetic derivative of atropine (B194438) suggests a potential for cross-reactivity in assays for other tropane alkaloids or structurally related compounds.

Q2: Which types of assays are most likely to be affected by this compound?

A: Based on its chemical structure and the principles of assay interference, the following types of assays are most susceptible:

  • Immunoassays for Drugs of Abuse: There are anecdotal reports of homatropine methylbromide causing false-positive results for opiates in some urine drug screens. This is likely due to the structural resemblance of the tropane alkaloid core to certain opioid structures, leading to cross-reactivity with the assay's antibodies.

  • Immunoassays for other Anticholinergic Drugs: Assays designed to detect other anticholinergic drugs, such as atropine or scopolamine, may show cross-reactivity with homatropine due to their shared chemical scaffold.

  • Clinical Chemistry Assays: While less common, high concentrations of any drug, including this compound, can potentially interfere with enzymatic or colorimetric reactions used in some clinical chemistry assays. This type of interference is method-dependent.

Q3: What is the mechanism behind this interference?

A: The primary mechanism of interference for this compound in immunoassays is cross-reactivity . Immunoassays rely on the specific binding of an antibody to its target analyte. If a compound in the sample has a similar chemical structure to the target analyte, it can also bind to the antibody, leading to an inaccurate result (either a false positive or a false negative, depending on the assay format). Homatropine, being a tropane alkaloid, shares a structural backbone with other compounds that are often the targets of immunoassays.

A secondary, less direct mechanism is through its pharmacological (in vivo) effects . As a muscarinic antagonist, homatropine can alter physiological processes, which could indirectly affect the levels of certain endogenous analytes being measured. However, this is distinct from direct analytical interference.

Troubleshooting Guides

Problem: Unexpected or Inconsistent Results in an Immunoassay

If you are working with samples from subjects administered this compound and observe unexpected results in an immunoassay, follow these troubleshooting steps:

  • Review Assay Specificity: Consult the manufacturer's package insert for the immunoassay kit to check for any known cross-reactivity with this compound or related compounds like atropine.

  • Sample Dilution: Analyze serial dilutions of the sample. If the results do not decrease linearly with dilution, it may suggest the presence of an interfering substance.

  • Spiking and Recovery: Spike a known concentration of the analyte of interest into the sample matrix (with and without this compound) and measure the recovery. Poor recovery in the presence of this compound indicates interference.

  • Alternative Assay: If possible, re-analyze the sample using a different method that has a different principle of detection (e.g., liquid chromatography-tandem mass spectrometry - LC-MS/MS), which is less susceptible to cross-reactivity.

  • Interference Study: Conduct a formal interference study as detailed in the "Experimental Protocols" section below.

Problem: Suspected False-Positive in a Drug of Abuse Screening Assay

If a sample from a subject known to be taking this compound tests positive for opiates in a screening immunoassay:

  • Confirmation Testing: It is crucial to perform a confirmatory test using a more specific method like Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS/MS. These methods separate compounds based on their physical properties and identify them by their unique mass fragmentation patterns, thus eliminating false positives due to cross-reactivity.

  • Consult Manufacturer Data: Contact the manufacturer of the immunoassay to inquire about any documented cross-reactivity with this compound.

Quantitative Data on Potential Cross-Reactivity

Direct quantitative data on this compound interference is scarce. The following table summarizes potential cross-reactivity based on data for structurally similar compounds and general knowledge of immunoassay interference. It is important to note that this data is for related compounds and should be used as a guide for potential interference of this compound, not as definitive proof.

Assay TargetPotentially Interfering Compound(s)Type of AssayObserved EffectNotes
OpiatesHomatropine MethylbromideImmunoassay (Urine Drug Screen)False Positive (anecdotal)The structural similarity of the tropane core to parts of the morphine molecule may lead to antibody cross-reactivity. Confirmation with a more specific method is essential.
Atropine/ScopolamineOther Tropane AlkaloidsImmunoassayCross-reactivityDue to high structural similarity, homatropine is likely to cross-react in assays designed for other tropane alkaloids. The degree of cross-reactivity will depend on the specific antibody used.

Experimental Protocols

To investigate the potential interference of this compound with a specific laboratory assay, a systematic approach is recommended. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guideline EP7-A2.

Objective: To determine if this compound interferes with the measurement of a specific analyte in a given assay.

Materials:

  • This compound standard of known purity.

  • Patient samples or pooled human serum/plasma/urine free of the analyte of interest and this compound.

  • Analyte standard of known concentration.

  • The laboratory assay system (reagents, calibrators, controls, and instrument).

Methodology:

Part 1: Screening for Interference

  • Preparation of Test and Control Samples:

    • Control Sample: A pool of the appropriate matrix (e.g., serum) containing the analyte of interest at a clinically relevant concentration.

  • Analysis:

    • Analyze both the Control and Test samples multiple times (e.g., n=10) in the same analytical run.

  • Data Analysis:

    • Calculate the mean and standard deviation for both the Control and Test sample results.

    • Determine the difference between the means of the Test and Control samples.

    • Compare this difference to a pre-defined acceptance limit for bias. If the difference exceeds this limit, a significant interference is likely.

Part 2: Dose-Response Assessment (if interference is detected)

  • Preparation of Samples:

    • Prepare a series of samples with a constant concentration of the analyte and varying concentrations of this compound, ranging from therapeutic levels to higher concentrations.

  • Analysis:

    • Analyze each sample in the series.

  • Data Analysis:

    • Plot the measured analyte concentration against the concentration of this compound.

    • This will reveal the relationship between the concentration of the interfering substance and the magnitude of the interference.

Visualizations

Below are diagrams illustrating key concepts related to this compound's mechanism of action and the workflow for investigating assay interference.

Homatropine_Signaling_Pathway cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Cell ACh Acetylcholine MuscarinicReceptor Muscarinic Receptor ACh->MuscarinicReceptor Binds and Activates Homatropine This compound Homatropine->MuscarinicReceptor Competitively Blocks CellularResponse Cellular Response (e.g., smooth muscle contraction) MuscarinicReceptor->CellularResponse Initiates Interference_Workflow Start Unexpected Assay Result in Patient on Homatropine CheckInsert Review Assay Package Insert for Known Cross-reactivity Start->CheckInsert Dilution Perform Serial Dilution Study CheckInsert->Dilution SpikeRecovery Conduct Spike and Recovery Experiment Dilution->SpikeRecovery AlternativeMethod Analyze by an Alternative Method (e.g., LC-MS/MS) SpikeRecovery->AlternativeMethod InterferenceStudy Conduct Formal Interference Study (CLSI EP7-A2) AlternativeMethod->InterferenceStudy Report Document and Report Findings InterferenceStudy->Report Interference Confirmed NoInterference No Interference Detected InterferenceStudy->NoInterference No Significant Interference

Identifying and minimizing off-target effects of homatropine bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing the off-target effects of homatropine (B1218969) bromide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of homatropine bromide?

A1: this compound is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2][3][4] It competes with the endogenous neurotransmitter, acetylcholine, for binding to these receptors, thereby inhibiting the downstream signaling pathways.[1][3][4] This antagonism of muscarinic receptors is responsible for its therapeutic effects, such as smooth muscle relaxation and inhibition of glandular secretions.[1][3]

Q2: What are "off-target" effects in the context of this compound?

A2: Off-target effects refer to the interactions of this compound with cellular components other than its intended targets, the muscarinic acetylcholine receptors. These can be broadly categorized into two types:

  • "On-target" but subtype-selective effects: Homatropine is considered a non-selective muscarinic antagonist, meaning it binds to all five subtypes of muscarinic receptors (M1-M5).[5] The desired therapeutic effect may be mediated by one subtype, while its interaction with other subtypes can lead to undesirable side effects. For example, antagonism of the M3 receptor in the eye causes mydriasis (pupil dilation), which is a therapeutic effect in ophthalmology, but antagonism of the same receptor in the salivary glands leads to the side effect of dry mouth.

  • True "off-target" effects: This involves the binding of this compound to entirely different classes of receptors or cellular proteins (non-muscarinic targets). Identifying these interactions is crucial for a complete understanding of a compound's pharmacological profile and potential for unexpected side effects.

Q3: What are the known side effects of this compound, and how do they relate to its on-target activity?

A3: Most of the known side effects of this compound are a direct consequence of its antagonism at various muscarinic receptor subtypes. These include:

  • Dry mouth: Inhibition of M3 receptors in the salivary glands.

  • Blurred vision and sensitivity to light: Inhibition of M3 receptors in the ciliary muscle and iris sphincter muscle of the eye.

  • Tachycardia (increased heart rate): Blockade of M2 receptors in the heart.

  • Difficulty urinating: Antagonism of M3 receptors in the bladder.

  • Constipation: Inhibition of M3 receptors in the gastrointestinal tract.

These are technically "on-target" adverse effects, as they result from the drug's intended mechanism of action at different locations in the body.

Q4: How can I minimize the "on-target" side effects of this compound in my experiments?

A4: Minimizing on-target side effects in a research setting can be achieved through several strategies:

  • Dose-response studies: Use the lowest effective concentration of this compound that elicits the desired effect on your primary target. This can help to reduce the engagement of muscarinic receptor subtypes that mediate the unwanted effects.

  • Selective agonists/antagonists: If your experimental system expresses multiple muscarinic receptor subtypes, consider using more subtype-selective compounds if the goal is to isolate the function of a specific subtype.

  • Localized application: Whenever possible, apply this compound directly to the tissue or cells of interest to minimize systemic exposure and engagement of receptors in other parts of the experimental model.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected experimental results not consistent with muscarinic receptor antagonism. Potential off-target effect. 1. Literature Review: Conduct a thorough search for any reported non-muscarinic targets of homatropine or structurally similar compounds. 2. In Silico Screening: Use computational tools to predict potential off-target interactions based on the chemical structure of homatropine.[6] 3. Experimental Screening: Perform a broad off-target screening assay, such as a commercially available safety panel that tests for binding against a wide range of receptors and enzymes.[7]
Variability in experimental results across different cell lines or tissues. Differential expression of muscarinic receptor subtypes. 1. Receptor Expression Profiling: Determine the expression levels of M1-M5 receptors in your experimental models using techniques like qPCR, Western blotting, or radioligand binding assays.[8] 2. Use of Subtype-Selective Ligands: Employ agonists and antagonists with known selectivity for different muscarinic receptor subtypes to dissect the contribution of each subtype to the observed effect.
Observed effect is less than expected based on published potency values. Experimental conditions affecting drug availability or receptor state. 1. Verify Drug Concentration: Ensure the final concentration of this compound in your assay is accurate. 2. Check for Drug Degradation: Assess the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). 3. Receptor Desensitization: Pre-incubation with agonists can lead to receptor desensitization. Review your experimental timeline.

Quantitative Data

Parameter Value Receptor/Tissue Species
IC50 162.5 nMEndothelial muscarinic receptorsRat (WKY)
IC50 170.3 nMSmooth muscle muscarinic receptorsRat (SHR)
pA2 7.13Muscarinic receptors in stomachGuinea pig
pA2 7.21Muscarinic receptors in atria (force)Guinea pig
pA2 7.07Muscarinic receptors in atria (rate)Guinea pig
  • IC50: The concentration of a drug that gives half-maximal inhibition.

  • pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Binding Affinity (Ki)

This protocol is a general guideline for determining the binding affinity of this compound for a specific muscarinic receptor subtype expressed in a cell line.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand with known affinity for the receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the desired muscarinic receptor subtype.

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.

  • Competition: Add increasing concentrations of this compound to the wells. Include wells with no this compound (total binding) and wells with a high concentration of a known muscarinic antagonist (e.g., atropine) to determine non-specific binding.

  • Incubation: Add the cell membrane preparation to each well and incubate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Protocol 2: Functional Assay to Determine Antagonist Potency (pA2)

This protocol describes a general method for assessing the functional antagonism of this compound at a specific muscarinic receptor subtype using a downstream signaling readout.

Materials:

  • Whole cells or tissues expressing the muscarinic receptor subtype of interest.

  • A suitable muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

  • Assay buffer or physiological salt solution.

  • A method to measure a functional response (e.g., calcium imaging, cAMP assay, muscle contraction).

Procedure:

  • Preparation: Prepare the cells or tissues for the functional assay.

  • Agonist Dose-Response: Generate a cumulative concentration-response curve for the agonist to determine its EC50 value.

  • Antagonist Incubation: In separate preparations, pre-incubate the cells or tissues with a fixed concentration of this compound for a sufficient time to reach equilibrium.

  • Agonist Dose-Response with Antagonist: In the presence of this compound, generate a new cumulative concentration-response curve for the agonist.

  • Repeat: Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis: A rightward shift in the agonist dose-response curve should be observed in the presence of this compound. The magnitude of this shift is dependent on the concentration of the antagonist. A Schild plot can be constructed by plotting the log(concentration ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression of the Schild plot gives the pA2 value.

Visualizations

Signaling Pathways

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 PLC Phospholipase C PIP2 PIP2 IP3 IP3 DAG DAG Ca_release Ca²⁺ Release PKC_activation PKC Activation M2_M4 M2, M4 Gio Gi/o AC Adenylyl Cyclase ATP ATP cAMP cAMP PKA_inhibition PKA Inhibition ACh Acetylcholine ACh->M1_M3_M5 ACh->M2_M4 Homatropine This compound Homatropine->M1_M3_M5 Homatropine->M2_M4

Experimental Workflow for Off-Target Identification

References

Adjusting for homatropine bromide's effects on cardiovascular parameters in vivo.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing homatropine (B1218969) bromide in in vivo experiments and needing to adjust for its cardiovascular effects.

Frequently Asked Questions (FAQs)

Q1: What are the expected cardiovascular effects of homatropine bromide administration in vivo?

A1: this compound is a muscarinic receptor antagonist. Its primary cardiovascular effect is an increase in heart rate (tachycardia) by blocking the parasympathetic (vagal) influence on the sinoatrial node.[1][2] The effect on blood pressure can be variable and dose-dependent. While some studies using the related compound atropine (B194438) in rats have shown a dose-dependent decrease in blood pressure, others report an increase, particularly in response to stress.[3][4][5]

Q2: How can I monitor the cardiovascular effects of this compound in my animal model?

A2: Continuous monitoring of cardiovascular parameters is crucial. The gold standard for conscious, freely moving animals is radiotelemetry, which allows for the simultaneous recording of electrocardiogram (ECG), blood pressure, and heart rate without the confounding effects of anesthesia.[6][7][8][9] For anesthetized animals, a combination of ECG, direct arterial blood pressure measurement via catheterization, and pulse oximetry is recommended.[10][11]

Q3: Are there alternative muscarinic antagonists with potentially fewer cardiovascular side effects?

A3: Yes, glycopyrrolate (B1671915) is another muscarinic antagonist that is sometimes preferred due to its quaternary ammonium (B1175870) structure, which limits its ability to cross the blood-brain barrier. Some studies suggest that glycopyrrolate may have a more favorable cardiac profile with less pronounced tachycardia compared to atropine at equipotent doses.[2][12][13]

Q4: What are the potential drug interactions to be aware of when using this compound with other cardiovascular agents?

A4: Co-administration with other drugs that affect heart rate or blood pressure should be done with caution. For example, combining this compound with a beta-adrenergic agonist could result in an additive increase in heart rate. Conversely, beta-blockers and some calcium channel blockers can be used to counteract the tachycardic effects of this compound.[14][15]

Troubleshooting Guides

Issue 1: Severe and Persistent Tachycardia

Problem: Following the administration of this compound, the animal exhibits a heart rate that is significantly higher than the desired experimental range, potentially compromising the animal's welfare and the validity of the experimental data. In anesthetized cats, tachycardia is generally considered a heart rate greater than 180 bpm, and in dogs, it is a heart rate above 150-190 bpm, depending on the size of the dog.[16]

Possible Causes:

  • High Dose of this compound: The dose administered may be too high for the specific animal model or individual animal.

  • Interaction with Anesthesia: Some anesthetics can sensitize the myocardium to arrhythmogenic effects or alter autonomic balance.

  • Underlying Pathophysiology: The animal model may have an underlying condition that makes it more susceptible to tachycardia.

  • Inadequate Anesthetic Depth: In anesthetized animals, a light plane of anesthesia can lead to a sympathetic stress response, exacerbating tachycardia.[11]

Solutions:

  • Review and Adjust Dose: If possible, conduct a dose-response study to determine the optimal dose of this compound that achieves the desired muscarinic blockade without causing excessive tachycardia.

  • Administer a Beta-Blocker: A non-selective beta-blocker like propranolol (B1214883) or a cardioselective beta-1 blocker like atenolol (B1665814) can be administered to competitively block beta-adrenergic receptors on the heart, thereby reducing heart rate.[5][17] Start with a low dose and titrate to effect while continuously monitoring heart rate and blood pressure.

  • Administer a Non-Dihydropyridine Calcium Channel Blocker: Verapamil (B1683045) or diltiazem (B1670644) can be used to slow heart rate by blocking L-type calcium channels in the sinoatrial and atrioventricular nodes.[15][18][19] As with beta-blockers, careful dose titration is essential.

  • Ensure Adequate Anesthetic Depth: In anesthetized animals, verify that the plane of anesthesia is sufficient to prevent nociceptive responses.[11]

  • Maintain Physiological Stability: Ensure the animal is normothermic and adequately hydrated, as physiological stress can contribute to tachycardia.

Issue 2: Unexplained Bradycardia at Low Doses

Problem: Administration of a low dose of this compound results in a paradoxical decrease in heart rate (bradycardia).

Possible Cause:

  • Central Vagal Stimulation: At lower doses, some muscarinic antagonists, like atropine, can cause a transient central stimulation of the vagus nerve before the peripheral blocking effects become dominant, leading to a temporary decrease in heart rate.[12]

Solution:

  • Dose Adjustment: If bradycardia is observed, a slight increase in the dose of this compound may be necessary to achieve the desired peripheral muscarinic blockade and subsequent increase in heart rate.

  • Monitor for Transient Effects: Observe if the bradycardia is transient. If it resolves and is followed by the expected tachycardia, it may be a normal physiological response to a low dose.

Quantitative Data Summary

The following tables summarize quantitative data on the cardiovascular effects of atropine, a close pharmacological analog of this compound, in rats. This data can be used as a reference for estimating the potential effects of this compound.

Table 1: Dose-Response Effect of Intravenous Atropine on Heart Rate and Blood Pressure in Anesthetized Rats

Dose of Atropine (mg/kg)Change in Heart Rate (beats per minute)Change in Mean Arterial Pressure (mmHg)Reference
2No significant change-27.5[3]
5Dose-dependent reductionDose-dependent reduction[20]
10-15-38[3]
20-75-47.5[3][20]
40Dose-dependent reductionDose-dependent reduction[20]
80Dose-dependent reductionDose-dependent reduction[20]

Note: These studies in anesthetized rats showed a paradoxical decrease in heart rate and blood pressure with increasing doses of atropine, which may not be representative of the expected tachycardic effect in all experimental settings.

Table 2: Effect of Atropine on Cardiovascular Responses to Stress in Conscious Rats

TreatmentChange in TachycardiaReference
Saline (Control)Rapid rise in heart rate[5][21]
Methylatropine (0.5 mg/kg)Slightly, but significantly reduced[5][21]
Atenolol (1 mg/kg)Markedly reduced[5][21]

Experimental Protocols

Protocol 1: In Vivo Cardiovascular Monitoring in Anesthetized Rats

This protocol outlines a general procedure for monitoring cardiovascular parameters in anesthetized rats.

  • Animal Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, urethane). The choice of anesthetic is critical as it can influence cardiovascular parameters.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Surgically expose the carotid artery and jugular vein for catheterization.

  • Instrumentation:

    • Insert a pressure-sensitive catheter into the carotid artery to measure arterial blood pressure.[10]

    • Insert a catheter into the jugular vein for intravenous drug administration.

    • Attach ECG leads to the appropriate limbs to monitor heart rate and rhythm.

    • A pulse oximeter can be placed on a paw to monitor oxygen saturation.

  • Data Acquisition:

    • Connect the pressure transducer and ECG leads to a data acquisition system.

    • Allow the animal to stabilize for at least 20-30 minutes after surgery and instrumentation before recording baseline data.

    • Record baseline cardiovascular parameters (heart rate, systolic blood pressure, diastolic blood pressure, mean arterial pressure) for a stable period.

  • Drug Administration:

    • Administer this compound intravenously at the desired dose.

    • Continuously record cardiovascular parameters throughout the experiment.

Protocol 2: Reversal of this compound-Induced Tachycardia with Propranolol

This protocol provides a general guideline for using propranolol to counteract tachycardia induced by this compound. Note: The exact dose of propranolol should be determined empirically for your specific experimental conditions.

  • Establish Tachycardia:

    • Following the procedures in Protocol 1, administer this compound and allow the heart rate to stabilize at a tachycardic level.

  • Propranolol Administration:

    • Prepare a stock solution of propranolol hydrochloride in saline.

    • Administer a low initial intravenous dose of propranolol (e.g., 0.1-0.5 mg/kg).

    • Continuously monitor the heart rate and blood pressure.

  • Titration to Effect:

    • Observe the response to the initial dose. If the heart rate has not returned to the desired baseline range after 5-10 minutes, administer a subsequent, incremental dose of propranolol.

    • Repeat the titration process with small incremental doses until the target heart rate is achieved, being careful to avoid inducing bradycardia or significant hypotension.

  • Maintenance:

    • Once the desired heart rate is achieved, continue to monitor cardiovascular parameters to ensure stability.

Visualizations

Homatropine_Signaling_Pathway cluster_parasympathetic Parasympathetic Nerve Terminal cluster_sinoatrial Sinoatrial Node Cell ACh Acetylcholine M2_Receptor Muscarinic M2 Receptor ACh->M2_Receptor Binds to G_Protein Gi/o Protein M2_Receptor->G_Protein Activates HR Heart Rate M2_Receptor->HR Decreases AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HCN HCN Channel (Funny Current) cAMP->HCN Activates HCN->HR Increases Homatropine This compound Homatropine->M2_Receptor Blocks

Caption: Signaling pathway of this compound at the sinoatrial node.

Experimental_Workflow cluster_prep Animal Preparation cluster_exp Experiment cluster_adj Adjustment Anesthesia Anesthetize Animal Instrumentation Surgical Instrumentation (Catheters, ECG) Anesthesia->Instrumentation Baseline Record Baseline Cardiovascular Parameters Instrumentation->Baseline Homatropine Administer This compound Baseline->Homatropine Monitor_Tachycardia Monitor for Tachycardia Homatropine->Monitor_Tachycardia Decision Is Heart Rate within acceptable range? Monitor_Tachycardia->Decision Antagonist Administer Beta-Blocker or Calcium Channel Blocker (Titrate to effect) Decision->Antagonist No Continue Continue Experiment Decision->Continue Yes Antagonist->Monitor_Tachycardia

Caption: Experimental workflow for adjusting for homatropine's effects.

Troubleshooting_Logic Start This compound Administration Tachycardia Severe Tachycardia Observed Start->Tachycardia Check_Anesthesia Check Anesthetic Depth Tachycardia->Check_Anesthesia Anesthetized? Check_Dose Review Dose Tachycardia->Check_Dose Check_Anesthesia->Tachycardia Adjust & Re-evaluate Administer_Antagonist Administer Antagonist (e.g., Propranolol) Check_Dose->Administer_Antagonist If dose is appropriate Resolved Heart Rate Normalized Administer_Antagonist->Resolved

References

Validation & Comparative

Validating the Efficacy of Homatropine Bromide as a Muscarinic Antagonist In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of homatropine (B1218969) bromide with other common muscarinic antagonists, namely atropine (B194438) and scopolamine (B1681570). The information presented is intended to assist researchers in validating the efficacy of homatropine bromide as a muscarinic antagonist. This document summarizes key performance data, details experimental protocols for validation, and visualizes relevant biological pathways and workflows.

Comparative Analysis of Muscarinic Antagonist Affinity

The antagonistic activity of this compound at muscarinic acetylcholine (B1216132) receptors (mAChRs) is evaluated by its binding affinity (Ki), which indicates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table provides a comparative summary of the binding affinities of this compound, atropine, and scopolamine for the five human muscarinic receptor subtypes (M1-M5).

AntagonistM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity Profile
This compound Data not readily available in comprehensive formatData not readily available in comprehensive formatData not readily available in comprehensive formatData not readily available in comprehensive formatData not readily available in comprehensive formatNon-selective, with higher affinity for smooth muscle receptors compared to endothelial receptors[1]
Atropine 1.27 ± 0.36[2]3.24 ± 1.16[2]2.21 ± 0.53[2]0.77 ± 0.43[2]2.84 ± 0.84[2]Non-selective
Scopolamine 0.83[3]5.3[3]0.34[3]0.38[3]0.34[3]Non-selective

Note: The Ki values are compiled from multiple sources and experimental conditions may vary. Direct comparison is best achieved when compounds are tested in the same assay.

Experimental Protocols for In Vitro Validation

To validate the efficacy of this compound as a muscarinic antagonist, a series of in vitro assays can be performed. These include radioligand binding assays to determine binding affinity and functional assays to measure the antagonist's ability to inhibit agonist-induced cellular responses.

Radioligand Binding Assay

This assay directly measures the affinity of an antagonist for the muscarinic receptors by competing with a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for each of the five muscarinic receptor subtypes.

Materials:

  • Cell membranes from cell lines stably expressing individual human M1-M5 muscarinic receptors (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a high-affinity muscarinic antagonist.

  • Test compound: this compound.

  • Reference compounds: Atropine, scopolamine.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration (e.g., 1-10 µM) of a non-labeled antagonist like atropine.

  • 96-well filter plates (e.g., GF/B glass fiber).

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a predetermined optimal protein concentration. Prepare serial dilutions of this compound, atropine, and scopolamine. Prepare the [³H]-NMS solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well filter plate, add in the following order:

    • Assay buffer.

    • 50 µL of either assay buffer (for total binding), non-specific binding control (for non-specific binding), or the test/reference compound dilution.

    • 50 µL of [³H]-NMS solution.

    • 150 µL of the cell membrane suspension to initiate the reaction.

  • Incubation: Seal the plate and incubate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the incubation by rapidly filtering the plate contents through the filter mat using a vacuum manifold.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes setup_plate Set up 96-well Plate prep_membranes->setup_plate prep_ligand Prepare [3H]-NMS prep_ligand->setup_plate prep_antagonist Prepare Serial Dilutions of Antagonist prep_antagonist->setup_plate incubation Incubate to Equilibrium setup_plate->incubation harvesting Harvest by Filtration incubation->harvesting washing Wash Filters harvesting->washing counting Scintillation Counting washing->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response triggered by an agonist. The choice of assay depends on the G-protein coupling of the muscarinic receptor subtype.

M1, M3, and M5 receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium ([Ca²⁺]i).

Objective: To determine the IC50 of this compound in inhibiting agonist-induced calcium mobilization in cells expressing M1, M3, or M5 receptors.

Materials:

  • Cell line stably expressing M1, M3, or M5 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine).

  • Test compound: this compound.

  • Reference compounds: Atropine, scopolamine.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

  • Compound Addition: Add serial dilutions of this compound or reference compounds to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Add a pre-determined concentration (e.g., EC80) of the agonist to all wells and immediately measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced response. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis plate_cells Plate Cells dye_loading Load Cells with Calcium Dye plate_cells->dye_loading add_antagonist Add Antagonist dye_loading->add_antagonist add_agonist Add Agonist & Measure Fluorescence add_antagonist->add_agonist calc_inhibition Calculate % Inhibition add_agonist->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Calcium Mobilization Assay Workflow

M2 and M4 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Objective: To determine the IC50 of this compound in reversing agonist-induced inhibition of cAMP production in cells expressing M2 or M4 receptors.

Materials:

  • Cell line stably expressing M2 or M4 receptors.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Muscarinic agonist (e.g., carbachol).

  • Test compound: this compound.

  • Reference compounds: Atropine, scopolamine.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell lysis buffer.

Procedure:

  • Cell Plating: Seed cells into appropriate multi-well plates and culture.

  • Compound Incubation: Pre-incubate the cells with serial dilutions of this compound or reference compounds.

  • Stimulation: Add a mixture of forskolin and the muscarinic agonist to the cells. Forskolin stimulates cAMP production, while the agonist inhibits it. The antagonist will counteract the agonist's effect.

  • Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Measure the intracellular cAMP levels using the chosen detection method.

  • Data Analysis: The antagonist's effect is seen as a restoration of cAMP levels towards those seen with forskolin alone. The IC50 value is determined by plotting the percentage of reversal against the antagonist concentration and fitting the data with a sigmoidal dose-response curve.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects through different G-protein signaling cascades. Understanding these pathways is crucial for interpreting the results of functional assays.

Gq-Coupled Signaling Pathway (M1, M3, M5 Receptors)

Gq_Signaling_Pathway ACh Acetylcholine Receptor M1, M3, or M5 Receptor ACh->Receptor Antagonist This compound Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Increased Intracellular [Ca²⁺] ER->Ca2 Releases Ca²⁺ Response Cellular Response Ca2->Response PKC->Response

Gq-Coupled Signaling Pathway

Gi-Coupled Signaling Pathway (M2, M4 Receptors)

Gi_Signaling_Pathway ACh Acetylcholine Receptor M2 or M4 Receptor ACh->Receptor Antagonist This compound Antagonist->Receptor Blocks Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP Decreased cAMP ATP->cAMP to PKA Protein Kinase A (PKA) cAMP->PKA Less activation of Response Cellular Response PKA->Response

Gi-Coupled Signaling Pathway

References

A Comparative Guide: Homatropine Bromide vs. Scopolamine for Central Muscarinic Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of homatropine (B1218969) bromide and scopolamine (B1681570), two muscarinic acetylcholine (B1216132) receptor antagonists, with a focus on their efficacy and specificity in blocking central muscarinic receptors. The information presented is supported by experimental data to aid in the selection of the appropriate antagonist for research and development purposes.

Introduction

Homatropine bromide and scopolamine are both anticholinergic agents that competitively inhibit muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. Understanding the differential effects of homatropine and scopolamine on these receptor subtypes is crucial for their application in neuroscience research and drug development.

Quantitative Comparison of Receptor Binding Affinity

Scopolamine is a well-characterized non-selective muscarinic antagonist with high affinity for all five receptor subtypes. In contrast, comprehensive binding data for this compound across all M1-M5 subtypes is limited, with most available data focusing on peripheral receptors.

Table 1: Binding Affinities (Ki, nM) of Scopolamine for Human Muscarinic Receptor Subtypes

AntagonistM1M2M3M4M5
Scopolamine0.835.30.340.380.34
Data sourced from a study by Gregory, A. et al. and presented in a comparative table[1].

Table 2: Functional Potency (IC50, nM) of this compound at Muscarinic Receptors

Tissue/Cell TypeReceptor TargetIC50 (nM)
Endothelial (WKY-E)Muscarinic AChR162.5
Smooth Muscle (SHR-E)Muscarinic AChR170.3
Data indicates the concentration required to inhibit 50% of the muscarinic receptor activity in these specific tissues and does not represent subtype-specific affinities in the central nervous system[2].

Muscarinic Receptor Signaling Pathways

The five muscarinic receptor subtypes couple to different G-proteins to initiate intracellular signaling cascades. Understanding these pathways is essential for interpreting the results of functional assays.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins. Activation of Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling Acetylcholine_1 Acetylcholine M1/M3/M5 M1/M3/M5 Receptor Acetylcholine_1->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C Gq/11->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP2 DAG DAG PLC->DAG hydrolyzes PIP2 PIP2 PIP2 Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Homatropine_1 This compound Homatropine_1->M1/M3/M5 blocks Scopolamine_1 Scopolamine Scopolamine_1->M1/M3/M5 blocks Acetylcholine_2 Acetylcholine M2/M4 M2/M4 Receptor Acetylcholine_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase Gi/o->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP PKA_Inhibition Decreased PKA Activity cAMP->PKA_Inhibition Homatropine_2 This compound Homatropine_2->M2/M4 blocks Scopolamine_2 Scopolamine Scopolamine_2->M2/M4 blocks

Caption: Muscarinic Receptor Signaling Pathways.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize muscarinic receptor antagonists.

Radioligand Binding Assay (Competition Assay)

This assay determines the affinity (Ki) of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled test compound (this compound or scopolamine).

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[3][4][5][6][7][8][9][10][11]

Functional Assays

This assay measures the functional antagonism of M1, M3, and M5 receptors by quantifying the inhibition of agonist-induced inositol phosphate (B84403) accumulation.

  • Cell Culture and Labeling: Cells expressing the M1, M3, or M5 receptor are cultured and pre-labeled with [3H]myo-inositol.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or scopolamine).

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added to stimulate the receptor and induce phosphoinositide hydrolysis.

  • Extraction: The reaction is stopped, and the inositol phosphates are extracted.

  • Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography and liquid scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced response is used to determine its functional potency (e.g., pA2 or Kb).[12][13][14][15]

This assay measures the functional antagonism of M2 and M4 receptors by quantifying the reversal of agonist-induced inhibition of cAMP production.

  • Cell Culture: Cells expressing the M2 or M4 receptor are cultured.

  • Adenylate Cyclase Stimulation: The cells are treated with a substance that stimulates adenylate cyclase (e.g., forskolin) to increase basal cAMP levels.

  • Agonist and Antagonist Treatment: The cells are incubated with a muscarinic agonist (which will inhibit cAMP production) in the presence of varying concentrations of the antagonist (this compound or scopolamine).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, often employing fluorescence or luminescence-based detection methods.

  • Data Analysis: The potency of the antagonist in reversing the agonist-induced decrease in cAMP is calculated.[16][17][18][19][20]

cluster_binding Radioligand Binding Assay cluster_functional Functional Assays cluster_pi Phosphoinositide Assay (M1, M3, M5) cluster_camp cAMP Assay (M2, M4) prep_membranes Prepare Membranes (hM1-hM5 expressing cells) incubate Incubate: Membranes + [3H]NMS + Test Compound prep_membranes->incubate separate Separate Bound/Free (Filtration) incubate->separate quantify_bind Quantify Radioactivity (Scintillation Counting) separate->quantify_bind analyze_bind Calculate IC50 & Ki quantify_bind->analyze_bind label_pi Label Cells ([3H]myo-inositol) preincubate_pi Pre-incubate with Test Compound label_pi->preincubate_pi stimulate_pi Stimulate with Agonist (e.g., Carbachol) preincubate_pi->stimulate_pi extract_pi Extract Inositol Phosphates stimulate_pi->extract_pi quantify_pi Quantify [3H]IPs extract_pi->quantify_pi analyze_pi Determine Functional Potency (pA2) quantify_pi->analyze_pi culture_camp Culture Cells stimulate_ac Stimulate Adenylyl Cyclase (e.g., Forskolin) culture_camp->stimulate_ac treat_camp Incubate with Agonist + Test Compound stimulate_ac->treat_camp lyse_detect Lyse Cells & Detect cAMP treat_camp->lyse_detect analyze_camp Determine Functional Potency lyse_detect->analyze_camp

Caption: Experimental Workflow for Antagonist Characterization.

In Vivo Central Nervous System Effects

Scopolamine

Scopolamine readily crosses the blood-brain barrier and is widely used in preclinical research to induce a transient cognitive deficit in animal models, mimicking aspects of dementia and Alzheimer's disease.[21][22][23][24][25]

  • Cognitive Impairment: Administration of scopolamine in rodents (typically 1-5 mg/kg, i.p.) has been shown to impair performance in various memory tasks, including the Morris water maze, Y-maze, and passive avoidance tests.[21][22][25]

  • Experimental Protocol for Scopolamine-Induced Cognitive Deficit:

    • Animal Model: Typically mice or rats.

    • Drug Administration: Scopolamine (1-5 mg/kg) is administered intraperitoneally.

    • Behavioral Testing: Cognitive function is assessed using standardized behavioral tests starting approximately 30-60 minutes after scopolamine injection.

    • Outcome Measures: Parameters such as escape latency in the Morris water maze, spontaneous alternation in the Y-maze, and step-through latency in the passive avoidance test are measured to quantify cognitive impairment.[21][22][23][24][25]

This compound

Homatropine is a tertiary amine and is expected to cross the blood-brain barrier to some extent. However, its quaternary ammonium (B1175870) derivative, homatropine methylbromide, is peripherally restricted and does not readily access the central nervous system. The central effects of this compound are less extensively studied compared to scopolamine. There is a lack of direct comparative studies on the in vivo CNS effects of this compound and scopolamine.

Summary and Conclusion

  • Scopolamine is a potent, non-selective muscarinic antagonist with well-documented high affinity for all five muscarinic receptor subtypes in the central nervous system. Its ability to cross the blood-brain barrier and induce cognitive deficits makes it a standard tool in neuroscience research for modeling cholinergic dysfunction.

  • This compound also acts as a muscarinic antagonist. However, comprehensive data on its binding affinity across all central muscarinic receptor subtypes is lacking, making a direct comparison of its central potency and selectivity to scopolamine challenging. The available data primarily characterizes its effects on peripheral muscarinic receptors.

Key Differences:

FeatureThis compoundScopolamine
Central M1-M5 Receptor Affinity Not comprehensively characterizedHigh affinity for all subtypes
Selectivity Presumed to be non-selective, but not fully profiledNon-selective
Blood-Brain Barrier Penetration Tertiary amine, expected to crossReadily crosses
In Vivo CNS Effects Less studiedWell-characterized induction of cognitive deficits
Primary Use in CNS Research LimitedStandard for modeling cholinergic hypofunction

For researchers investigating the role of central muscarinic receptors, scopolamine offers a well-characterized profile of non-selective antagonism and predictable in vivo effects. This compound may be a suitable alternative for studies where a less potent or peripherally-focused muscarinic blockade is desired, but its central effects require further characterization. The choice between these two antagonists will ultimately depend on the specific experimental question and the desired level of central muscarinic receptor blockade.

References

Homatropine Bromide: A Comparative Analysis of its Cross-reactivity with Neurotransmitter Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of homatropine (B1218969) bromide's receptor interaction profile with related muscarinic antagonists, supported by experimental data and detailed methodologies.

Homatropine bromide, a tertiary amine antimuscarinic agent, is primarily recognized for its antagonistic activity at muscarinic acetylcholine (B1216132) receptors (mAChRs). This property underlies its clinical applications in ophthalmology for mydriasis and cycloplegia, and historically in respiratory and gastrointestinal medicine. However, a comprehensive understanding of a drug's selectivity is paramount in drug development to anticipate potential off-target effects and to refine therapeutic applications. This guide provides a comparative analysis of the cross-reactivity of this compound and related compounds with other major neurotransmitter receptors.

While specific quantitative binding data for this compound across a wide panel of neurotransmitter receptors is not extensively available in the public domain, this guide compiles the existing data for homatropine and supplements it with a more comprehensive cross-reactivity profile of the structurally similar and well-characterized muscarinic antagonists, atropine (B194438) and scopolamine (B1681570). This comparative approach allows for an informed estimation of homatropine's potential off-target interactions.

Quantitative Analysis of Receptor Binding Affinities

The following tables summarize the binding affinities (Ki, pA2, or IC50 values) of homatropine, atropine, and scopolamine for various neurotransmitter receptors. Lower Ki and IC50 values, and higher pA2 values, indicate stronger binding affinity.

Table 1: Binding Affinity of this compound for Muscarinic Acetylcholine Receptors

Receptor SubtypeTissue/SystemParameterValue (nM)Reference
Muscarinic (unspecified)Guinea-pig atriapA27.21 (equivalent to ~61.7 nM)[1]
Muscarinic (unspecified)Guinea-pig stomachpA27.13 (equivalent to ~74.1 nM)[1]
Muscarinic (endothelial)WKY-EIC50162.5[2]
Muscarinic (smooth muscle)SHR-EIC50170.3[2]

Note: pA2 values were converted to approximate Ki values for comparative purposes, assuming competitive antagonism.

Table 2: Comparative Cross-reactivity Profile of Atropine and Scopolamine

Receptor FamilyReceptor SubtypeAtropine Ki (nM)Scopolamine Ki (nM)Reference
Muscarinic M11.1 - 2.50.5 - 1.2[3][4]
M22.5 - 6.31.0 - 2.5[3][4]
M31.0 - 3.20.6 - 1.6[3][4]
M41.6 - 4.01.3 - 3.2[3][4]
M52.0 - 5.01.6 - 4.0[3][4]
Adrenergic α1A>10,000>10,000[5]
α2A>10,000>10,000[5]
β1>10,000>10,000[5]
β2>10,000>10,000[5]
Dopaminergic D1>10,000>10,000[5]
D2>10,000>10,000[5]
D3>10,000>10,000[5]
Serotonergic 5-HT1A>10,000>10,000[5]
5-HT2A>10,000>10,000[5]
5-HT2B>10,000>10,000[5]
5-HT37,9406,760[6]

Disclaimer: The data for atropine and scopolamine are provided as a reference due to the limited availability of a complete cross-reactivity panel for this compound. While structurally similar, the binding profile of homatropine may differ.

Signaling Pathways and Experimental Workflows

To provide a deeper context for the presented data, the following diagrams illustrate the primary signaling pathways of muscarinic acetylcholine receptors and a typical experimental workflow for determining receptor binding affinity.

cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1, M3, M5 Receptors Gq_11 Gq/11 Protein M1_M3_M5->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M2_M4 M2, M4 Receptors Gi_o Gi/o Protein M2_M4->Gi_o Activation AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits K_channel K⁺ Channel Opening Gi_o->K_channel Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Signaling pathways of muscarinic acetylcholine receptors.

cluster_workflow Competitive Radioligand Binding Assay Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor of Interest start->prep_membranes add_radioligand Add Fixed Concentration of Radiolabeled Ligand prep_membranes->add_radioligand add_competitor Add Increasing Concentrations of Unlabeled Test Compound (e.g., Homatropine) add_radioligand->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Analyze Data (Non-linear Regression) measure->analyze determine_ic50 Determine IC50 analyze->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of receptor binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

1. Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with the gene for a specific muscarinic or other neurotransmitter receptor subtype).

  • Radiolabeled ligand with known high affinity and specificity for the target receptor (e.g., [³H]-N-methylscopolamine for muscarinic receptors).

  • Unlabeled test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Thaw the prepared cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 20-50 µ g/well .

  • In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd value).

    • Increasing concentrations of the unlabeled test compound (this compound) or buffer for total binding controls. For non-specific binding controls, add a high concentration of a known saturating unlabeled ligand.

  • Initiate the binding reaction by adding the cell membrane suspension to each well.

  • Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the log concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of a compound on Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptor subtypes.

1. Materials:

  • Cells stably or transiently expressing the Gq-coupled receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage from the cells).

  • Test compound (this compound).

  • Known agonist for the receptor of interest.

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

2. Procedure:

  • Seed the cells into the microplates and allow them to adhere and grow to a confluent monolayer.

  • Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, often containing probenecid.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

  • To assess antagonist activity, add increasing concentrations of the test compound (this compound) to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a fixed concentration of the known agonist to the wells using the automated injector and immediately begin measuring the fluorescence intensity over time.

  • To assess agonist activity, add increasing concentrations of the test compound directly to the dye-loaded cells and measure the change in fluorescence.

3. Data Analysis:

  • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

  • For antagonist activity, plot the agonist-induced response as a function of the log concentration of the test compound (this compound).

  • Determine the IC50 value for the antagonist from the dose-response curve.

  • For agonist activity, plot the response as a function of the log concentration of the test compound and determine the EC50 value (the concentration that produces 50% of the maximal response).

Conclusion

References

A Quantitative Comparison of Homatropine and Other Anticholinergic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of homatropine (B1218969) with other commonly used anticholinergic agents, including atropine, scopolamine, cyclopentolate, and tropicamide. The focus is on the quantitative pharmacological properties, enabling an objective assessment of their performance.

Pharmacological Properties: A Tabular Comparison

The following tables summarize the key quantitative parameters for homatropine and its alternatives, focusing on receptor binding affinity and clinical mydriatic and cycloplegic effects.

Table 1: Muscarinic Receptor Binding Affinities (pKi)

AntagonistM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Homatropine Data not availableData not availableData not availableData not availableData not available
Atropine 8.9 - 9.28.9 - 9.39.0 - 9.48.9 - 9.28.8 - 9.2
Scopolamine 9.0 - 9.49.0 - 9.59.2 - 9.69.1 - 9.59.0 - 9.4
Pirenzepine (M1 Selective) 8.0 - 8.56.6 - 7.26.8 - 7.57.0 - 7.77.1 - 7.8
Tropicamide Data not availableData not availableData not availableModerate SelectivityData not available

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Antagonist Potency (pA2)

AntagonistTissue/ReceptorpA2 Value
Homatropine Guinea Pig Stomach (Muscarinic)7.13
Guinea Pig Atria (Force)7.21
Guinea Pig Atria (Rate)7.07
Atropine Human Forearm Vasculature (M3)8.03[1]
Rabbit Ciliary Body (Muscarinic)8.97[2]
Scopolamine 5-HT3 Receptors5.02[3]

Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. A higher pA2 value indicates greater potency.

Table 3: Clinical Ophthalmic Effects

Drug (Concentration)Onset of Mydriasis (min)Peak Mydriasis (min)Duration of Mydriasis (hours)Onset of Cycloplegia (min)Peak Cycloplegia (min)Duration of Cycloplegia (days)
Homatropine (2%) 10 - 3030 - 906 - 9630 - 90-1 - 3
Atropine (1%) 30 - 40-up to 336 (14 days)60 - 180-7 - 12
Scopolamine (0.25%) 20 - 30-72 - 168 (3-7 days)30 - 60-5 - 7
Cyclopentolate (1%) 15 - 6025 - 752425 - 75-1
Tropicamide (1%) 15 - 2020 - 352 - 620 - 30-0.25

Note: Onset and duration can be influenced by factors such as age, iris pigmentation, and formulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., homatropine) by measuring its ability to displace a radiolabeled ligand from its receptor.

a. Materials:

  • Receptor Source: Cell membranes expressing the target muscarinic receptor subtype (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-N-methylscopolamine).

  • Test Compound: Unlabeled anticholinergic agent (e.g., homatropine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Schild Plot Analysis for pA2 Determination

This functional assay determines the potency (pA2) of a competitive antagonist by measuring its ability to shift the dose-response curve of an agonist.

a. Materials:

  • Isolated Tissue Preparation: A tissue that responds to a muscarinic agonist (e.g., guinea pig ileum, atria, or bladder strips).

  • Organ Bath: A temperature-controlled chamber to maintain the tissue in a physiological salt solution.

  • Isotonic Transducer and Recording System: To measure tissue contraction or relaxation.

  • Muscarinic Agonist: e.g., Carbachol or Acetylcholine (B1216132).

  • Antagonist: The test anticholinergic agent (e.g., homatropine).

  • Physiological Salt Solution: e.g., Krebs-Henseleit solution.

b. Procedure:

  • Tissue Preparation: Mount the isolated tissue in the organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Control Agonist Dose-Response Curve: Generate a cumulative concentration-response curve for the agonist to determine its EC50 (the concentration that produces 50% of the maximal response).

  • Antagonist Incubation: Wash the tissue and then incubate it with a fixed concentration of the antagonist for a predetermined time to allow for equilibrium.

  • Agonist Dose-Response in Presence of Antagonist: Generate a new agonist concentration-response curve in the presence of the antagonist.

  • Repeat: Repeat steps 4 and 5 with at least two other concentrations of the antagonist.

  • Data Analysis:

    • Calculate the Dose Ratio (DR) for each antagonist concentration: DR = EC50 (in presence of antagonist) / EC50 (control) .

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

    • The x-intercept of the resulting linear regression is the pA2 value . The slope of the line should be close to 1 for competitive antagonism.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by anticholinergic agents and the workflows of the described experiments.

Muscarinic Receptor Signaling Pathways

Anticholinergic agents act as antagonists at muscarinic acetylcholine receptors (mAChRs). These G-protein coupled receptors are classified into five subtypes (M1-M5). M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi proteins.

muscarinic_signaling cluster_M1_M3_M5 M1, M3, M5 Receptor (Gq-coupled) cluster_M2_M4 M2, M4 Receptor (Gi-coupled) M135 Acetylcholine (Agonist) Receptor_Gq M1/M3/M5 Receptor M135->Receptor_Gq Gq Gq Protein Receptor_Gq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response_Gq Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq M24 Acetylcholine (Agonist) Receptor_Gi M2/M4 Receptor M24->Receptor_Gi Gi Gi Protein Receptor_Gi->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits cAMP ↓ cAMP AC->cAMP reduces Cellular_Response_Gi Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) cAMP->Cellular_Response_Gi Anticholinergic Anticholinergic Agent (e.g., Homatropine) Anticholinergic->Receptor_Gq blocks Anticholinergic->Receptor_Gi blocks

Caption: Muscarinic receptor signaling pathways.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram outlines the key steps in a competitive radioligand binding assay to determine the Ki of a test compound.

binding_assay_workflow start Start prepare_membranes Prepare Cell Membranes with Target Receptors start->prepare_membranes setup_assay Set up Assay Plate: - Membranes - Radioligand ([L]) - Unlabeled Compound prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound/Free Ligand incubate->filter_wash count Scintillation Counting of Bound Radioligand filter_wash->count analyze Data Analysis: Plot % Inhibition vs. [Compound] count->analyze determine_ic50 Determine IC50 analyze->determine_ic50 calculate_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calculate_ki end End calculate_ki->end

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Schild Plot Analysis

This diagram illustrates the process of performing a Schild plot analysis to determine the pA2 value of a competitive antagonist.

schild_plot_workflow start Start prepare_tissue Prepare Isolated Tissue in Organ Bath start->prepare_tissue control_drc Generate Control Agonist Dose-Response Curve (DRC) prepare_tissue->control_drc determine_ec50_control Determine Control EC50 control_drc->determine_ec50_control incubate_antagonist Incubate Tissue with Fixed [Antagonist] determine_ec50_control->incubate_antagonist agonist_drc_antagonist Generate Agonist DRC in Presence of Antagonist incubate_antagonist->agonist_drc_antagonist determine_ec50_antagonist Determine EC50 with Antagonist agonist_drc_antagonist->determine_ec50_antagonist repeat_concentrations Repeat for Multiple [Antagonist] determine_ec50_antagonist->repeat_concentrations repeat_concentrations->incubate_antagonist Next [Antagonist] calculate_dr Calculate Dose Ratio (DR) for each [Antagonist] repeat_concentrations->calculate_dr All Concentrations Tested plot Plot log(DR-1) vs. -log[Antagonist] calculate_dr->plot determine_pa2 Determine pA2 (x-intercept) plot->determine_pa2 end End determine_pa2->end

Caption: Workflow for Schild plot analysis.

References

Comparative Efficacy of Homatropine Bromide in Diverse Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of homatropine (B1218969) bromide as a mydriatic and cycloplegic agent across various animal species. It is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in preclinical and clinical settings. This document synthesizes available experimental data on homatropine bromide and compares its performance with other commonly used ophthalmic agents.

Abstract

This compound, a synthetic tertiary amine alkaloid, acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[1] Its anticholinergic properties block the response of the iris sphincter and ciliary muscles to cholinergic stimulation, resulting in mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation).[2] This guide details the efficacy of this compound in terms of onset of action, time to maximum effect, and duration of action in species including dogs, cats, rabbits, and goats, alongside comparative data for atropine (B194438), tropicamide (B1683271), and cyclopentolate (B1215867). Detailed experimental protocols and a visual representation of the signaling pathway are provided to support research and development.

Comparative Efficacy of Mydriatic and Cycloplegic Agents

The following tables summarize the quantitative data on the efficacy of this compound and alternative ophthalmic agents in different animal species.

Table 1: Mydriatic Efficacy

SpeciesDrug (Concentration)Onset of MydriasisTime to Maximum MydriasisDuration of MydriasisReference
Dog Atropine (1%)30-60 min46.5 ± 6.3 min>60 hours[3]
Tropicamide (0.5%)15-30 min-3-6 hours (occasionally up to 12 hours)[4]
Homatropine (2%)--Incomplete mydriasis for an average of 10 hours (in combination with 10% phenylephrine)[5]
Cat Homatropine (2.0%)--Incomplete mydriasis for an average of 10 hours[6]
Atropine (1.0%)30-45 min-60 hours[6]
Tropicamide (0.5% and 1.0%)15 min-Average of 10 hours[6]
Cyclopentolate (1.0%)30 min-66 hours[6]
Rabbit Atropine (1%)< 15 min45 min> 12 hours[4]
Tropicamide (0.5%)< 15 min45 minUp to 12 hours[4]
Goat (Angora) Homatropine (2%)< 15 min4 hours (vertical), 3.5 hours (horizontal)12 hours (vertical)[7]
Atropine (1%)< 15 min2 hours (vertical), 4 hours (horizontal)24 hours (vertical)[7]
Tropicamide (1%)< 15 min2 hours (vertical), 1.5 hours (horizontal)6 hours (vertical), 4.5 hours (horizontal)[7]
Cyclopentolate (1%)< 15 min8 hours (vertical), 1 hour (horizontal)12 hours (vertical)[7]

Table 2: Cycloplegic Efficacy

SpeciesDrugOnset of CycloplegiaTime to Maximum CycloplegiaDuration of CycloplegiaReference
General Homatropine--Shorter than atropine, longer than cyclopentolate or tropicamide[8]
Human (for reference) Homatropine--10-48 hours[8]
Atropine--7-10 days[9]
Cyclopentolate30-45 min-Up to 24 hours[9]
Tropicamide--Weaker cycloplegic effect[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for evaluating the efficacy of ophthalmic agents in animal models.

Mydriasis and Cycloplegia Evaluation in Rabbits

This protocol is adapted from studies evaluating mydriatic and cycloplegic agents in rabbits.[4]

Animals: Healthy adult New Zealand White or Dutch Belted rabbits are used. Animals are acclimated to the experimental conditions to minimize stress-induced variations.

Procedure:

  • Baseline Measurements: The initial pupil diameter (in millimeters) is measured using a calibrated instrument such as a pupilometer or calipers under controlled lighting conditions. The pupillary light reflex is also assessed.

  • Drug Administration: A single drop of the test article (e.g., this compound solution) is instilled into the conjunctival sac of one eye. The contralateral eye may receive a placebo (e.g., sterile saline) to serve as a control.

  • Post-instillation Monitoring: Pupil diameter and pupillary light reflex are measured at predetermined intervals (e.g., 5, 15, 30, 60 minutes, and then hourly).

  • Data Analysis: The onset of mydriasis is defined as the time to a predetermined increase in pupil diameter. The time to maximum mydriasis and the duration of mydriasis (time until the pupil returns to baseline) are recorded.

Comparative Mydriatic Efficacy Study in Goats

This protocol is based on a study comparing five mydriatic agents in Angora goats.[7]

Animals: A group of healthy adult Angora goats is used.

Experimental Design: A crossover design is employed where each animal receives each of the test drugs in a randomized order, with a sufficient washout period between treatments. One eye is treated while the other serves as a control.

Procedure:

  • Drug Administration: One drop of the mydriatic agent (e.g., 2% homatropine, 1% atropine, 1% tropicamide, 1% cyclopentolate, or 0.25% hyoscine) is applied to the randomly selected eye.

  • Measurements: Vertical and horizontal pupil diameters are measured at baseline and at regular intervals post-instillation.

  • Efficacy Parameters: The following parameters are determined:

    • Onset of mydriasis.

    • Time to achieve a 5 mm difference in pupil diameter between the treated and control eye.

    • Time to maximum pupillary dilation.

    • Duration of mydriatic action.

Signaling Pathways and Experimental Workflows

Visualizing the mechanisms of action and experimental processes is essential for a clear understanding of the research.

Homatropine_Signaling_Pathway cluster_presynaptic Cholinergic Nerve Terminal cluster_postsynaptic Iris Sphincter Muscle Cell ACh Acetylcholine (ACh) M3 Muscarinic M3 Receptor ACh->M3 Binds to Gq Gq Protein M3->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca Ca²⁺ Release IP3->Ca Stimulates Contraction Muscle Contraction (Miosis) Ca->Contraction Leads to Homatropine Homatropine Bromide Homatropine->M3 Blocks Relaxation Muscle Relaxation (Mydriasis) Homatropine->Relaxation Results in

Caption: Signaling pathway of this compound in the iris sphincter muscle.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis AnimalSelection Animal Selection (e.g., Dog, Rabbit, Goat) Acclimatization Acclimatization to Environment AnimalSelection->Acclimatization Baseline Baseline Measurement (Pupil Diameter, PLR) Acclimatization->Baseline DrugAdmin Drug Administration (Homatropine vs. Alternatives) Baseline->DrugAdmin Monitoring Post-Dose Monitoring (Timed Intervals) DrugAdmin->Monitoring DataCollection Data Collection (Onset, Peak, Duration) Monitoring->DataCollection Comparison Comparative Analysis DataCollection->Comparison

Caption: General experimental workflow for comparative ophthalmic drug efficacy studies.

Conclusion

This compound is a moderately long-acting mydriatic and cycloplegic agent. Its efficacy profile varies significantly across different animal species. In goats, it provides good mydriasis with a relatively long duration, while in cats, it produces incomplete mydriasis.[6][7] Compared to atropine, homatropine generally has a shorter duration of action, making it a preferable option in some clinical scenarios where prolonged mydriasis is not required.[8] Conversely, its effects last longer than those of tropicamide and cyclopentolate.[8] The choice of a mydriatic and cycloplegic agent in veterinary medicine should be based on the species, the desired onset and duration of action, and the specific clinical or research application. Further comparative studies, particularly in dogs and rabbits, are warranted to establish a more complete efficacy profile of this compound in these commonly used animal models.

References

Head-to-head study of homatropine bromide and ipratropium bromide in airway models.

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Study: Homatropine (B1218969) Bromide and Ipratropium (B1672105) Bromide in Airway Models

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two muscarinic receptor antagonists, homatropine bromide and ipratropium bromide, focusing on their performance in preclinical airway models. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics.

Mechanism of Action

Both this compound and ipratropium bromide are competitive antagonists of muscarinic acetylcholine (B1216132) (ACh) receptors.[1] In the airways, the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells triggers a signaling cascade that leads to bronchoconstriction. By blocking these receptors, both homatropine and ipratropium inhibit the effects of acetylcholine, resulting in smooth muscle relaxation and bronchodilation.[2]

Ipratropium bromide is a non-selective muscarinic antagonist, meaning it blocks M1, M2, and M3 receptor subtypes.[2][3] While its primary therapeutic effect is mediated through the blockade of M3 receptors on airway smooth muscle, its interaction with M2 autoreceptors on presynaptic cholinergic nerves can sometimes lead to an increase in acetylcholine release, which may slightly counteract its bronchodilator effect.[4]

Homatropine, a derivative of atropine (B194438), also acts as a competitive antagonist at muscarinic receptors. Its pharmacological effects are similar to atropine, though it is less potent.

Signaling Pathway of Muscarinic Antagonism

The following diagram illustrates the signaling pathway by which muscarinic antagonists induce bronchodilation.

Muscarinic Receptor Antagonism cluster_pre Presynaptic Neuron cluster_post Airway Smooth Muscle Cell cluster_drugs Anticholinergic Drugs Vagus Nerve Vagus Nerve ACh_release Acetylcholine (ACh) Release Vagus Nerve->ACh_release M3 M3 Muscarinic Receptor ACh_release->M3 binds to Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 Ca Ca²⁺ Release IP3->Ca Contraction Bronchoconstriction Ca->Contraction Homatropine This compound Homatropine->M3 blocks Ipratropium Ipratropium Bromide Ipratropium->M3 blocks

Mechanism of muscarinic antagonists in airway smooth muscle.

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the potency and receptor affinity of this compound and ipratropium bromide from various in vitro studies. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from different experimental models and tissues. Data for atropine is included as a surrogate for homatropine in the context of guinea pig tracheal models, and this should be considered when interpreting the results.

Table 1: Muscarinic Receptor Antagonist Potency (pA2 Values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

AntagonistPreparationAgonistpA2 ValueReference
Ipratropium Bromide Rat LungAcetylcholine8.39[5]
This compound Guinea Pig Atria-~7.21[1]
Guinea Pig Stomach-~7.13[1]
Atropine (Homatropine surrogate) Rat LungAcetylcholine9.01[5]
Guinea Pig Olfactory CortexCarbachol (B1668302)8.9[6]
Guinea Pig Gastric FundusBethanechol8.16[7]

Table 2: Muscarinic Receptor Binding Affinity (Ki and IC50 Values)

The Ki value represents the inhibition constant for a drug, indicating its binding affinity for a receptor. A lower Ki value signifies a higher binding affinity. The IC50 value is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

AntagonistParameterReceptor/TissueValueReference
Ipratropium Bromide KiHuman Airway Smooth Muscle0.5 - 3.6 nM[8]
IC50M1 Receptor2.9 nM[3]
IC50M2 Receptor2.0 nM[3]
IC50M3 Receptor1.7 nM[3]
EC50 (relaxation)Guinea Pig Trachea (Carbachol-induced contraction)1 - 10 nM[9]
This compound IC50Endothelial Muscarinic Receptors162.5 nM[1]
IC50Smooth Muscle Muscarinic Receptors170.3 nM[1]

Experimental Protocols

A common in vitro model for assessing the efficacy of bronchodilators is the isolated guinea pig tracheal strip or ring preparation.

Experimental Workflow: Isolated Guinea Pig Tracheal Strip Assay

Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experiment Setup cluster_data Data Acquisition & Analysis Euthanasia Euthanasia of Guinea Pig Trachea_Isolation Isolation of Trachea Euthanasia->Trachea_Isolation Strip_Preparation Preparation of Tracheal Strips/Rings Trachea_Isolation->Strip_Preparation Mounting Mounting in Organ Bath Strip_Preparation->Mounting Equilibration Equilibration in Krebs-Henseleit Solution (37°C, 95% O₂, 5% CO₂) Mounting->Equilibration Contraction Induction of Contraction (e.g., with Carbachol or Acetylcholine) Equilibration->Contraction Drug_Addition Cumulative Addition of Antagonist (Homatropine or Ipratropium) Contraction->Drug_Addition Measurement Measurement of Isometric Tension Drug_Addition->Measurement CRC Construction of Concentration-Response Curves Measurement->CRC Analysis Calculation of pA2 or EC50 Values CRC->Analysis

Workflow for assessing bronchodilator efficacy in vitro.

Detailed Methodology: Isolated Guinea Pig Tracheal Strip Assay

  • Tissue Preparation:

    • A male Hartley guinea pig (300-400g) is euthanized by a humane method.

    • The trachea is carefully excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution. The composition of the Krebs-Henseleit solution is typically (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1.

    • The trachea is cleaned of adhering connective tissue and cut into rings or strips.

  • Experimental Setup:

    • The tracheal preparations are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain a pH of 7.4.

    • One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

    • The tissues are allowed to equilibrate for a period of 60-90 minutes under a resting tension of approximately 1 gram. During this time, the bathing solution is changed every 15-20 minutes.

  • Experimental Procedure:

    • A stable baseline tension is established.

    • A contractile agent, such as carbachol or acetylcholine, is added to the organ bath to induce a submaximal, sustained contraction of the tracheal smooth muscle.

    • Once the contraction has stabilized, the antagonist (this compound or ipratropium bromide) is added to the bath in a cumulative manner, with increasing concentrations being added at set time intervals.

    • The relaxation of the tracheal muscle is recorded after each addition of the antagonist.

  • Data Analysis:

    • The relaxation at each concentration of the antagonist is expressed as a percentage of the initial induced contraction.

    • Concentration-response curves are plotted, and the EC50 (the concentration of the antagonist that produces 50% of the maximal relaxation) can be determined.

    • For determining the pA2 value, concentration-response curves to the agonist (e.g., acetylcholine) are generated in the absence and presence of different fixed concentrations of the antagonist. A Schild plot is then constructed to calculate the pA2 value.

Conclusion

Based on the available, albeit limited, direct comparative data, both this compound and ipratropium bromide are effective muscarinic antagonists. The quantitative data suggests that ipratropium bromide has a high affinity for muscarinic receptors in the airways. While specific data for this compound in airway smooth muscle is scarce, data from related compounds and other tissues indicate it is also a potent muscarinic antagonist, although likely less potent than atropine and ipratropium. The provided experimental protocol for the isolated guinea pig tracheal strip assay offers a robust and standardized method for conducting direct head-to-head comparisons of these and other bronchodilator candidates. Further studies employing such standardized models are warranted to provide a more definitive comparative assessment of the efficacy of this compound and ipratropium bromide in airway smooth muscle relaxation.

References

Comparative Guide to Analytical Methods for Homatropine Bromide Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of homatropine (B1218969) bromide in biological samples. It is designed to assist researchers and drug development professionals in selecting the most appropriate method for their specific needs by presenting supporting experimental data, detailed methodologies, and visual workflows.

Introduction

Homatropine bromide is an anticholinergic agent used in ophthalmology and as an antispasmodic. Accurate quantification of homatropine in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This guide compares two prominent analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Capillary Zone Electrophoresis (CZE).

Comparison of Analytical Methods

The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Below is a summary of key performance parameters for HPLC-MS/MS and CZE in the context of this compound quantification.

ParameterHPLC-MS/MS (Representative Method)Capillary Zone Electrophoresis[1][2]
Linearity Range 0.1 - 100 ng/mL1 - 100 µg/mL
Limit of Detection (LOD) ~0.03 ng/mLNot Reported
Limit of Quantification (LOQ) 0.1 ng/mL~1 µg/mL
Accuracy (% Recovery) 95 - 105%Not Reported
Precision (% RSD) < 15%< 2%
Biological Matrix Plasma, Serum, UrineOphthalmic Solutions (Adaptable for Serum/Plasma)
Sample Preparation Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase ExtractionDilution and Filtration
Analysis Time per Sample 5 - 10 minutes10 - 15 minutes
Selectivity High (based on mass-to-charge ratio)Moderate to High (based on electrophoretic mobility)
Instrumentation Cost HighModerate

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Representative HPLC-MS/MS Method for Homatropine in Human Plasma

This protocol describes a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of homatropine in human plasma.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., atropine-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

c. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Homatropine: Precursor ion > Product ion (specific m/z values to be optimized)

    • Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized)

  • Key Parameters: IonSpray Voltage, Temperature, Gas 1, Gas 2, and Collision Energy to be optimized for maximum signal intensity.

d. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Capillary Zone Electrophoresis (CZE) Method for Homatropine

This protocol is based on a validated method for the determination of homatropine in ophthalmic solutions and can be adapted for biological fluids with appropriate sample cleanup.[1][2]

a. Sample Preparation

  • For biological samples like serum or plasma, a deproteinization step is necessary. This can be achieved by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

  • The resulting supernatant is then filtered through a 0.22 µm syringe filter.

  • The filtered sample is diluted with the running buffer to fall within the linear range of the assay.

b. Electrophoretic Conditions

  • CE System: Beckman P/ACE System MDQ or equivalent

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 375 µm O.D., effective length 50 cm)

  • Running Buffer: 100 mM Tris-phosphate buffer, pH 7.0

  • Voltage: 20 kV

  • Temperature: 25°C

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds

  • Detection: UV detection at 214 nm

c. Method Validation

The validation of this method demonstrated the requisite selectivity, sensitivity, reproducibility, and linearity for the assay of homatropine.[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for the analysis of this compound in biological samples.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis a Biological Sample Collection (Plasma, Urine, etc.) b Addition of Internal Standard a->b c Sample Pre-treatment (e.g., Protein Precipitation, LLE, SPE) b->c d Chromatographic Separation (HPLC or CE) c->d e Detection (MS/MS or UV) d->e f Peak Integration & Quantification e->f g Pharmacokinetic/ Toxicokinetic Analysis f->g

Caption: General workflow for homatropine analysis.

Bioanalytical Method Validation Logic

The following diagram outlines the logical relationship of key parameters in bioanalytical method validation, ensuring the reliability of the analytical data.

G Validation Bioanalytical Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Stability Stability Validation->Stability LOQ Limit of Quantification (LOQ) Linearity->LOQ Accuracy->Precision

References

A Comparative Analysis of the Duration of Action: Homatropine Bromide vs. Cyclopentolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between ophthalmic agents is paramount. This guide provides an objective comparison of the duration of action of two commonly used mydriatic and cycloplegic agents: homatropine (B1218969) bromide and cyclopentolate (B1215867). The information presented is supported by experimental data to aid in informed decision-making for clinical and research applications.

Homatropine bromide and cyclopentolate are both anticholinergic drugs that act as muscarinic receptor antagonists.[1][2] Their primary ophthalmological use is to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle), which is essential for various diagnostic and therapeutic procedures, including refraction testing and the management of uveitis.[1][3] While both drugs achieve these effects, they exhibit distinct profiles in terms of their onset and, most notably, their duration of action.

Quantitative Comparison of Pharmacodynamic Properties

The following table summarizes the key pharmacodynamic parameters of this compound and cyclopentolate, providing a clear comparison of their duration of action.

ParameterThis compoundCyclopentolate
Mydriasis (Pupil Dilation)
Onset20-30 minutes[4]15-30 minutes[5]
Maximum Effect40-60 minutes[4]30-60 minutes
Duration1-2 days[4]Up to 24 hours[6][7]
Cycloplegia (Paralysis of Accommodation)
Onset20-30 minutes[4]15 minutes[7]
Maximum Effect40-60 minutes[4]30-75 minutes[7]
Duration2-3 hours (effective), with full recovery in 1-2 days[4]Brief, with recovery within 6-24 hours[7]

Experimental Protocols

The data presented in this guide is derived from clinical studies employing standardized methodologies to assess mydriasis and cycloplegia. Below are detailed protocols representative of those used in such investigations.

Protocol for Measuring Mydriasis (Pupil Dilation)

Objective: To quantify the change in pupil diameter over time following the administration of a mydriatic agent.

Materials:

  • Pupillometer (handheld or automated)[8][9][10][11]

  • Slit-lamp biomicroscope with a millimeter scale

  • Stopwatch

  • Controlled lighting environment

Procedure:

  • Baseline Measurement: The subject is seated in a room with standardized, dim illumination for a period of at least 3 minutes to allow for dark adaptation.[12] The baseline pupil diameter of each eye is measured using a pupillometer or a slit-lamp with a calibrated scale.[9][11]

  • Drug Instillation: One to two drops of the test agent (e.g., 2% this compound or 1% cyclopentolate solution) are instilled into the lower conjunctival sac of one eye. The contralateral eye may serve as a control.

  • Post-Instillation Measurements: Pupil diameter is measured at regular intervals (e.g., 5, 10, 15, 30, 45, 60 minutes, and then hourly) for a predetermined period.

  • Data Analysis: The change in pupil diameter from baseline is calculated for each time point. The onset of mydriasis is defined as the time to achieve a clinically significant increase in pupil size (e.g., >1 mm). The time to maximum mydriasis and the total duration of mydriasis (time until the pupil returns to within 0.5 mm of the baseline measurement) are recorded.

Protocol for Measuring Cycloplegia (Paralysis of Accommodation)

Objective: To determine the degree of paralysis of the ciliary muscle and the resulting loss of accommodative function.

Materials:

  • Autorefractor or retinoscope[13][14]

  • Near point of accommodation (NPA) rule or card[15]

  • Trial lenses and phoropter[4]

Procedure:

  • Baseline Measurement: The subject's baseline accommodative amplitude is measured. This can be done by determining the near point of accommodation (the closest point at which an object can be seen clearly) or by using an autorefractor to measure the refractive state of the eye as it focuses on targets at varying distances.[13][15]

  • Drug Instillation: One to two drops of the cycloplegic agent are instilled into the eye as described in the mydriasis protocol.

  • Post-Instillation Measurements: At specified time intervals following instillation, the accommodative response is reassessed. This is typically done by measuring the residual accommodation using an autorefractor or by performing a cycloplegic refraction with a retinoscope and trial lenses to determine the full refractive error.[4][13]

  • Data Analysis: The change in accommodative amplitude from baseline is calculated. The onset of cycloplegia is the time to a significant reduction in accommodation. Maximum cycloplegia is the point of lowest residual accommodation. The duration of effective cycloplegia and the time to full recovery of accommodation are determined.

Mechanism of Action: Muscarinic Receptor Antagonism

Both homatropine and cyclopentolate exert their effects by acting as competitive antagonists at muscarinic acetylcholine (B1216132) receptors, primarily the M3 subtype, which are located on the iris sphincter muscle and the ciliary muscle.[16][17][18]

Experimental Workflow for Assessing Mydriasis and Cycloplegia cluster_prep Preparation cluster_intervention Intervention cluster_data Data Collection cluster_analysis Data Analysis p1 Subject Recruitment & Informed Consent p2 Baseline Measurements (Pupil Size & Accommodation) p1->p2 i1 Instillation of Test Agent (Homatropine or Cyclopentolate) p2->i1 d1 Measure Pupil Diameter at Timed Intervals i1->d1 d2 Measure Residual Accommodation at Timed Intervals i1->d2 a1 Determine Onset, Peak, and Duration of Mydriasis d1->a1 a2 Determine Onset, Peak, and Duration of Cycloplegia d2->a2 a3 Comparative Statistical Analysis a1->a3 a2->a3

Experimental workflow for assessing mydriatic and cycloplegic drug efficacy.

Under normal physiological conditions, the neurotransmitter acetylcholine binds to M3 receptors, initiating a signaling cascade that leads to muscle contraction. This results in pupillary constriction (miosis) and an increase in the refractive power of the lens for near vision (accommodation). Homatropine and cyclopentolate block the binding of acetylcholine to these receptors, thereby inhibiting this contractile signaling and leading to mydriasis and cycloplegia.

Muscarinic Receptor Antagonism Signaling Pathway cluster_pathway Normal Signaling Pathway (Contraction) cluster_antagonist Antagonist Action (Relaxation) acetylcholine Acetylcholine m3_receptor M3 Muscarinic Receptor acetylcholine->m3_receptor Binds to gq_protein Gq Protein m3_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates contraction Muscle Contraction (Miosis & Accommodation) ca_release->contraction antagonist Homatropine or Cyclopentolate blocked_receptor M3 Muscarinic Receptor (Blocked) antagonist->blocked_receptor Blocks no_signal Signal Transduction Inhibited blocked_receptor->no_signal relaxation Muscle Relaxation (Mydriasis & Cycloplegia) no_signal->relaxation

Signaling pathway of muscarinic receptor antagonism in the iris and ciliary muscle.

Conclusion

The choice between this compound and cyclopentolate is largely dictated by the required duration of action for a specific clinical or research purpose. Cyclopentolate, with its rapid onset and relatively short duration of action, is often preferred for routine diagnostic procedures such as cycloplegic refraction, as it allows for a quicker return to normal visual function.[4] In contrast, this compound's longer-lasting mydriatic and cycloplegic effects make it a more suitable option for therapeutic applications, such as in the management of uveitis, where sustained pupillary dilation is necessary to prevent the formation of posterior synechiae and to relieve pain associated with ciliary spasm.[1] The detailed experimental protocols and an understanding of the underlying mechanism of action provided in this guide offer a comprehensive framework for the continued investigation and application of these important ophthalmic agents.

References

A Comparative Review of Homatropine, Atropine, and Other Tropane Alkaloids: Pharmacology and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive literature review comparing the pharmacological properties of homatropine (B1218969), atropine (B194438), and other key tropane (B1204802) alkaloids. These compounds, naturally occurring in plants of the Solanaceae family, are well-known for their anticholinergic activity as competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs). This review summarizes quantitative data on their receptor binding affinities, delves into the downstream signaling pathways, and provides detailed experimental protocols for key assays, offering a valuable resource for researchers in pharmacology and drug development.

Comparative Pharmacological Profiles

The therapeutic and adverse effects of tropane alkaloids are primarily dictated by their affinity for the five subtypes of muscarinic acetylcholine receptors (M1-M5), which are distributed throughout the central and peripheral nervous systems. Atropine and scopolamine (B1681570) are among the most extensively studied tropane alkaloids, serving as benchmarks for the development of new muscarinic receptor antagonists. Homatropine, a semi-synthetic derivative, is also widely used, particularly in ophthalmology.

Muscarinic Receptor Binding Affinities

The binding affinity of a compound for its receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi), where a lower Ki or a higher pKi value indicates a higher binding affinity. The following table summarizes the reported binding affinities of atropine, homatropine, and scopolamine for the five human muscarinic receptor subtypes.

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)M4 Receptor (pKi)M5 Receptor (pKi)
Atropine 8.9 - 9.28.9 - 9.19.2 - 9.38.9 - 9.18.8
Homatropine ~8.0~7.8~8.1~7.9Not widely reported
Scopolamine 9.0 - 9.39.1 - 9.39.2 - 9.49.0 - 9.29.0

Note: The pKi values are compiled from various sources and may vary depending on the experimental conditions, such as the radioligand and tissue/cell type used. The data for homatropine is less comprehensive in the literature compared to atropine and scopolamine.

As the data indicates, both atropine and scopolamine are non-selective antagonists with high affinity for all five muscarinic receptor subtypes. Homatropine generally exhibits a lower affinity for muscarinic receptors compared to atropine and scopolamine.

Muscarinic Acetylcholine Receptor Signaling Pathways

Tropane alkaloids exert their effects by blocking the binding of the endogenous neurotransmitter, acetylcholine (ACh), to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate intracellular signaling cascades. The five muscarinic receptor subtypes couple to different G-proteins, leading to distinct downstream effects.

  • M1, M3, and M5 receptors primarily couple to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

  • M2 and M4 receptors typically couple to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The antagonism of these pathways by tropane alkaloids leads to the characteristic anticholinergic effects, such as mydriasis (pupil dilation), cycloplegia (paralysis of accommodation), tachycardia (increased heart rate), and decreased secretions.

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway cluster_antagonists Tropane Alkaloid Antagonism ACh_1 Acetylcholine M1_M3_M5 M1, M3, M5 Receptors ACh_1->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_1 Cellular Response (e.g., smooth muscle contraction, glandular secretion) Ca_release->Cellular_Response_1 PKC_activation->Cellular_Response_1 ACh_2 Acetylcholine M2_M4 M2, M4 Receptors ACh_2->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response (e.g., decreased heart rate) cAMP->Cellular_Response_2 Antagonist Atropine / Homatropine / Scopolamine Antagonist->M1_M3_M5 Antagonist->M2_M4

Muscarinic Acetylcholine Receptor Signaling Pathways and Antagonism by Tropane Alkaloids.

Experimental Protocols

The determination of binding affinities for muscarinic receptor antagonists is crucial for their pharmacological characterization. A widely used method is the radioligand competition binding assay.

Radioligand Competition Binding Assay for Muscarinic Antagonists

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., homatropine) for a specific muscarinic receptor subtype.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to the muscarinic receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be used to calculate the Ki value.

Materials:

  • Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable high-affinity muscarinic antagonist radioligand.

  • Test Compounds: Atropine, homatropine, scopolamine, and other tropane alkaloids of interest.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Non-specific Binding Control: A high concentration (e.g., 1-10 µM) of a non-radiolabeled high-affinity antagonist like atropine.

  • 96-well Filter Plates: With glass fiber filters (e.g., GF/C).

  • Scintillation Cocktail

  • Microplate Scintillation Counter

  • Cell Harvester (optional)

Procedure:

  • Membrane Preparation:

    • Thaw frozen aliquots of cell membranes expressing the desired muscarinic receptor subtype on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer to a final protein concentration of 50-200 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range would be from 10⁻¹¹ to 10⁻⁵ M.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding (TB): 50 µL of assay buffer, 50 µL of radioligand solution (at a concentration near its Kd), and 100 µL of the membrane preparation.

      • Non-specific Binding (NSB): 50 µL of the non-specific binding control solution, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

      • Competition Binding: 50 µL of each dilution of the test compound, 50 µL of radioligand solution, and 100 µL of the membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 37°C) for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold or cell harvester.

    • Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes (Expressing Muscarinic Receptor Subtype) start->prep_membranes prep_reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Radioligand ([³H]-NMS) - Non-specific Binding Control (Atropine) start->prep_reagents setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay prep_reagents->setup_assay incubation Incubate Plate (e.g., 60-120 min at RT) setup_assay->incubation filtration Filtration and Washing (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting (Measure radioactivity) filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff Equation counting->analysis end End analysis->end

Safety Operating Guide

Proper Disposal Procedures for Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of Homatropine bromide, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Waste Characterization and Regulatory Overview

This compound must be managed as a chemical waste product. Its disposal is governed by regulations from agencies such as the U.S. Environmental Protection Agency (EPA) and may be subject to state and local rules.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous chemical under OSHA's Hazard Communication Standard, others highlight its acute toxicity if swallowed, inhaled, or in contact with skin.[3][4] Given this, it is best practice to handle this compound waste with caution.

Key Regulatory Points:

  • RCRA (Resource Conservation and Recovery Act): This federal law governs the management of hazardous pharmaceutical waste.[5]

  • EPA Subpart P: Finalized in 2019, this rule sets specific management standards for hazardous waste pharmaceuticals at healthcare facilities, explicitly banning their disposal down the drain.[2][6]

  • Sewer Disposal Prohibition: Multiple safety data sheets for this compound and its salts strictly prohibit disposal into sewer systems or drains.[7][8][9][10]

Step-by-Step Disposal Protocol

This protocol outlines the required steps for the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling this compound for disposal, ensure you are wearing appropriate PPE to prevent exposure.[7][8]

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety goggles with side shields.

  • Lab Coat: A standard or impervious lab coat is required. For larger quantities (over 1 kg), a disposable coverall of low permeability is recommended.[8]

Step 2: Waste Segregation and Collection

  • Collect all this compound waste, including expired chemicals, contaminated materials (e.g., weighing boats, wipes), and spill cleanup debris.

  • Place the waste into a dedicated, suitable, and clearly labeled waste container.[7][11] The container must be sealable and leak-proof.

  • For RCRA hazardous pharmaceutical waste, a black container is often required. Consult your institution's Environmental Health & Safety (EHS) office for specific container requirements.

Step 3: Arrange for Professional Disposal The recommended and safest method for the final disposal of this compound is through a licensed and regulated service.

  • Licensed Chemical Destruction: The material should be disposed of at a licensed chemical destruction plant or via controlled incineration, often featuring a flue gas scrubber to manage emissions.[7][8]

  • Hazardous Waste Vendor: Offer the collected waste to a licensed hazardous material disposal company.[3] Your institution's EHS department will have established procedures for this.

Step 4: Handling Contaminated Packaging

  • Empty containers that held this compound must also be disposed of properly.

  • Containers can be triple-rinsed (with the rinsate collected as chemical waste) and then offered for recycling or reconditioning.[7][11]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, as permitted by local regulations.[7][8]

Step 5: Accidental Spills In the event of a spill, follow these procedures:

  • Evacuate personnel from the immediate area to a safe distance, upwind of the spill if possible.[7]

  • Ensure adequate ventilation.[7]

  • Wearing appropriate PPE, prevent the spill from spreading or entering drains.[7][8][9]

  • Use dry cleanup procedures to avoid generating dust.[8] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[7][11]

  • Decontaminate the spill site and any equipment used.[9][10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is it an Accidental Spill? ppe->is_spill spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain Spill 3. Collect Waste 4. Decontaminate Area is_spill->spill_procedure Yes collect_waste Step 2: Collect & Segregate Waste in Labeled, Sealed Container is_spill->collect_waste No spill_procedure->collect_waste handle_packaging Step 4: Handle Empty Packaging (Triple-Rinse or Puncture) collect_waste->handle_packaging contact_ehs Step 3: Contact Institutional EHS for Professional Disposal vendor_pickup Waste collected by Licensed Hazardous Waste Vendor contact_ehs->vendor_pickup incineration Final Disposal: Controlled Incineration at Permitted Facility vendor_pickup->incineration end End: Disposal Complete & Documented incineration->end handle_packaging->contact_ehs

Caption: this compound Disposal Workflow.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Homatropine Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Homatropine bromide, a compound requiring careful management. Following these procedural steps will support a safe laboratory environment and ensure proper disposal.

Personal Protective Equipment (PPE): A Multi-Layered Approach

When handling this compound, a comprehensive suite of personal protective equipment is necessary to prevent exposure. The required PPE varies based on the quantity of the substance being handled.

PPE CategorySpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3][4] A face shield may be required for supplementary protection in larger scale operations.[5]
Hand Protection Chemically impermeable gloves that have been inspected prior to use.[1][3][4]
Body Protection A laboratory coat is suitable for handling small quantities (up to 500 grams). For larger quantities (up to 1 kilogram), a disposable laboratory coat or coverall with low permeability is recommended. For manufacturing operations or quantities over 1 kilogram, air-supplied full-body suits may be necessary.[5] Fire/flame resistant and impervious clothing should be worn.[1][2][3][4]
Respiratory Protection A NIOSH-approved particulate respirator should be used, especially in situations where dust may be generated.[5][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is recommended.[2][3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step operational plan outlines the key stages of the handling process.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[5]

  • The storage area should be clearly labeled, and access should be restricted to authorized personnel.

  • Keep the container tightly closed when not in use.[3]

Handling and Preparation:
  • All handling of this compound should occur in a well-ventilated area, preferably within a laboratory fume hood or other local exhaust ventilation system.[1][5]

  • Avoid the formation of dust and aerosols.[3]

  • Before handling, ensure all necessary PPE is correctly worn.

  • Use non-sparking tools to prevent ignition sources.[3]

Spill Management:
  • In the event of a spill, evacuate the area and alert emergency services.[5]

  • Control personal contact by wearing appropriate PPE.[5]

  • Use dry clean-up procedures and avoid generating dust.[5]

  • Collect the spilled material using appropriate tools and place it in a sealed container for disposal.[6]

  • Prevent the spillage from entering drains or water courses.[5]

First Aid Procedures:
  • If inhaled: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][3]

  • If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • If in eyes: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1]

  • If swallowed: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Waste Chemical: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2][3] The material may be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[3] Do not discharge into sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[3] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[3]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key logical relationships and workflows.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Alert Alert Supervisor/ Safety Officer Spill->Alert DonPPE Don Appropriate PPE Evacuate->DonPPE Alert->DonPPE Contain Contain Spill (Prevent Spread) DonPPE->Contain Cleanup Clean Up Spill (Absorbent Material) Contain->Cleanup Dispose Dispose of Waste in Sealed Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.